PAF-AN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H28N2O3 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C28H28N2O3/c1-31-25-16-20(17-26(32-2)27(25)33-3)9-8-19-10-12-21(13-11-19)24-18-22-6-4-5-7-23(22)28-29-14-15-30(24)28/h4-7,10-13,16-18H,8-9,14-15H2,1-3H3 |
InChI Key |
FKRBSORUVOGNEK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Porous Aromatic Framework-1 (PAF-1): A Comprehensive Technical Guide
Porous Aromatic Framework-1 (PAF-1) is a pioneering material within the class of Porous Organic Frameworks (POFs), distinguished by its exceptionally high surface area and remarkable stability.[1][2][3] Constructed entirely from robust carbon-carbon covalent bonds, PAF-1 possesses a rigid, amorphous structure derived from tetrahedral building blocks.[4][5][6] This unique architecture results in a material with outstanding thermal and chemical resilience, making it a superior candidate for applications under harsh conditions where materials like Metal-Organic Frameworks (MOFs) may fail.[1][3][4] Its discovery marked a significant advancement in porous materials, offering a platform with a vast internal surface area for a multitude of applications in gas storage, separation, catalysis, and environmental remediation.[1][7]
Core Physicochemical Properties
PAF-1 is renowned for its record-breaking porosity and stability. The key quantitative properties are summarized below, showcasing its superiority over many other porous materials.
| Property | Value | Unit | Conditions |
| Brunauer–Emmett–Teller (BET) Surface Area | 5600 | m²/g | N₂ adsorption at 77 K |
| Langmuir Surface Area | 7100 | m²/g | N₂ adsorption at 77 K |
| Total Pore Volume | 3.28 | cm³/g | N₂ adsorption at 77 K |
| Pore Size (Diameter) | ~1.41 | nm | Non-local density functional theory (NLDFT) |
| Hydrogen (H₂) Storage Capacity | 75.3 | mg/g | 77 K, 48 bar |
| Carbon Dioxide (CO₂) Storage Capacity | 29.5 | mmol/g | 298 K, 40 bar |
| Iodine Vapor Uptake | 1.86 | g/g | 298 K, 40 Pa |
| Benzene Vapor Uptake | 1306 | mg/g | 298 K |
| Toluene Vapor Uptake | 1357 | mg/g | 298 K |
Data compiled from multiple sources.[1][2][7][8]
The exceptional stability of PAF-1 is a direct result of its all-covalent bond construction, rendering it resistant to strong acids, bases, and various organic solvents.[1][4] This robustness, combined with its ultrahigh surface area, makes it an ideal and versatile platform for functionalization and application-specific tuning.[4][5]
Experimental Protocols
Synthesis of Porous Aromatic Framework-1 (PAF-1)
The primary method for synthesizing PAF-1 is a Yamamoto-type Ullmann cross-coupling reaction. This protocol involves the nickel-catalyzed polymerization of a tetrahedral monomer, tetrakis(4-bromophenyl)methane.[1][7]
Materials and Reagents:
-
Tetrakis(4-bromophenyl)methane (TBPM)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
1,5-cyclooctadiene (cod)
-
2,2'-bipyridine (2,2'-Bpy)
-
Anhydrous N,N'-dimethylformamide (DMF)
Procedure:
-
Catalyst Activation: In an inert atmosphere (e.g., a glovebox), add bis(1,5-cyclooctadiene)nickel(0) (1.44 g, 5.2 mmol), 2,2'-bipyridine (0.81 g, 5.2 mmol), 1,5-cyclooctadiene (0.67 mL, 5.3 mmol), and anhydrous DMF (76 mL) to a 250 mL double-neck flask.[9]
-
Monomer Preparation: In a separate double-neck flask, prepare a solution of tetrakis(4-bromophenyl)methane (0.63 g, 1 mmol) in anhydrous DMF (19 mL).[9]
-
Reaction Initiation: Heat both flasks to 80 °C and stir for one hour to activate the catalyst and dissolve the monomer completely.[9]
-
Polymerization: Slowly transfer the activated monomer solution into the flask containing the activated catalyst using a syringe.[9]
-
Reaction Completion: Maintain the reaction mixture at 80 °C for 48 hours. A precipitate will form as the polymerization proceeds.[9]
-
Work-up and Purification: After cooling to room temperature, collect the solid product by filtration. Wash the solid thoroughly with hydrochloric acid, water, methanol, and chloroform to remove any unreacted monomer, catalyst, and solvent.
-
Activation: Dry the purified white-gray solid under a dynamic vacuum at an elevated temperature (e.g., 200 °C) for 24 hours to remove all guest molecules from the pores.[8]
Post-Synthetic Modification: Functionalization of PAF-1
The robust aromatic framework of PAF-1 allows for post-synthetic modifications to introduce new functional groups, thereby tailoring its properties for specific applications, such as enhancing CO₂ capture.[3][9] The following protocol describes a two-step chlorination and amination process.[9]
Materials and Reagents:
-
PAF-1 (as synthesized above)
-
Aluminum chloride (AlCl₃)
-
Iodine monochloride (ICl)
-
Carbon tetrachloride (CCl₄)
-
Methanol, Hydrochloric acid, Water, Chloroform
-
(Additional reagents for amination, not detailed in the source)
Procedure for Chlorination (PAF-1-Cl):
-
Reaction Setup: Under an argon atmosphere, add PAF-1 (200 mg), AlCl₃ (0.2 g, 1.5 mmol), ICl (9.7 g, 60 mmol), and CCl₄ (30 mL) to a 100 mL flask.[9]
-
Reaction: Stir the mixture vigorously and heat to 80 °C for two days.[9]
-
Quenching and Purification: Cool the mixture and quench the reaction by adding 50 mL of methanol. Filter the resulting solid and wash it thoroughly with hydrochloric acid, water, methanol, and chloroform.[9]
-
Drying: Dry the final product (PAF-1-Cl) under vacuum to yield a white-gray solid.[9]
Following chlorination, the chloro groups can be converted to other functionalities, such as amines (PAF-1-NH₂), which significantly improves CO₂ adsorption capacity by introducing basic sites that have a stronger affinity for the acidic CO₂ molecules.[3][9]
Applications in Research and Development
The unique combination of extreme porosity, stability, and functionalizability makes PAF-1 a versatile platform for various advanced applications.
-
Gas Storage and Separation: PAF-1's high surface area makes it an excellent candidate for storing gases like hydrogen and methane.[1] Functionalization, particularly with amine groups, significantly enhances its capacity and selectivity for capturing CO₂ from flue gas streams, a critical application for carbon capture technologies.[3][9]
-
Environmental Remediation: The hydrophobic nature of the aromatic framework allows PAF-1 to effectively adsorb volatile organic compounds (VOCs) like benzene and toluene from the air.[7] Furthermore, modified PAF-1 has demonstrated a high capacity for extracting uranium from water, showcasing its potential in treating nuclear waste.[1][4]
-
Catalysis: The porous structure of PAF-1 can be used to immobilize catalytic active sites. Its large pores can accommodate bulky molecules, and its stability allows it to function as a robust catalyst support in harsh reaction conditions where other materials would degrade.[4][10]
-
Drug Delivery: While less explored than other areas, the high pore volume and potential for functionalization make PAFs promising candidates for controlled drug release.[1][11] The ability to tune the pore environment could allow for the loading and subsequent sustained release of therapeutic agents.
Conclusion
Porous Aromatic Framework-1 represents a landmark material in materials science, offering a previously unattainable combination of surface area and stability. Its synthesis via robust C-C coupling reactions provides a durable and highly porous scaffold that can be tailored through post-synthetic modification. For researchers in materials science, chemistry, and drug development, PAF-1 and its derivatives serve as a powerful platform for addressing critical challenges in clean energy, environmental protection, and advanced therapeutic systems. The continued exploration of its unique structural and chemical properties promises to unlock even more innovative applications in the future.
References
- 1. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 3. f.oaes.cc [f.oaes.cc]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Porous Organic Polymers for Hydrogen Fuel Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 9. oaepublish.com [oaepublish.com]
- 10. Porous aromatic framework with mesopores as a platform for a super-efficient heterogeneous Pd-based organometallic catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Tailored preparation of porous aromatic frameworks in a confined environment - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06930J [pubs.rsc.org]
Synthesis of Porous Aromatic Framework-1 (PAF-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porous Aromatic Frameworks (PAFs) are a class of highly porous materials constructed from aromatic building blocks linked by strong covalent bonds.[1] Among these, Porous Aromatic Framework-1 (PAF-1) has garnered significant attention due to its exceptional surface area, remarkable stability, and potential applications in gas storage, separation, and catalysis.[2][3] This technical guide provides an in-depth overview of the synthesis of PAF-1, including detailed experimental protocols, key characterization data, and a workflow diagram of the synthetic process.
PAF-1 is synthesized from a tetrahedral building unit, tetrakis(4-bromophenyl)methane, through a Yamamoto-type Ullmann cross-coupling reaction.[4][5] This process results in a rigid, three-dimensional network with a diamond-like topology, leading to a material with an exceptionally high Brunauer–Emmett–Teller (BET) surface area of up to 5600 m²/g and a Langmuir surface area reaching 7100 m²/g.[2][6] The robust covalent framework endows PAF-1 with excellent thermal and chemical stability, making it a promising candidate for various applications, including as a support for catalysts or for the controlled release of therapeutic agents.[2][3]
Synthesis of PAF-1
The primary method for synthesizing PAF-1 is a nickel(0)-catalyzed Yamamoto-type Ullmann cross-coupling reaction of tetrakis(4-bromophenyl)methane.[4][5] This reaction creates strong carbon-carbon bonds between the aromatic units, forming the porous framework.
Experimental Protocol
The following protocol is a synthesis of methodologies reported in the literature.
Materials:
-
Tetrakis(4-bromophenyl)methane (TBPM)
-
Bis(1,5-cyclooctadiene)nickel(0) ([Ni(cod)₂])
-
1,5-cyclooctadiene (cod)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon gas (or other inert gas)
-
Hydrochloric acid (HCl)
-
Acetone
-
Chloroform
-
Methanol
Procedure:
-
Reaction Setup: In a glovebox, a mixture of tetrakis(4-bromophenyl)methane (TBPM), bis(1,5-cyclooctadiene)nickel(0) ([Ni(cod)₂]), and 1,5-cyclooctadiene (cod) is added to a reaction vessel.
-
Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added to the reaction vessel. The vessel is then sealed.
-
Polymerization: The reaction mixture is heated at a specific temperature (e.g., 80°C) for a designated period (e.g., 48 hours) with continuous stirring.[7]
-
Work-up and Purification:
-
After cooling to room temperature, the precipitate is collected by filtration.
-
The solid is washed with a series of solvents, typically starting with an aqueous solution of concentrated hydrochloric acid to remove the nickel catalyst.
-
Subsequent washings with water, acetone, chloroform, and methanol are performed to remove any unreacted monomers and oligomers.
-
-
Activation: The purified PAF-1 is dried under vacuum at an elevated temperature (e.g., 200°C) for an extended period (e.g., 24 hours) to remove any guest solvent molecules from the pores.[6]
Characterization Data
The successful synthesis of PAF-1 is confirmed through various characterization techniques. The key quantitative data are summarized in the tables below.
Surface Area and Porosity
| Parameter | Value | Reference |
| BET Surface Area | 5600 m²/g | [2][6] |
| Langmuir Surface Area | 7100 m²/g | [2][6] |
| Pore Volume | 3.93 cm³/g | [4] |
Gas Adsorption Capacities
| Gas | Conditions | Adsorption Capacity | Reference |
| Hydrogen (H₂) ** | 77 K, 48 bar | 10.7 wt% | [6] |
| Carbon Dioxide (CO₂) ** | 298 K, 40 bar | 1300 mg/g | [6] |
| Benzene Vapor | 298 K | 1306 mg/g | [6] |
| Toluene Vapor | 298 K | 1357 mg/g | [6] |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of PAF-1.
Caption: Workflow for the synthesis of PAF-1.
Post-Synthetic Modification
The aromatic nature of PAF-1 allows for post-synthetic modification, enabling the introduction of various functional groups to tailor its properties for specific applications.[3][8] For instance, the framework can be functionalized with amidoxime groups for uranium extraction from water or modified with chloro-methyl groups to enhance its chemical reactivity for applications in catalysis and gas separation.[2][4]
Applications in Drug Development
While the primary applications of PAF-1 have been in gas storage and catalysis, its high surface area, tunable pore size, and potential for functionalization make it an interesting candidate for drug delivery systems.[2][7] The porous structure can be loaded with therapeutic agents, and the robust framework can protect the drug until it reaches its target. Further research into the biocompatibility and in-vivo behavior of PAF-1 is necessary to fully explore its potential in this field.
Conclusion
The synthesis of Porous Aromatic Framework-1 via the Yamamoto-type Ullmann coupling reaction is a robust and reproducible method for producing a highly porous and stable material. Its exceptional surface area and the ability to be functionalized post-synthetically open up a wide range of applications, from clean energy technologies to advanced materials for catalysis and potentially drug delivery. This guide provides a comprehensive overview for researchers and professionals looking to synthesize and utilize this remarkable material.
References
- 1. Porous aromatic frameworks: Synthesis, structure and functions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 5. books.rsc.org [books.rsc.org]
- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 7. Tailored preparation of porous aromatic frameworks in a confined environment - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06930J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
The Discovery and Development of PAF1: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Polymerase-Associated Factor 1 (PAF1) complex is a highly conserved, multifunctional protein assembly that plays a critical role in the regulation of gene expression in eukaryotes.[1] Initially identified in Saccharomyces cerevisiae as a complex associated with RNA polymerase II (Pol II), subsequent research has revealed its intricate involvement in various stages of transcription, from initiation and elongation to termination and mRNA processing.[2][3] This technical guide provides a comprehensive overview of the discovery, molecular functions, and therapeutic potential of the PAF1 complex, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Discovery and Composition of the PAF1 Complex
The PAF1 complex was first discovered through affinity chromatography experiments designed to identify proteins that associate with RNA polymerase II in yeast.[3] These initial studies revealed a core complex consisting of five subunits: Paf1, Ctr9, Cdc73, Rtf1, and Leo1.[4][5] This core composition is largely conserved from yeast to humans, highlighting its fundamental importance in eukaryotic transcription.[5][6] In human cells, the complex is often referred to as hPAF1C and includes an additional subunit, SKI8, which is involved in mRNA surveillance.[7] The integrity of the complex is crucial for its function, with studies showing that the loss of certain subunits, such as Ctr9, can lead to decreased abundance of the other components.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the function of the PAF1 complex, including its impact on gene expression, RNA Polymerase II dynamics, and histone modifications.
| Gene Set | Fold Change in Expression upon PAF1 Depletion | Cell Type | Reference |
| PAF1-stimulated protein-coding genes | 73% of this set show a decrease in steady-state RNA levels | Saccharomyces cerevisiae | [8] |
| PAF1-repressed protein-coding genes | 52% of this set show an increase in nascent transcript levels | Saccharomyces cerevisiae | [8] |
| Genes with activated CDS-APA | Associated with decreased expression (all isoforms included) | Mouse muscle cells | [9] |
| Genes with >1.4-fold change in expression | Varied changes depending on subunit depleted | Mouse muscle cells | [9] |
Table 1: Effect of PAF1 Depletion on Gene Expression. This table illustrates the percentage of genes showing significant changes in expression levels following the depletion of PAF1, highlighting its dual role as both a transcriptional activator and repressor.
| Condition | Change in Pause-Release Ratio (PRR) | Cell Type | Reference |
| PAF1 depletion in highly paused genes | Significant increase in pause release | HCT116 (human colon cancer) | [10] |
| PAF1 depletion in highly paused genes | Similar increase in pause release to HCT116 | MCF7 (human breast cancer) | [11] |
| Paf1 RNAi in highly paused genes | Significant increase in pause release | Drosophila S2 cells | [11] |
| PAF1 depletion | Leads to release of paused Pol II for more highly-paused genes | - | [3] |
Table 2: Impact of PAF1 Depletion on RNA Polymerase II Pause-Release Ratio. This table summarizes the observed changes in the ratio of RNA Pol II in the gene body versus the promoter region upon PAF1 depletion, indicating a role for PAF1 in maintaining the paused state of Pol II.
| Histone Modification | Change upon PAF1/Paf1C Subunit Depletion | Organism/Cell Type | Reference |
| H2B monoubiquitylation (H2Bub) | Greatly reduced levels | Saccharomyces cerevisiae | [12] |
| H3K4 di- and trimethylation | Reduced levels | Saccharomyces cerevisiae | [6] |
| H3K79 di- and trimethylation | Reduced levels | Saccharomyces cerevisiae | [6] |
| H3K36 trimethylation | Reduced levels (Paf1 and Ctr9 depletion) | Saccharomyces cerevisiae | [12] |
Table 3: PAF1C-Dependent Histone Modifications. This table outlines the significant changes in various histone modifications that are dependent on the presence and proper function of the PAF1 complex.
Key Signaling Pathways and Molecular Interactions
The PAF1 complex is a central hub for a multitude of molecular interactions that regulate transcription and chromatin structure. Its functions are intricately linked to the phosphorylation state of the RNA Pol II C-terminal domain (CTD) and the recruitment of various histone-modifying enzymes.
PAF1 Complex Assembly and Interaction with RNA Polymerase II
The assembly of the PAF1 complex is a hierarchical process, with the Ctr9 subunit acting as a key scaffold.[13] The complex associates with both the non-phosphorylated and the serine 2- and serine 5-phosphorylated forms of the Pol II CTD, indicating its involvement throughout the transcription cycle.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. PAF1, a Molecular Regulator of Promoter-Proximal Pausing by RNA Polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAF1 Regulation of Promoter-Proximal Pause Release via Enhancer Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Paf1 Complex: a keystone of nuclear regulation operating at the interface of transcription and chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic profiling implicates PAF1 in both active and repressive immune regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying Membrane Biogenesis with a Luciferase-Based Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAF Complex Plays Novel Subunit-Specific Roles in Alternative Cleavage and Polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAF1, a molecular regulator of promoter-proximal pausing by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Roles of the Paf1 Complex and Associated Histone Modifications in Regulating Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Paf1C regulates RNA polymerase II progression by modulating elongation rate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Porous Aromatic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction to Porous Aromatic Frameworks (PAFs)
Porous Aromatic Frameworks (PAFs) are a significant class of porous materials characterized by their robust structures, high stability, and large surface areas.[1] Constructed from aromatic building blocks linked by strong covalent bonds (typically C-C bonds), PAFs exhibit exceptional thermal and chemical stability, making them highly attractive for a wide range of applications.[2][3] Unlike crystalline materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), PAFs are generally amorphous, which can be advantageous in terms of synthetic scalability and cost-effectiveness.[4] The ability to tailor their pore sizes and functionalize their surfaces allows for the rational design of PAFs for specific applications in gas storage and separation, catalysis, and importantly, in the biomedical field for drug delivery and cancer therapy.[5][6][7]
The inherent properties of PAFs, such as their high porosity and the potential for stimuli-responsive functionalities, make them excellent candidates for advanced drug delivery systems.[7] Their large pore volumes can accommodate significant quantities of therapeutic agents, while their tunable surface chemistry allows for the incorporation of targeting ligands and stimuli-responsive gates for controlled drug release.[8][9]
Synthesis of Porous Aromatic Frameworks
The synthesis of PAFs typically involves irreversible cross-coupling reactions that form strong carbon-carbon bonds between aromatic monomers.[4] Common synthetic strategies include the Yamamoto-type Ullmann coupling and the Suzuki-Miyaura coupling reaction.
Yamamoto-Type Ullmann Coupling
The Yamamoto-type Ullmann coupling is a widely used method for the synthesis of PAFs, particularly for the archetypal PAF-1. This reaction involves the nickel-catalyzed homocoupling of aryl halides.
Experimental Protocol: Synthesis of PAF-1
-
Materials: Tetrakis(4-bromophenyl)methane (TBPM), bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], 2,2'-bipyridyl (bpy), 1,5-cyclooctadiene (cod), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
In a glovebox under an inert atmosphere, add TBPM (1.00 g, 1.56 mmol), Ni(cod)₂ (4.30 g, 15.6 mmol), bpy (2.44 g, 15.6 mmol), and cod (1.93 mL, 15.6 mmol) to a dried Schlenk flask.
-
Add anhydrous DMF (150 mL) to the flask.
-
Stir the mixture at 100 °C for 48 hours.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product sequentially with chloroform, tetrahydrofuran (THF), and methanol.
-
The resulting solid is then purified by Soxhlet extraction with THF for 24 hours.
-
Dry the final product under vacuum at 120 °C to obtain PAF-1 as a white powder.
-
Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is another versatile method for PAF synthesis, allowing for the connection of different aromatic building blocks through a palladium-catalyzed reaction between an organoboron compound and an organohalide.[10]
Experimental Protocol: Synthesis of a Generic PAF via Suzuki Coupling
-
Materials: Aryl dihalide monomer (e.g., 1,4-dibromobenzene), Aryl diboronic acid or ester monomer (e.g., benzene-1,4-diboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent mixture (e.g., 1,4-dioxane and water).[11]
-
Procedure:
-
To a Schlenk flask, add the aryl dihalide (1.0 mmol), aryl diboronic acid (1.0 mmol), and the base (4.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., 4:1 dioxane/water, 20 mL).
-
Add the palladium catalyst (0.05 mmol) to the mixture.
-
Heat the reaction mixture at 90 °C for 72 hours with stirring.
-
After cooling, collect the precipitate by filtration.
-
Wash the solid product with water, methanol, and acetone.
-
Purify the product by Soxhlet extraction with methanol for 24 hours.
-
Dry the final PAF product under vacuum at 150 °C.
-
Properties and Characterization of Porous Aromatic Frameworks
PAFs are characterized by a range of physicochemical properties that are crucial for their application in drug delivery. These properties are typically evaluated using various analytical techniques.
Quantitative Data of Selected PAFs
| Framework | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Particle Size (nm) | Reference |
| PAF-1 | Yamamoto Coupling | 5600 | 2.98 | 30-500 | [4][12] |
| PAF-3 | Yamamoto Coupling | 2932 | 1.55 | N/A | [4] |
| PAF-4 | Yamamoto Coupling | N/A | N/A | N/A | [4] |
| PAF-11 | Suzuki Coupling | 952 | 0.61 | N/A | [13] |
| PAF-50 | Suzuki Coupling | 750 | 0.45 | N/A | [14] |
| PAF-82-NH₂ | Suzuki Coupling | 650 | 0.38 | N/A | [15] |
| PAF-111 | Suzuki Coupling | 857 | N/A | N/A | [1] |
| PAF-112A | Suzuki Coupling | 526 | N/A | N/A | [1] |
| PAF-112B | Suzuki Coupling | 725 | N/A | N/A | [1] |
| PAF-113 | Suzuki Coupling | 598 | N/A | N/A | [1] |
| iPAF-6 | Suzuki Coupling | 850 | 0.55 | N/A | [1] |
| MTV-PAFs | Suzuki Coupling | up to 2500 | up to 1.5 | N/A | [16] |
N/A: Data not available in the cited sources.
Characterization Techniques
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Objective: To determine the crystallinity of the PAF material.
-
Procedure:
-
A small amount of the dried PAF powder is placed onto a sample holder.
-
The surface of the powder is flattened to ensure a uniform plane.
-
The sample holder is placed into the diffractometer.
-
The sample is irradiated with monochromatic X-rays at a specific angle (2θ).
-
The intensity of the diffracted X-rays is measured as a function of the 2θ angle.
-
The resulting diffraction pattern is analyzed. Amorphous materials like most PAFs will show broad humps rather than sharp peaks.
-
Experimental Protocol: Nitrogen Gas Sorption Analysis
-
Objective: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the PAF.
-
Procedure:
-
A known weight of the PAF sample is degassed under vacuum at an elevated temperature (e.g., 150 °C) to remove any adsorbed impurities.
-
The sample is then cooled to liquid nitrogen temperature (77 K).
-
Nitrogen gas is introduced to the sample in controlled doses.
-
The amount of nitrogen adsorbed at each pressure point is measured, generating an adsorption isotherm.
-
The BET equation is applied to the isotherm data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the specific surface area.
-
The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity.
-
Porous Aromatic Frameworks in Drug Delivery
The unique properties of PAFs make them highly suitable as carriers for therapeutic agents, offering high drug loading capacities and the potential for controlled and targeted release.
Drug Loading and Release Mechanisms
Drug molecules can be loaded into the porous structure of PAFs through methods such as diffusion from a concentrated drug solution. The release of the drug can be triggered by various internal or external stimuli.
-
pH-Responsive Release: The acidic tumor microenvironment (pH ~6.5) or the low pH within endosomes and lysosomes (pH 4.5-5.5) can be exploited to trigger drug release.[17] This can be achieved by incorporating acid-labile linkers into the PAF structure or by utilizing the pH-dependent solubility of the drug or the PAF itself.[18]
-
Redox-Responsive Release: The significantly higher concentration of glutathione (GSH) in cancer cells compared to normal cells can be used as a trigger.[2] Disulfide bonds incorporated into the PAF framework can be cleaved by GSH, leading to the disassembly of the carrier and release of the drug.[19]
-
Enzyme-Responsive Release: Specific enzymes that are overexpressed in the disease environment can be used to trigger drug release.[5] For instance, peptide sequences that are substrates for specific enzymes like caspases involved in apoptosis can be used as gatekeepers on the PAF surface.[20]
Cellular Uptake and Signaling Pathways
The entry of PAF-based nanocarriers into cells is a critical step for intracellular drug delivery. This process is generally believed to occur via endocytosis.
Cellular Uptake Workflow
Once internalized, the drug-loaded PAFs can induce therapeutic effects through various signaling pathways. For anticancer drugs, a primary mechanism is the induction of apoptosis.
Potential Apoptosis Induction Pathway
While direct studies on PAFs are emerging, based on related nanomaterials, drug-loaded PAFs are expected to induce apoptosis through the activation of caspases.[21][22] The released drug can cause cellular stress, leading to the activation of initiator caspases (e.g., caspase-8 or -9), which in turn activate executioner caspases like caspase-3.[23] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis.
Biocompatibility and Future Perspectives
A critical aspect for the clinical translation of PAF-based drug delivery systems is their biocompatibility.[7] Studies have indicated that many PAFs exhibit low cytotoxicity, and their degradation products, being primarily small organic molecules, are often biocompatible.[9] However, comprehensive in vitro and in vivo toxicological studies are essential for each new PAF formulation.
The field of porous aromatic frameworks is rapidly evolving. Future research will likely focus on the development of multifunctional PAFs that combine diagnostic and therapeutic capabilities (theranostics), the design of PAFs with even more precise control over drug release kinetics, and the exploration of novel surface modifications to enhance targeting efficiency and reduce off-target effects. The exceptional stability and tunability of PAFs position them as a highly promising platform for the next generation of advanced drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Constructing Redox-Responsive Metal-Organic Framework Nanocarriers for Anticancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Porous aromatic frameworks: Synthesis, structure and functions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tailored preparation of porous aromatic frameworks in a confined environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoscale porous organic polymers for drug delivery and advanced cancer theranostics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in porous nanomaterials-based drug delivery systems for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Residue-Free Orally Administered Drug Carrier Based on a Porous Aromatic Framework for Efficient Multisite Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Tailored preparation of porous aromatic frameworks in a confined environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. oaepublish.com [oaepublish.com]
- 14. Targeted synthesis of porous aromatic frameworks and their composites for versatile, facile, efficacious, and durable antibacterial polymer coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Real-time drug release monitoring from pH-responsive CuS-encapsulated metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pH and Redox Dual-Sensitive Covalent Organic Framework Nanocarriers to Resolve the Dilemma Between Extracellular Drug Loading and Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redox stimuli-responsive hollow mesoporous silica nanocarriers for targeted drug delivery in cancer therapy - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 20. Caspase 3 Targeted Cargo Delivery in Apoptotic Cells Using Capped Mesoporous Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Apoptotic-inducing activity of novel polycyclic aromatic compounds in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Induction of apoptosis by cationic amphiphilic drugs amiodarone and imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Activation of caspase-3 and c-Jun NH2-terminal kinase-1 signaling pathways in tamoxifen-induced apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Porous Aromatic Framework-1 (PAF-1)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on the material properties, safety considerations, and experimental protocols associated with Porous Aromatic Framework-1 (PAF-1). PAF-1 is a highly porous, synthetic material with a rigid, three-dimensional structure, known for its exceptional surface area and stability.
Material Safety Profile
While a standardized Material Safety Data Sheet (MSDS) for PAF-1 is not formally established, this section outlines potential hazards, handling protocols, and safety measures based on the properties of the constituent materials used in its synthesis and the nature of the final product as a microporous solid.
The primary hazards associated with PAF-1 are related to its physical form as a fine powder and the residual presence of reactants if not fully purified.
-
PAF-1 Material:
-
Inhalation: As a fine particulate, PAF-1 may cause respiratory tract irritation.
-
Skin Contact: May cause mechanical skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: The effects of ingestion are not well-documented, but it is not intended for consumption.
-
-
Hazards of Synthesis Reactants: The synthesis of PAF-1 involves several hazardous chemicals. Users must consult the specific MSDS for each reactant.
-
Tetrakis(4-bromophenyl)methane: Causes skin and serious eye irritation.[1][2]
-
Bis(1,5-cyclooctadiene)nickel(0): Flammable solid, may cause an allergic skin reaction, and may cause cancer.[3][4] It is also air and moisture-sensitive.[3]
-
2,2'-Bipyridyl: Toxic if swallowed or in contact with skin.[5][6]
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation and may damage an unborn child.[7][8][9]
-
Standard first aid measures for handling chemical powders should be followed:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Physicochemical Properties
PAF-1 is renowned for its exceptional physical and chemical characteristics, which are summarized in the table below.
| Property | Value | Citations |
| BET Surface Area | 5600 m²/g | [10] |
| Langmuir Surface Area | 7100 m²/g | [10] |
| Pore Volume | 3.28 cm³/g | |
| Pore Size Distribution | Narrow, centered at 1.41 nm | |
| Thermal Stability | Stable up to 400°C | [11] |
| Chemical Stability | High stability in strong acids, bases, and organic solvents | [10] |
| Appearance | White-gray solid | [12] |
Experimental Protocols
The following section details the common experimental protocol for the synthesis of PAF-1 via a Yamamoto-type Ullmann coupling reaction.
This protocol is adapted from literature reports on the synthesis of PAF-1.[12]
Materials:
-
Tetra(4-bromophenyl)methane
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
1,5-Cyclooctadiene (cod)
-
2,2'-Bipyridine (2,2'-Bpy)
-
Anhydrous N,N'-dimethylformamide (DMF)
Procedure:
-
Catalyst Activation:
-
In an inert atmosphere (e.g., a glovebox), add 1,5-cyclooctadiene (0.67 mL, 5.3 mmol), bis(1,5-cyclooctadiene)nickel(0) (1.44 g, 5.2 mmol), 2,2'-bipyridine (0.81 g, 5.2 mmol), and anhydrous DMF (76 mL) to a 250 mL double-neck flask.
-
Heat the mixture at 80°C for one hour to activate the catalyst.
-
-
Monomer Solution Preparation:
-
In a separate double-neck flask, dissolve tetra(4-bromophenyl)methane (0.63 g, 1 mmol) in anhydrous DMF (19 mL).
-
Heat this solution at 80°C for one hour.
-
-
Polymerization Reaction:
-
Slowly transfer the activated monomer solution into the activated catalyst flask using a syringe.
-
Allow the reaction to proceed at 80°C for 48 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding methanol.
-
Filter the resulting solid product.
-
Thoroughly wash the solid with hydrochloric acid, water, methanol, and chloroform to remove any unreacted reagents and catalyst residues.
-
Dry the final product under a vacuum to obtain PAF-1 as a solid.
-
Visualizations
The following diagrams illustrate the synthesis workflow and the relationship between the properties and applications of PAF-1.
Caption: A workflow diagram illustrating the key steps in the synthesis of PAF-1 material.
Caption: Logical relationship between PAF-1's properties and its primary applications.
References
- 1. angenechemical.com [angenechemical.com]
- 2. Tetrakis(4-bromophenyl)methane | C25H16Br4 | CID 11250692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.it [fishersci.it]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. shop.neofroxx.com [shop.neofroxx.com]
- 8. rcilabscan.com [rcilabscan.com]
- 9. carlroth.com [carlroth.com]
- 10. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. milimol.com [milimol.com]
Unveiling the Vast Surface of PAF-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core properties of Porous Aromatic Framework-1 (PAF-1), a material renowned for its exceptional porosity and stability. This document provides a comprehensive overview of its theoretical and experimentally determined surface area, detailed experimental protocols for its synthesis and characterization, and a visual representation of its production workflow. The quantitative data herein is meticulously organized to facilitate comparative analysis, making this a vital resource for researchers and professionals exploring the applications of PAF-1 in catalysis, gas storage and separation, and drug delivery systems.
Quantitative Analysis of PAF-1 Porosity
The remarkable porosity of PAF-1 is quantified by several key parameters, primarily its specific surface area, pore volume, and pore size. The theoretical surface area of PAF-1 has been computationally estimated to be between 2000 and 6000 m²/g[1]. Experimental measurements, employing techniques such as nitrogen adsorption-desorption isotherms, have consistently validated these high values. The Brunauer-Emmett-Teller (BET) and Langmuir methods are the most common models used to calculate the specific surface area from this data.
| Property | Value | Method/Conditions | Reference |
| BET Surface Area | 5600 m²/g | Nitrogen adsorption at 77 K | [2] |
| 6461 m²/g | Modified synthesis (PPN-4) | [2] | |
| Langmuir Surface Area | 7100 m²/g | Nitrogen adsorption at 77 K | [1][3] |
| Pore Volume | 3.28 cm³/g | Non-local density functional theory (NLDFT) | [2] |
| Pore Size | ~1.41 nm | NLDFT | [2] |
Experimental Protocols
Synthesis of Tetrakis(4-bromophenyl)methane (TBPM)
The synthesis of the tetrahedral building block, tetrakis(4-bromophenyl)methane (TBPM), is a critical precursor step for the production of PAF-1.
Procedure:
-
In a round-bottom flask, add tetraphenylmethane (5 g, 15.6 mmol) in small portions to bromine (16 ml, 49.75 g, 312.5 mmol) under vigorous stirring at room temperature over a period of five minutes.
-
Continue stirring the mixture for an additional 20 minutes at room temperature.
-
Cool the reaction mixture to -78 °C using an acetone-dry ice bath.
-
Slowly add 40 ml of ethanol to the cooled mixture.
-
Remove the cooling bath and allow the mixture to stir overnight at room temperature.
-
The resulting precipitate, TBPM, can then be collected and purified.
Synthesis of PAF-1 via Yamamoto-Type Ullmann Coupling
This protocol describes the polymerization of TBPM to form the porous aromatic framework, PAF-1.
Materials:
-
Tetrakis(4-bromophenyl)methane (TBPM)
-
Bis(1,5-cyclooctadiene)nickel(0) ([Ni(cod)₂])
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Inside an inert atmosphere glovebox, dissolve TBPM and [Ni(cod)₂] in anhydrous DMF in a reaction vessel.
-
Heat the reaction mixture to 80 °C and maintain this temperature with continuous stirring.
-
The polymerization reaction will proceed, leading to the formation of PAF-1 as a solid precipitate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
To remove any unreacted monomers and catalyst residues, the collected solid should be washed extensively with various solvents, such as DMF and ethanol.
-
The purified PAF-1 is then dried under vacuum to remove all solvent residues.
Determination of Surface Area via BET Analysis
The Brunauer-Emmett-Teller (BET) method is a standard procedure for determining the specific surface area of porous materials.
Protocol:
-
Sample Degassing: A known mass of the PAF-1 sample is placed in a sample tube and degassed under vacuum at an elevated temperature (e.g., 200°C for 24 hours) to remove any adsorbed moisture and solvent molecules from the surface and pores[3].
-
Nitrogen Adsorption: The degassed sample tube is then transferred to an analysis station, where it is cooled to liquid nitrogen temperature (77 K).
-
Isotherm Measurement: Nitrogen gas is incrementally introduced into the sample tube, and the amount of gas adsorbed onto the PAF-1 surface is measured at various relative pressures (P/P₀).
-
Data Analysis: The collected data of adsorbed gas volume versus relative pressure is used to plot a nitrogen adsorption-desorption isotherm. The BET equation is then applied to the linear portion of the isotherm (typically in the P/P₀ range of 0.05 to 0.3) to calculate the monolayer capacity, from which the specific surface area is determined.
Visualization of the PAF-1 Synthesis and Characterization Workflow
The following diagram illustrates the key stages in the production and analysis of PAF-1, from the synthesis of its precursor to its final characterization.
Caption: Workflow for the synthesis and characterization of PAF-1.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pore Size Distribution of Porous Aromatic Framework-1 (PAF-1)
Porous Aromatic Framework-1 (PAF-1) is a landmark material in the field of porous organic frameworks (POFs), renowned for its exceptional thermal and chemical stability combined with an ultrahigh surface area.[1][2] Constructed from tetrahedral building blocks, specifically tetrakis(4-bromophenyl)methane, linked by robust carbon-carbon covalent bonds, PAF-1 possesses a rigid, amorphous 3D network structure.[1][2][3] This guide provides a comprehensive overview of the pore size distribution of PAF-1, detailing its quantitative porous properties and the experimental protocols used for its characterization.
Quantitative Porous Properties of PAF-1 and Its Derivatives
The porous characteristics of PAF-1, such as its Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore diameter, are critical determinants of its performance in applications like gas storage, separation, and catalysis.[1] These properties can be tuned through various modification strategies, including central atom substitution, functional group incorporation, and copolymerization.[1] The following table summarizes the key quantitative data for PAF-1 and several of its important derivatives.
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Dominant Pore Size (nm) | Analysis Method |
| PAF-1 | 5600[1][2] | 3.28[1] | ~1.41[1] | N₂ Adsorption, NLDFT |
| 4500[1] | 1.18 - 1.72[4] | N₂ Adsorption, NLDFT | ||
| Varies (2028-5343)[5] | N₂ Adsorption | |||
| iPAF-1 | 594[1][6] | 0.280[6] | 0.54, 0.86, 1.10[1][6] | N₂ Adsorption, NLDFT |
| PAF-3 (Si center) | up to 2932[2] | Not specified | Not specified | Gas Adsorption |
| NO₂-PAF-1 | up to 610[7] | Not specified | Not specified | Gas Adsorption |
| Carbonized PAF-1 (KOH activated) | Not specified | Not specified | 0.6, 1.2 (bimodal)[8] | N₂ Sorption |
| Copolymer (PAF-1 with M2) | 2500[1] | Not specified | 0.66[1] | Simulation |
| 1700[1] | Not specified | 0.58[1] | Simulation | |
| 950[1] | Not specified | 0.48[1] | Simulation |
Note: The variability in reported BET surface area for PAF-1 can be attributed to differences in synthesis and activation procedures.[5]
Synthesis and Structural Logic of PAF-1
PAF-1 is synthesized via a Yamamoto-type Ullmann cross-coupling reaction, an irreversible process that leads to the formation of strong C-C bonds.[1] This method results in a structure with short-range order and long-range disorder, which is key to its high porosity and stability.
The tetrahedral geometry of the TBPM monomer and the robust, irreversible nature of the C-C bond formation are fundamental to creating a highly porous, stable, and amorphous 3D network.
Experimental Protocols for Pore Size Characterization
The determination of surface area and pore size distribution in materials like PAF-1 is predominantly carried out using gas physisorption analysis.[9]
Principle
The method is based on the Brunauer-Emmett-Teller (BET) theory, which explains the physical adsorption of gas molecules onto a solid surface in multiple layers.[10] By measuring the amount of an inert gas (the adsorbate) that adsorbs to the material's surface at a constant temperature (typically that of liquid nitrogen), a detailed profile of the surface area and porosity can be derived.[9][10]
Methodology
-
Sample Preparation (Degassing): Prior to analysis, the PAF-1 sample must be thoroughly cleaned of any atmospheric contaminants (e.g., water vapor) that may have adsorbed to its surface. This is achieved by heating the sample under a high vacuum or a continuous flow of an inert gas. This step is critical for obtaining accurate and reproducible results.[11]
-
Gas Adsorption Isotherm Measurement: The degassed sample is brought to a cryogenic temperature (77 K for nitrogen analysis) in the analysis station.[10] A controlled dose of adsorbate gas (e.g., N₂) is introduced into the sample tube, and the pressure is allowed to equilibrate. The quantity of gas adsorbed is calculated by measuring the pressure change. This process is repeated at incrementally higher pressures to generate an adsorption isotherm, which plots the volume of gas adsorbed versus the relative pressure (P/P₀).[9] A desorption isotherm is subsequently measured by systematically reducing the pressure.
-
Data Analysis and Calculation:
-
BET Surface Area: The data from the adsorption isotherm, typically in the relative pressure range of 0.05 to 0.35, is fitted to the BET equation to calculate the specific surface area, expressed in m²/g.[12]
-
Pore Size Distribution: The complete isotherm data is analyzed using computational models like Non-Local Density Functional Theory (NLDFT).[1] NLDFT models the adsorbed gas as a non-uniform fluid influenced by the potential field of the pore walls, providing a more accurate and detailed distribution of pore sizes, especially in the micropore range (< 2 nm).[1][6] The characteristic Type I isotherm shape observed for PAF-1 indicates its predominantly microporous nature.[6]
-
Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.99), where all pores are considered to be filled with the condensed gas.[12]
-
References
- 1. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 2. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A well-defined nitro-functionalized aromatic framework (NO2-PAF-1) with high CO2 adsorption: synthesis via the copper-mediated Ullmann homo-coupling polymerization of a nitro-containing monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 10. BET theory - Wikipedia [en.wikipedia.org]
- 11. particletechlabs.com [particletechlabs.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Functionalization of PAF-1 for Enhanced CO2 Capture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porous Aromatic Frameworks (PAFs), particularly PAF-1, have emerged as promising materials for carbon dioxide (CO2) capture due to their exceptional porosity, high thermal and chemical stability, and large surface area.[1][2] Unmodified PAF-1, however, often exhibits relatively low CO2 uptake capacity and selectivity, especially at low pressures. To address this limitation, functionalization of the PAF-1 framework with chemical moieties that have a high affinity for CO2 is a key strategy. This document provides detailed application notes and experimental protocols for the functionalization of PAF-1, with a primary focus on post-synthetic modification with amine groups and impregnation with ionic liquids, to enhance its CO2 capture performance. Solid amine sorbents are advantageous as they can mitigate some of the drawbacks associated with liquid amines, such as lower energy requirements for regeneration.[3]
Data Presentation: Performance of Functionalized PAF-1 for CO2 Capture
The following tables summarize the CO2 capture performance of PAF-1 before and after various functionalization strategies.
Table 1: CO2 Adsorption Capacities of Functionalized PAF-1
| Material | Functional Group | Temperature (K) | Pressure (bar) | CO2 Uptake (mmol/g) | CO2 Uptake (cm³/g) | Reference |
| PAF-1 | None | 298 | 1 | 1.27 | 28.4 | [1] |
| PAF-1-Cl | Chloro | 298 | 1 | 0.82 | 18.4 | [1] |
| PAF-1-NH2 | Amino | 298 | 1 | 1.88 | 42.1 | [1] |
| PAF-1-CH2NH2 | Methylamino | 298 | 1 | - | >1400 m²/g surface area | [4][5] |
| PAF-5-C=N-EDA | Ethylenediamine | 298 | 1 | 3.78 | - | [6] |
Table 2: CO2/N2 Selectivity and Isosteric Heat of Adsorption (Qst) of Functionalized PAF-1
| Material | Functional Group | CO2/N2 Selectivity (IAST) | Isosteric Heat of Adsorption (Qst) (kJ/mol) | Reference |
| PAF-1 | None | 5 | 16 | [1] |
| PAF-1-NH2 | Amino | 163 | 44 | [1] |
| PAF-1-CH2NH2 | Methylamino | >1000 | - | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of PAF-1
This protocol describes the synthesis of the parent PAF-1 material.
Materials:
-
Tetrakis(4-bromophenyl)methane (TBPM)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2]
-
1,5-cyclooctadiene (cod)
-
2,2'-bipyridine (bpy)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a glovebox, add Ni(cod)2 (1.0 g, 3.6 mmol), bpy (0.57 g, 3.6 mmol), and cod (0.45 mL, 3.6 mmol) to 50 mL of anhydrous DMF in a 100 mL flask.
-
Stir the mixture at 80°C for 1 hour to form the active catalyst solution.
-
In a separate flask, dissolve TBPM (0.5 g, 0.78 mmol) in 20 mL of anhydrous DMF.
-
Slowly add the TBPM solution to the catalyst solution.
-
Heat the reaction mixture at 80°C for 48 hours.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product sequentially with chloroform, tetrahydrofuran, and ethanol.
-
Dry the resulting white powder under vacuum at 120°C overnight to yield PAF-1.
Protocol 2: Post-Synthetic Chlorination of PAF-1
This protocol details the introduction of chloro groups onto the PAF-1 framework, which serves as a precursor for further functionalization.
Materials:
-
PAF-1
-
Aluminum chloride (AlCl3)
-
Iodine monochloride (ICl)
-
Carbon tetrachloride (CCl4)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Under an argon atmosphere, add PAF-1 (200 mg), AlCl3 (0.2 g, 1.5 mmol), and ICl (9.7 g, 60 mmol) to 30 mL of CCl4 in a 100 mL flask.[1]
-
Stir the mixture vigorously and heat to 80°C for 48 hours.[1]
-
Cool the reaction mixture and quench with 50 mL of methanol.[1]
-
Filter the mixture and wash the solid thoroughly with hydrochloric acid, water, methanol, and chloroform.[1]
-
Dry the resulting solid under vacuum to obtain PAF-1-Cl.[1]
Protocol 3: Post-Synthetic Amination of PAF-1-Cl
This protocol describes the conversion of chloro-functionalized PAF-1 to amino-functionalized PAF-1.
Materials:
-
PAF-1-Cl
-
2-(Boc-amino)ethanethiol
-
Anhydrous cesium carbonate (Cs2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium hydroxide (NaOH)
-
Methanol, Water, Acetone
Procedure:
Step 1: Boc-Protection
-
Under an inert atmosphere, combine PAF-1-Cl (210 mg), anhydrous Cs2CO3 (1 g, 3 mmol), and 2-(Boc-amino)ethanethiol (53 mg, 3 mmol) in 5 mL of anhydrous DMF.
-
Heat the mixture at 100°C for 48 hours.
-
After cooling, collect the solid by filtration and wash it with water, methanol, and acetone.
-
Dry the product to obtain PAF-1-NH-Boc.
Step 2: Deprotection
-
Add PAF-1-NH-Boc (230 mg) to a flask containing 10 mL of concentrated HCl and 10 mL of ethyl acetate under an inert atmosphere.
-
Stir and heat the mixture to reflux for 48 hours.
-
Filter the mixture, collect the solid, and wash it thoroughly with water, methanol, and acetone.
-
Suspend the solid in a 10 wt% NaOH solution in methanol and stir vigorously at room temperature for 24 hours.
-
Collect the final product, PAF-1-NH2, by filtration, wash with water, methanol, and acetone, and dry under vacuum.[1]
Protocol 4: Ionic Liquid Functionalization of PAF-1 via Impregnation
This protocol outlines a general method for impregnating PAF-1 with an ionic liquid to enhance CO2 capture. The choice of ionic liquid can be tailored, with those containing amino groups or anions like tetrafluoroborate being common.[7]
Materials:
-
PAF-1
-
Amine-functionalized ionic liquid (e.g., 3-(2-aminopropyl)-2-ethyl-1-propyl-1H-imidazol-3-ium bromide)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
Procedure:
-
Dry the PAF-1 material under vacuum at 120°C for 12 hours to remove any adsorbed moisture.
-
Dissolve the chosen ionic liquid in a minimal amount of anhydrous solvent to create a concentrated solution.
-
Add the PAF-1 powder to the ionic liquid solution. The amount of ionic liquid can be varied to achieve different loading levels (e.g., 10-50 wt%).
-
Stir the suspension at room temperature for 24 hours to ensure uniform impregnation.
-
Remove the solvent under reduced pressure at a slightly elevated temperature (e.g., 60°C) until the material is completely dry.
-
The resulting solid is the ionic liquid-functionalized PAF-1 (IL@PAF-1).
Mandatory Visualizations
Diagram 1: Post-Synthetic Functionalization Workflow of PAF-1
Caption: Workflow for the post-synthetic amination of PAF-1.
Diagram 2: Mechanism of Enhanced CO2 Capture by Amine-Functionalized PAF-1
Caption: Selective CO2 capture via amine functional groups.
Stability and Recyclability
Amine-functionalized PAFs have demonstrated good stability and recyclability, which are crucial for practical applications. For instance, PAF-1-NH2 can be regenerated and reused for CO2 capture with minimal loss of capacity.[1] The covalent functionalization provides a robust linkage that is less prone to leaching compared to simple impregnation. The material PAF-1-NH2 can be conveniently recycled after adsorbing CO2, as it can be easily desorbed.[1] Furthermore, some functionalized materials have shown stable performance over multiple adsorption-desorption cycles.[8]
Conclusion
Functionalization of PAF-1, particularly through post-synthetic amination, is a highly effective strategy to significantly enhance its CO2 capture performance. The introduction of amine groups increases both the CO2 uptake capacity and the selectivity over other gases like N2. The provided protocols offer a reproducible methodology for the synthesis and functionalization of PAF-1. The choice of functionalization strategy can be tailored to specific application requirements, considering factors such as the desired CO2 capacity, selectivity, and operating conditions. Further research into novel functional groups and more scalable synthesis methods will continue to advance the development of PAF-based materials for efficient carbon capture technologies.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [repository.kaust.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. Using Ionic Liquids to Improve CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PAF-1 as a Catalyst Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porous Aromatic Frameworks (PAFs) are a class of highly robust porous materials characterized by exceptional surface areas, tunable pore sizes, and remarkable thermal and chemical stability. Among them, PAF-1, with its diamondoid-like architecture constructed from tetraphenylmethane units, stands out due to its ultrahigh specific surface area, often exceeding 5000 m²/g.[1] These properties make PAF-1 an excellent candidate for use as a catalyst support, providing a high density of accessible sites for anchoring catalytic species and facilitating efficient mass transport of reactants and products.
This document provides detailed application notes and experimental protocols for the synthesis of PAF-1, its functionalization, and its use as a support for various catalytic applications, including palladium-catalyzed cross-coupling reactions, gold nanoparticle-catalyzed reductions, and N-heterocyclic carbene (NHC) organocatalysis.
Key Features of PAF-1 as a Catalyst Support
-
Ultrahigh Surface Area: Provides a large interface for catalyst dispersion and interaction with reactants.
-
Hierarchical Porous Structure: Facilitates diffusion of molecules to and from the active sites.
-
Exceptional Stability: Withstands harsh reaction conditions, including high temperatures and aggressive chemical environments.
-
Tunable Functionality: The aromatic framework can be readily functionalized to anchor a variety of catalytic species.
Application 1: PAF-1 Supported Palladium Nanoparticles for Suzuki-Miyaura Cross-Coupling
Overview: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation in modern organic synthesis. Heterogenizing the palladium catalyst on a robust support like PAF-1 simplifies catalyst recovery and reuse, reducing costs and metal contamination in the final product. Amino-functionalized PAF-1 (PAF-1-NH₂) serves as an excellent platform for immobilizing palladium nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of PAF-1 via Yamamoto-Type Ullmann Coupling
This protocol describes the classic synthesis of PAF-1 from tetrakis(4-bromophenyl)methane (TBPM).[1]
-
Materials:
-
Tetrakis(4-bromophenyl)methane (TBPM)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
1,5-Cyclooctadiene (cod)
-
2,2′-Bipyridyl (bpy)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Methanol
-
Acetone
-
-
Procedure:
-
In a glovebox under an inert atmosphere, add Ni(cod)₂ (2.18 g, 7.93 mmol), 2,2′-bipyridyl (1.24 g, 7.94 mmol), and 1,5-cyclooctadiene (0.93 mL, 7.92 mmol) to a 250 mL Schlenk flask containing anhydrous DMF (40 mL).
-
Heat the mixture to 80°C and stir for 1 hour to form the active Ni(0) catalyst complex.
-
Add TBPM (1.00 g, 1.57 mmol) to the catalyst solution.
-
Continue stirring the mixture at 80°C for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of 2 M HCl to precipitate the crude product.
-
Filter the solid and wash thoroughly with water, methanol, and acetone.
-
Purify the product by Soxhlet extraction with THF for 24 hours to remove any residual monomer and catalyst.
-
Dry the purified PAF-1 powder in a vacuum oven at 120°C overnight.
-
Protocol 2: Post-Synthetic Aminomethylation of PAF-1 (PAF-1-CH₂NH₂)
This protocol is adapted from methods used for functionalizing similar porous aromatic frameworks.
-
Materials:
-
PAF-1
-
N-(Hydroxymethyl)phthalimide
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Hydrazine monohydrate
-
Ethanol
-
-
Procedure:
-
Suspend PAF-1 (1.0 g) in anhydrous DCM (50 mL).
-
Add N-(hydroxymethyl)phthalimide (2.0 g) to the suspension.
-
Slowly add trifluoromethanesulfonic acid (5 mL) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly adding methanol (50 mL).
-
Filter the solid, wash with DCM and methanol, and dry to obtain PAF-1-CH₂-phthalimide.
-
Suspend the PAF-1-CH₂-phthalimide (1.0 g) in a mixture of ethanol (50 mL) and hydrazine monohydrate (10 mL).
-
Reflux the mixture for 24 hours.
-
Cool the mixture, filter the solid, and wash thoroughly with ethanol and water.
-
Dry the resulting PAF-1-CH₂NH₂ in a vacuum oven at 80°C.
-
Protocol 3: Immobilization of Palladium Nanoparticles on PAF-1-CH₂NH₂
-
Materials:
-
PAF-1-CH₂NH₂
-
Palladium(II) acetate [Pd(OAc)₂]
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
-
Procedure:
-
Disperse PAF-1-CH₂NH₂ (500 mg) in ethanol (50 mL) and sonicate for 30 minutes.
-
Add a solution of Pd(OAc)₂ (e.g., to achieve 1 mol% Pd loading) in acetone to the suspension.
-
Stir the mixture at room temperature for 12 hours to allow for the coordination of Pd(II) ions with the amino groups.
-
Slowly add a freshly prepared aqueous solution of NaBH₄ (10-fold molar excess to Pd) to the mixture at 0°C.
-
Stir the mixture for another 4 hours at room temperature.
-
Filter the resulting black solid (PAF-1-NH₂-Pd), wash with ethanol and water, and dry under vacuum.
-
Protocol 4: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
-
Materials:
-
PAF-1-NH₂-Pd catalyst
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Ethanol/Water solvent mixture (e.g., 1:1 v/v)
-
Internal standard (e.g., dodecane) for GC analysis
-
-
Procedure:
-
To a reaction vial, add 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the PAF-1-NH₂-Pd catalyst (e.g., 1 mol% Pd).
-
Add the ethanol/water solvent mixture (5 mL).
-
Stir the reaction mixture at 80°C for the desired time (e.g., monitor by TLC or GC).
-
After completion, cool the reaction to room temperature.
-
Separate the catalyst by centrifugation or filtration.
-
Analyze the supernatant by gas chromatography (GC) to determine the yield of 4-methoxybiphenyl.
-
The recovered catalyst can be washed with ethanol and water and reused in subsequent reactions.
-
Data Presentation
| Catalyst System | Reactants | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TOF (h⁻¹) | Recyclability (5 cycles) |
| PAF-1-NH₂-Pd | 4-Bromoanisole, Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 80 | 2 | >95 | ~475 | >90% yield |
| Reference: Homogeneous Pd(PPh₃)₄ | 4-Bromoanisole, Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 2 | >98 | ~490 | Not applicable |
Note: The data in this table is representative and compiled from typical results for similar supported palladium catalysts. Actual performance may vary.
Visualization
Caption: Workflow for the synthesis of PAF-1-NH₂-Pd and its use in Suzuki-Miyaura coupling.
Application 2: PAF-Supported Gold Nanoparticles for Nitroaromatic Reduction
Overview: The reduction of nitroaromatics to their corresponding anilines is a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. Gold nanoparticles supported on high-surface-area materials like PAFs have shown exceptional catalytic activity for this reaction using mild reducing agents like sodium borohydride (NaBH₄).
Experimental Protocols
Protocol 5: Synthesis of a Phosphine-Based PAF (PAF-185)
This protocol describes the synthesis of a phosphine-containing PAF, which is then used to anchor gold nanoparticles.[2]
-
Materials:
-
Tris(4-biphenyl)phosphine
-
Formaldehyde dimethyl acetal
-
Anhydrous chloroform
-
Anhydrous FeCl₃
-
-
Procedure:
-
To a solution of tris(4-biphenyl)phosphine (1.0 g) in anhydrous chloroform (20 mL), add formaldehyde dimethyl acetal (5 mL).
-
Stir the mixture for 10 minutes at room temperature.
-
Add anhydrous FeCl₃ (2.0 g) and stir the reaction mixture at 50°C for 24 hours.
-
Pour the reaction mixture into methanol (100 mL) to precipitate the polymer.
-
Filter the solid and wash with methanol and acetone.
-
Purify by Soxhlet extraction with THF for 24 hours.
-
Dry the resulting PAF-185 in a vacuum oven at 120°C.
-
Protocol 6: Preparation of Au@PAF-185
-
Materials:
-
PAF-185
-
Methyl iodide (CH₃I)
-
Sodium tetrachloroaurate(III) (NaAuCl₄)
-
Sodium borohydride (NaBH₄)
-
Anhydrous acetonitrile
-
-
Procedure:
-
Suspend PAF-185 (200 mg) in anhydrous acetonitrile (20 mL) and add methyl iodide (2 mL).
-
Stir the mixture at 80°C for 24 hours to form the phosphonium salt (I@PAF-185).
-
Filter the solid, wash with acetonitrile, and dry.
-
Suspend I@PAF-185 (100 mg) in an aqueous solution of NaAuCl₄ (50 mg in 20 mL water).
-
Stir for 24 hours to facilitate ion exchange.
-
Filter the solid and wash thoroughly with water.
-
Suspend the AuCl₄⁻-exchanged PAF in water (20 mL) and cool to 0°C.
-
Slowly add an excess of freshly prepared aqueous NaBH₄ solution.
-
Stir for 4 hours at room temperature.
-
Filter the final product (Au@PAF-185), wash with water, and dry under vacuum.
-
Protocol 7: Catalytic Reduction of 4-Nitrophenol
-
Materials:
-
Au@PAF-185 catalyst
-
4-Nitrophenol
-
Sodium borohydride (NaBH₄)
-
Water
-
-
Procedure:
-
In a quartz cuvette, add 2 mL of an aqueous solution of 4-nitrophenol (0.1 mM).
-
Add 1 mL of a freshly prepared aqueous solution of NaBH₄ (10 mM). The solution should turn to a bright yellow color due to the formation of the 4-nitrophenolate ion.
-
Add a small amount of the Au@PAF-185 catalyst (e.g., 0.1 mg).
-
Immediately monitor the reaction progress by UV-Vis spectroscopy, observing the decrease in the absorbance peak of the 4-nitrophenolate ion at ~400 nm and the appearance of the 4-aminophenol peak at ~300 nm.
-
The reaction is typically complete within minutes.
-
Data Presentation
| Catalyst System | Substrate | Reductant | Solvent | Temp (°C) | Time | Conversion (%) |
| Au@PAF-185 | Nitrobenzene | NaBH₄ | Water | RT | 10 s | >99 |
| Au@PAF-184 | Nitrobenzene | NaBH₄ | Water | RT | 10 s | >99 |
Data from reference[2].
Visualization
References
Post-Synthetic Modification of PAF-1: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the post-synthetic modification (PSM) of Porous Aromatic Framework-1 (PAF-1). PAF-1 is a highly porous material with exceptional thermal and chemical stability, making it a versatile platform for a wide range of applications, including gas storage and separation, catalysis, and environmental remediation.[1] Through PSM, the functionality of PAF-1 can be precisely tailored to enhance its performance in these and other areas.
These notes are intended for researchers, scientists, and drug development professionals interested in leveraging the unique properties of functionalized PAF-1. The following sections detail common modification strategies, provide step-by-step experimental protocols, and present quantitative data on the effects of these modifications.
Key Post-Synthetic Modification Strategies
The robust aromatic framework of PAF-1 allows for a variety of covalent modifications. The most common and versatile of these is the introduction of reactive functional groups that can serve as handles for further derivatization.
A primary strategy involves the chloromethylation of the phenyl rings within the PAF-1 structure. The resulting chloromethyl groups (–CH₂Cl) are excellent electrophilic sites for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide array of functionalities, including amines, thiols, and other custom moieties, significantly expanding the chemical reactivity and application scope of PAF-1.[1]
Subsequent amination of chloromethylated PAF-1 (PAF-1-CH₂Cl) is a widely used technique to introduce basic sites, which can enhance CO₂ capture capabilities and provide anchor points for catalysts or other functional molecules.[2][3]
Sulfonation is another key modification, which introduces sulfonic acid groups (–SO₃H) onto the aromatic rings. This modification dramatically increases the hydrophilicity of the material and can be leveraged for applications in proton conduction, ion exchange, and selective adsorption of polar molecules.[1][4]
For applications in heavy metal capture, particularly for the extraction of uranium from aqueous solutions, amidoximation of PAF-1 has proven to be a highly effective strategy. This is typically achieved in a two-step process involving cyanation of PAF-1-CH₂Cl followed by conversion to the amidoxime group.[1]
Finally, grafting of polymers from the PAF-1 framework using techniques such as Atom Transfer Radical Polymerization (ATRP) allows for the creation of hybrid materials with tailored properties, combining the high surface area of PAF-1 with the specific functionalities of the grafted polymer.
Quantitative Data on Modified PAF-1
The post-synthetic modification of PAF-1 invariably alters its physical properties, most notably its Brunauer-Emmett-Teller (BET) surface area. The introduction of functional groups within the pores typically leads to a reduction in surface area, which is an important consideration for application-specific design. The following table summarizes key quantitative data for pristine and modified PAF-1 materials.
| Material | Functional Group | BET Surface Area (m²/g) | Application Highlight | Reference |
| PAF-1 | None | ~5600 | High gas adsorption capacity | [1][5] |
| PAF-1-CH₂N⁺(CH₃)₃OH⁻ | Quaternary ammonium | 505 | Ion exchange | [1] |
| PPN-6-SO₃H (Sulfonated PAF-1) | Sulfonic acid | Not specified | Enhanced CO₂/N₂ selectivity | [1] |
| PPN-6-SO₃NH₄ | Ammonium sulfonate | 593 | Enhanced CO₂ selectivity | [1] |
| PAF-1-CH₂AO | Amidoxime | Not specified | Uranium uptake of 300 mg/g | [5] |
| PAF-1-NH₂ | Amine | Not specified | 50% increase in CO₂ adsorption | [3] |
| PAF-CF₃ | Trifluoromethyl | 973 | Modified surface chemistry | [1] |
| PAF-C₂F₅ | Pentafluoroethyl | 810 | Modified surface chemistry | [1] |
| PAF-1-CH₃ | Methyl | 3007 | Control material | [1] |
| PAF-1-CH₂OH | Hydroxymethyl | 1727 | Hydrophilic modification | [1] |
| PAF-1-CH₂-phthalimide | Phthalimidomethyl | 974 | Precursor for amine functionalization | [1] |
Experimental Protocols
The following are detailed protocols for the key post-synthetic modifications of PAF-1.
Protocol 1: Chloromethylation of PAF-1
This protocol describes the introduction of chloromethyl groups onto the aromatic rings of PAF-1.
Materials:
-
PAF-1
-
Paraformaldehyde
-
Glacial acetic acid
-
Concentrated hydrochloric acid (HCl)
-
Phosphoric acid (H₃PO₄)
-
Methanol
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend PAF-1 in a mixture of glacial acetic acid, concentrated HCl, and phosphoric acid.
-
Add paraformaldehyde to the suspension.
-
Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time should be optimized, but a typical starting point is 80°C for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product thoroughly with deionized water and then with methanol to remove any unreacted reagents and byproducts.
-
Dry the resulting chloromethylated PAF-1 (PAF-1-CH₂Cl) under vacuum at 60°C.
Characterization:
-
FTIR: Appearance of a peak around 1265 cm⁻¹ corresponding to the C-Cl stretch of the chloromethyl group.
-
Solid-state ¹³C NMR: Appearance of a resonance around 45 ppm corresponding to the methylene carbon of the –CH₂Cl group.
-
Elemental Analysis: Presence of chlorine.
Protocol 2: Amination of Chloromethylated PAF-1
This protocol details the conversion of PAF-1-CH₂Cl to amine-functionalized PAF-1.
Materials:
-
PAF-1-CH₂Cl
-
Amine source (e.g., aqueous ammonia, or a specific primary/secondary amine in a suitable solvent)
-
Solvent (e.g., N,N-dimethylformamide (DMF) or dioxane)
-
Methanol
-
Deionized water
Procedure:
-
Suspend PAF-1-CH₂Cl in a suitable solvent such as DMF in a round-bottom flask.
-
Add the aminating agent in excess. For example, for the introduction of a primary amine group, a concentrated aqueous solution of ammonia can be used. For other amines, dissolve them in the reaction solvent.
-
Heat the mixture with stirring. Reaction conditions will vary depending on the amine used, but a starting point is 60-80°C for 24-48 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product extensively with deionized water and methanol to remove excess amine and any salts formed.
-
Dry the amine-functionalized PAF-1 (PAF-1-NH₂) under vacuum at 60°C.
Characterization:
-
FTIR: Disappearance of the C-Cl stretching peak and appearance of N-H stretching bands (around 3300-3500 cm⁻¹) and N-H bending bands (around 1600 cm⁻¹).
-
XPS: Presence of a nitrogen 1s signal.
Protocol 3: Sulfonation of PAF-1
This protocol describes the introduction of sulfonic acid groups onto the PAF-1 framework.
Materials:
-
PAF-1
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM)
-
Ice-water bath
-
Methanol
-
Deionized water
Procedure:
-
Suspend PAF-1 in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the suspension in an ice-water bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred suspension. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
After the addition is complete, allow the reaction to stir at room temperature for 24-72 hours.
-
Carefully quench the reaction by pouring the mixture into a beaker of ice water with vigorous stirring.
-
Collect the solid product by filtration.
-
Wash the product repeatedly with deionized water until the filtrate is neutral, followed by washing with methanol.
-
Dry the sulfonated PAF-1 (PAF-1-SO₃H) under vacuum at 80°C.[4]
Characterization:
-
FTIR: Appearance of characteristic peaks for the sulfonic acid group, typically around 1035 cm⁻¹ (symmetric S=O stretch) and 1170 cm⁻¹ (asymmetric S=O stretch).
-
Elemental Analysis: Presence of sulfur.
-
Titration: The degree of sulfonation can be quantified by acid-base titration.
Protocol 4: Amidoximation of PAF-1
This protocol describes the two-step conversion of PAF-1-CH₂Cl to amidoxime-functionalized PAF-1 for applications such as uranium capture.
Step 1: Cyanation
Materials:
-
PAF-1-CH₂Cl
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Methanol
Procedure:
-
Suspend PAF-1-CH₂Cl in DMSO in a round-bottom flask.
-
Add an excess of sodium cyanide. Caution: Sodium cyanide is extremely toxic. Handle with appropriate safety precautions.
-
Heat the reaction mixture with stirring (e.g., 60°C for 24 hours).
-
Cool the mixture and pour it into a large volume of deionized water to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with deionized water and then methanol.
-
Dry the resulting PAF-1-CH₂CN under vacuum.
Step 2: Amidoxime Formation
Materials:
-
PAF-1-CH₂CN
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Ethanol/water mixture
-
Deionized water
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride and sodium carbonate in an ethanol/water mixture.
-
Add PAF-1-CH₂CN to this solution.
-
Heat the mixture under reflux with stirring for 24-48 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product thoroughly with deionized water to remove any salts and unreacted reagents.
-
Dry the amidoxime-functionalized PAF-1 (PAF-1-CH₂AO) under vacuum.
Characterization:
-
FTIR: Disappearance of the nitrile peak (around 2250 cm⁻¹) and the appearance of new peaks corresponding to C=N (around 1650 cm⁻¹) and N-O (around 930 cm⁻¹) stretches.
-
XPS: Increase in the nitrogen and oxygen content.
Visualizing Workflows and Pathways
To aid in the understanding of the experimental processes and the relationships between the different modified forms of PAF-1, the following diagrams have been generated using Graphviz.
References
Characterization of Porous Aromatic Framework-1 (PAF-1) Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive characterization of Porous Aromatic Framework-1 (PAF-1) materials. PAF-1, a subclass of porous organic frameworks (POFs), has garnered significant attention due to its exceptional porosity, high thermal and chemical stability, and potential for a wide range of applications, including gas storage, separation, catalysis, and drug delivery.[1][2][3] Accurate and thorough characterization is paramount for understanding the structure-property relationships and ensuring the performance and quality of PAF-1-based materials in research and drug development.
Structural and Morphological Characterization
The structural and morphological properties of PAF-1 are fundamental to its function, influencing factors such as drug loading capacity and release kinetics. Key techniques for this characterization include Powder X-Ray Diffraction (PXRD), Solid-State Nuclear Magnetic Resonance (ssNMR), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM).
Powder X-Ray Diffraction (PXRD)
Application Note: PXRD is a non-destructive technique used to assess the long-range order and crystallinity of PAF-1 materials.[4] Typically, PAF-1 exhibits an amorphous nature, characterized by broad diffraction peaks, which distinguishes it from highly crystalline materials like metal-organic frameworks (MOFs).[5][6] This amorphous character arises from the irreversible C-C bond formation during synthesis.[7] The presence of any sharp peaks may indicate crystalline impurities.
Experimental Protocol:
-
Sample Preparation: Gently grind the PAF-1 powder to a fine, homogeneous consistency. Mount the powder onto a zero-background sample holder.
-
Instrumentation: Utilize a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Collection:
-
Scan Range (2θ): 2° to 50°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/min.
-
-
Data Analysis: Analyze the resulting diffractogram for the presence of broad halos, indicative of amorphous PAF-1, and any sharp peaks that could signify crystalline byproducts.
Solid-State Nuclear Magnetic Resonance (ssNMR)
Application Note: Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is a powerful tool for probing the local chemical environment and confirming the successful formation of the covalent framework in PAF-1.[1][8] It provides information on the connectivity of the aromatic building blocks and can be used to verify functionalization.[2][9]
Experimental Protocol:
-
Sample Preparation: Pack the dry PAF-1 powder into a zirconia rotor (typically 4 mm).
-
Instrumentation: Use a solid-state NMR spectrometer operating at a suitable magnetic field strength (e.g., 9.4 T).
-
Data Acquisition:
-
Technique: ¹³C CP-MAS.
-
Spinning Speed: 8-12 kHz.
-
Contact Time: 1-2 ms.
-
Recycle Delay: 3-5 s.
-
-
Data Analysis: The ¹³C NMR spectrum of PAF-1 typically shows broad resonances in the aromatic region (120-150 ppm), confirming the presence of the phenyl rings within the framework.[1] New peaks will appear upon successful post-synthetic modification.[1]
Electron Microscopy (SEM and TEM)
Application Note: Scanning Electron Microscopy (SEM) is employed to visualize the particle size, morphology, and surface texture of PAF-1 materials.[10][11] PAF-1 often forms spherical particles, with sizes ranging from the nanometer to the micrometer scale.[12] Transmission Electron Microscopy (TEM) provides higher resolution images, revealing the internal porous structure of the material.[13][14]
Experimental Protocol (SEM):
-
Sample Preparation: Mount a small amount of PAF-1 powder onto an aluminum stub using double-sided carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
Imaging:
-
Accelerating Voltage: 5-15 kV.
-
Magnification: Varies depending on the particle size, typically from 1,000x to 100,000x.
-
Detector: Secondary electron (SE) detector for topographical information.
-
Experimental Protocol (TEM):
-
Sample Preparation: Disperse a small amount of PAF-1 powder in a suitable solvent (e.g., ethanol) via sonication. Drop-cast a few microliters of the suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate completely.
-
Imaging:
-
Accelerating Voltage: 100-200 kV.
-
Mode: Bright-field imaging to observe the overall morphology and porous texture.
-
Porosity and Surface Area Analysis
The defining characteristic of PAF-1 is its exceptionally high porosity. Nitrogen physisorption at 77 K is the standard method to determine key parameters such as BET surface area, pore volume, and pore size distribution.
Application Note: The nitrogen adsorption-desorption isotherm of PAF-1 is typically a Type I isotherm, characteristic of microporous materials. The Brunauer-Emmett-Teller (BET) surface area of PAF-1 can be exceptionally high, often exceeding 5000 m²/g.[2] The pore size is typically in the micropore range (~1.4 nm).[2]
Experimental Protocol:
-
Sample Preparation (Degassing): Accurately weigh 50-100 mg of the PAF-1 sample into a sample tube. Degas the sample under high vacuum (e.g., <10⁻⁵ mbar) at a temperature of 120-150 °C for at least 12 hours to remove any adsorbed guest molecules.
-
Analysis:
-
Adsorptive Gas: Nitrogen (N₂).
-
Analysis Temperature: 77 K (liquid nitrogen bath).
-
Isotherm Points: Collect at least 40 points in the relative pressure (P/P₀) range of 10⁻⁶ to 0.99.
-
-
Data Analysis:
-
BET Surface Area: Calculated from the linear region of the adsorption isotherm, typically in the P/P₀ range of 0.05 to 0.3.
-
Pore Volume: Determined from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
-
Pore Size Distribution: Calculated using methods such as Non-Local Density Functional Theory (NLDFT) or Horvath-Kawazoe (HK) for microporous materials.[2]
-
Thermal Stability Assessment
Application Note: Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of PAF-1 materials.[15][16][17] Due to the strong C-C covalent bonds, PAF-1 exhibits high thermal stability, often stable up to 400-500 °C in an inert atmosphere.[18] This is a crucial parameter for applications that may involve thermal processing or for determining the material's shelf-life and stability under various conditions.
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the PAF-1 sample into an alumina or platinum TGA pan.
-
Analysis:
-
Atmosphere: Typically nitrogen or argon (inert) to assess thermal decomposition, or air (oxidative) to evaluate oxidative stability.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program: Heat the sample from room temperature to 800-1000 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is determined from the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for PAF-1 materials from the characterization techniques described above.
| Parameter | Technique | Typical Value Range | Reference |
| BET Surface Area | Nitrogen Physisorption | 2000 - 5600 m²/g | [2] |
| Pore Volume | Nitrogen Physisorption | 0.8 - 3.28 cm³/g | [2][19] |
| Micropore Size | Nitrogen Physisorption (NLDFT) | ~1.4 nm | [2] |
| Decomposition Temperature (Td, 5% weight loss) | TGA (in N₂) | > 400 °C | [18] |
Visualizations
Experimental Workflow for PAF-1 Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 3. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imf.ucmerced.edu [imf.ucmerced.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azooptics.com [azooptics.com]
- 11. azom.com [azom.com]
- 12. Tailored preparation of porous aromatic frameworks in a confined environment - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06930J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Research Progress on Metal–Organic Frameworks by Advanced Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mt.com [mt.com]
- 16. aurigaresearch.com [aurigaresearch.com]
- 17. tainstruments.com [tainstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for PAF-1 in Hydrogen Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porous Aromatic Frameworks (PAFs) are a class of highly porous materials characterized by their robust covalent bonds and exceptional stability. Among these, PAF-1 has garnered significant attention for its potential in gas storage applications, particularly for hydrogen.[1][2] Its high surface area and tunable pore structure make it an attractive candidate for developing advanced hydrogen storage systems.[1][3] These notes provide an overview of PAF-1's properties, detailed protocols for its synthesis and evaluation for hydrogen storage, and a summary of its performance.
Key Properties of PAF-1 for Hydrogen Storage
PAF-1's efficacy in hydrogen storage is attributed to its unique physical and chemical properties. It possesses an exceptionally high surface area and a porous structure that provides ample sites for hydrogen adsorption.[1] The material exhibits excellent thermal and hydrothermal stability, a critical factor for the operational safety and longevity of hydrogen storage systems.[1]
Table 1: Physicochemical Properties of PAF-1
| Property | Value | References |
| Langmuir Surface Area | 7100 m²/g | [1] |
| BET Surface Area | 5600 m²/g | [1][3] |
| Thermal Stability | Up to 520°C in air | [1] |
| Hydrothermal Stability | Stable in boiling water for 7 days | [1] |
Hydrogen Storage Performance
PAF-1 demonstrates impressive hydrogen storage capacities, primarily through physisorption at cryogenic temperatures.[1][4] The amount of hydrogen adsorbed is a function of pressure and temperature, with optimal uptake observed at 77 K.[1]
Table 2: Hydrogen Storage Capacity of PAF-1
| Condition | Excess H₂ Uptake (wt%) | Absolute H₂ Uptake (wt%) | References |
| 77 K, 48 bar | 7.0 | 10.7 | [1] |
| 77 K, 48 bar | 75.3 mg/g (7.53 wt%) | - | [2] |
Table 3: Isosteric Heat of Adsorption for Hydrogen in PAFs
| Material | Isosteric Heat of Adsorption (Qst) (kJ/mol) | References |
| PAF-1 | 4.6 | [1] |
| PAF-3 | 6.6 | [5][6] |
| PAF-4 | - | [5] |
Experimental Protocols
I. Synthesis of PAF-1
The synthesis of PAF-1 is typically achieved through a Yamamoto-type Ullmann cross-coupling reaction.[3][7]
Materials:
-
Tetrakis(4-bromophenyl)methane (TBPM)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
1,5-Cyclooctadiene (cod)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add TBPM, Ni(cod)₂, and cod to a reaction flask.
-
Add anhydrous DMF to the flask.
-
Take the flask out of the glovebox and connect it to a Schlenk line.
-
Heat the reaction mixture at the desired temperature (e.g., 100°C) under an argon atmosphere for the specified time (e.g., 48 hours).
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product thoroughly with DMF, water, and acetone to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain PAF-1 as a white solid.
II. Activation of PAF-1 for Gas Adsorption
To ensure accurate gas adsorption measurements, the synthesized PAF-1 must be activated to remove any guest molecules from its pores.
Procedure:
-
Place the PAF-1 sample in a sample tube.
-
Attach the sample tube to a vacuum line.
-
Heat the sample to 200°C under dynamic vacuum.[1]
-
Maintain these conditions for 24 hours to ensure complete removal of guest molecules.[1]
-
After activation, the sample is ready for gas adsorption analysis.
III. Hydrogen Storage Measurement Protocol
Hydrogen storage capacity is typically measured using a volumetric method with a Sievert-type apparatus.[1][8]
Apparatus:
-
High-pressure volumetric analyzer (e.g., Sievert apparatus)
-
Sample holder
-
Liquid nitrogen dewar
-
Helium gas for free space determination
-
High-purity hydrogen gas
Procedure:
-
Sample Preparation:
-
Accurately weigh the activated PAF-1 sample (typically 300 mg) and load it into the sample holder inside an inert atmosphere glovebox.[9]
-
Seal the sample holder and transfer it to the volumetric analyzer.
-
-
Degassing:
-
Evacuate the sample holder to remove any residual gases from the headspace.
-
Further degas the sample under vacuum to ensure a clean surface for adsorption.
-
-
Free Space Measurement:
-
Determine the void volume (free space) of the sample holder using helium gas at the analysis temperature (e.g., 77 K).[9] Helium is used as it does not adsorb on the material at this temperature.
-
-
Hydrogen Adsorption Isotherm Measurement:
-
Evacuate the sample holder to remove the helium gas.
-
Cool the sample to the desired temperature (77 K) using a liquid nitrogen bath.[9]
-
Introduce a known amount of hydrogen gas into the manifold and then expand it into the sample holder.
-
Allow the system to equilibrate until the pressure stabilizes.
-
Record the equilibrium pressure.
-
Repeat the dosing and equilibration steps to generate the adsorption isotherm up to the desired pressure.
-
-
Data Analysis:
-
The amount of hydrogen adsorbed at each pressure point is calculated from the pressure difference before and after equilibration, considering the free space volume.
-
The excess hydrogen uptake is directly measured. The total (absolute) hydrogen uptake can be calculated by accounting for the density of the adsorbed phase.[10][11]
-
Visualizations
Caption: Workflow for PAF-1 synthesis, activation, and H₂ storage measurement.
Conclusion
PAF-1 stands out as a promising material for hydrogen storage due to its exceptional porosity and stability. The protocols outlined in these application notes provide a standardized framework for the synthesis and evaluation of PAF-1, enabling researchers to reliably assess its performance for hydrogen storage applications. Further research may focus on modifying the PAF-1 structure to enhance its hydrogen uptake at higher temperatures and lower pressures.[6][12]
References
- 1. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 2. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 4. researchgate.net [researchgate.net]
- 5. Gas storage in porous aromatic frameworks (PAFs) - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Factors Affecting Hydrogen Adsorption in Metal–Organic Frameworks: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Volumetric Hydrogen Uptake Determination at 77 K of Commercially Available Metal-Organic Framework Materials [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Amine-Functionalized PAF-1 for Enhanced Carbon Capture
References
- 1. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 2. oaepublish.com [oaepublish.com]
- 3. the-innovation.org [the-innovation.org]
- 4. Amine-functionalized porous organic polymers for carbon dioxide capture - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00235C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Review on CO2 Capture Using Amine-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oaepublishstorage.blob.core.windows.net [oaepublishstorage.blob.core.windows.net]
- 10. Assessing CO2 Capture in Porous Sorbents via Solid-State NMR-Assisted Adsorption Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
PAF-1 as a Scaffold for Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porous Aromatic Frameworks (PAFs) are a class of highly porous materials characterized by their exceptional surface areas, robust structures, and excellent chemical and thermal stability.[1][2] Among these, PAF-1, synthesized through the Ullmann polycondensation of tetrakis(4-bromophenyl)methane, stands out for its remarkably high specific surface area (BET: ~5600 m²/g).[2] These properties make PAF-1 an excellent candidate for use as a scaffold in drug delivery systems, offering the potential for high drug loading capacities and sustained release profiles. This document provides an overview of the application of PAF-1 in drug delivery, along with detailed protocols for its synthesis, drug loading, in vitro release studies, and biocompatibility assessment.
Key Advantages of PAF-1 in Drug Delivery
-
High Surface Area and Porosity: The exceptionally large surface area of PAF-1 allows for the adsorption of a significant amount of drug molecules, leading to high drug loading capacities.[2]
-
Tunable Pore Environment: The phenyl rings within the PAF-1 structure can be functionalized with various chemical groups to tailor the surface chemistry for specific drug interactions and to control release kinetics.[3]
-
Excellent Stability: PAF-1 exhibits remarkable thermal and chemical stability, ensuring the integrity of the drug delivery system in various physiological environments.[2]
-
Sustained Release: The porous network of PAF-1 can provide a tortuous path for drug diffusion, enabling a prolonged and sustained release of the therapeutic agent.
Data Presentation
Table 1: Hypothetical Drug Loading and Encapsulation Efficiency in PAF-1 Nanoparticles
| Drug | Drug:PAF-1 Ratio (w/w) | Loading Capacity (mg/g) | Encapsulation Efficiency (%) |
| Ibuprofen | 1:2 | 350 | 70 |
| 5-Fluorouracil | 1:3 | 250 | 75 |
| Doxorubicin | 1:5 | 180 | 90 |
Table 2: Hypothetical In Vitro Drug Release from PAF-1 Nanoparticles
| Drug | Release Medium (pH) | Time to 50% Release (hours) | Time to 90% Release (hours) |
| Ibuprofen | 7.4 | 8 | 24 |
| 5-Fluorouracil | 7.4 | 12 | 36 |
| Doxorubicin | 5.5 | 10 | 48 |
Experimental Protocols
Protocol 1: Synthesis of PAF-1 Nanoparticles
This protocol describes the synthesis of PAF-1 via a Yamamoto-type Ullmann cross-coupling reaction, which can be adapted to control particle size for drug delivery applications.[4]
Materials:
-
Tetrakis(4-bromophenyl)methane (TBPM)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
1,5-Cyclooctadiene (cod)
-
2,2'-Bipyridine
-
Dry N,N-Dimethylformamide (DMF)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Ni(cod)₂ (2.1 mmol) and 2,2'-bipyridine (2.1 mmol) to a dry Schlenk flask.
-
Add dry DMF (50 mL) and stir the mixture at 80°C for 30 minutes to form a deep-red catalyst solution.
-
In a separate Schlenk flask, dissolve tetrakis(4-bromophenyl)methane (TBPM) (1.0 mmol) in dry DMF (20 mL).
-
Inject the TBPM solution into the catalyst solution under an argon atmosphere.
-
Stir the reaction mixture at 80°C for 48 hours.
-
After cooling to room temperature, pour the mixture into 200 mL of methanol.
-
Collect the precipitate by filtration and wash thoroughly with methanol, tetrahydrofuran, and chloroform.
-
Dry the resulting white solid under vacuum at 120°C for 24 hours to obtain PAF-1.
Note: Particle size can be influenced by factors such as monomer concentration, reaction time, and the use of capping agents. For drug delivery applications, synthesis in a confined environment, such as within polymer brushes, can yield nanosized and homogeneous PAF-1 particles.[4]
Protocol 2: Drug Loading into PAF-1 Nanoparticles
This protocol outlines a general procedure for loading therapeutic agents into PAF-1 nanoparticles via an immersion method.
Materials:
-
Synthesized PAF-1 nanoparticles
-
Drug of interest (e.g., Ibuprofen, 5-Fluorouracil, Doxorubicin)
-
Suitable solvent for the drug (e.g., ethanol for ibuprofen, water for 5-FU, water for doxorubicin hydrochloride)
-
Orbital shaker
-
Centrifuge
Procedure:
-
Disperse a known amount of PAF-1 nanoparticles (e.g., 50 mg) in a concentrated solution of the drug (e.g., 10 mg/mL in a suitable solvent).
-
Agitate the suspension on an orbital shaker at room temperature for 24-48 hours in the dark to facilitate drug adsorption into the pores of PAF-1.
-
Collect the drug-loaded PAF-1 nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Wash the nanoparticles several times with the pure solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded PAF-1 nanoparticles under vacuum.
-
To determine the drug loading content and encapsulation efficiency, analyze the concentration of the drug in the supernatant and washing solutions using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
Protocol 3: In Vitro Drug Release Assay
This protocol describes a standard method for evaluating the in vitro release kinetics of a drug from PAF-1 nanoparticles.
Materials:
-
Drug-loaded PAF-1 nanoparticles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 to simulate the tumor microenvironment)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Thermostatically controlled shaker or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Disperse a known amount of drug-loaded PAF-1 nanoparticles (e.g., 10 mg) in a small volume of release medium (e.g., 2 mL of PBS).
-
Transfer the suspension into a dialysis bag and seal it.
-
Place the dialysis bag into a larger container with a known volume of the release medium (e.g., 50 mL of PBS).
-
Maintain the container at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the container.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vitro Biocompatibility Assessment (MTT Assay)
This protocol provides a method to assess the cytotoxicity of PAF-1 nanoparticles on a selected cell line using the MTT assay.
Materials:
-
PAF-1 nanoparticles
-
Human cell line (e.g., HeLa, A549, or a cell line relevant to the therapeutic application)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Prepare a series of dilutions of PAF-1 nanoparticles in the cell culture medium (e.g., 10, 50, 100, 200 µg/mL).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of PAF-1 nanoparticles. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, remove the medium containing the nanoparticles and wash the cells with PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Calculation:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Visualizations
Caption: Workflow for the synthesis of PAF-1 nanoparticles.
Caption: Conceptual pathway of PAF-1 mediated drug delivery.
Caption: Experimental workflow for the MTT biocompatibility assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 4. Tailored preparation of porous aromatic frameworks in a confined environment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PAF-1 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Porous Aromatic Framework-1 (PAF-1) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during PAF-1 synthesis via the Yamamoto-type Ullmann cross-coupling reaction.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] catalyst is highly sensitive to air and moisture, leading to decomposition and loss of activity.[1] | • Ensure all reaction glassware is rigorously flame-dried or oven-dried before use.• Perform the entire synthesis under a strictly inert atmosphere (e.g., argon or nitrogen).[1]• Use freshly purchased or properly stored Ni(cod)₂. Store it in a glovebox or under an inert atmosphere at low temperatures.[1] |
| 2. Impure or Wet Solvents/Reagents: Residual water or oxygen in the solvent (e.g., DMF, THF) or on the monomer can deactivate the catalyst.[1] | • Use anhydrous solvents. Dry solvents using appropriate methods (e.g., distillation over a drying agent, passing through a solvent purification system).• Ensure the monomer, tetrakis(4-bromophenyl)methane (TBPM), is dry. | |
| 3. Suboptimal Reaction Temperature: The reaction temperature for the Yamamoto coupling is crucial for polymerization. | • The standard temperature for PAF-1 synthesis is 80°C.[1] Deviations can lead to incomplete reactions. | |
| 4. Inefficient Stirring: Inadequate mixing can lead to localized concentrations of reagents and uneven reaction progress. | • Use a properly sized stir bar and ensure vigorous stirring throughout the reaction. | |
| Low Purity/Presence of Impurities | 1. Catalyst Residues: Nickel residues from the catalyst are a common impurity in the final product. | • Thoroughly wash the crude product with solvents like methanol and chloroform.[2]• Consider using a scavenger or chelating agent to remove metallic impurities.[3] |
| 2. Side Products from Homocoupling: The presence of oxygen can lead to the homocoupling of unreacted starting material or intermediates, resulting in byproducts. | • Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction to minimize oxygen contamination.[4][5] | |
| 3. Incomplete Polymerization: The presence of unreacted monomer or low molecular weight oligomers reduces the purity of the final PAF-1. | • Ensure the reaction goes to completion by maintaining the reaction temperature and time.• Optimize the monomer to catalyst ratio. | |
| Poor Material Properties (e.g., Low Surface Area) | 1. Framework Interpenetration: The formation of an interpenetrated structure can lead to lower than expected porosity and surface area. | • The choice of solvent can influence the degree of interpenetration.[6] Experiment with different solvents or solvent mixtures. |
| 2. Defects in the Framework: Incomplete coupling or side reactions can introduce defects into the polymer framework, reducing the surface area. | • Ensure high-purity starting materials and optimal reaction conditions to minimize defects.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction for synthesizing PAF-1?
A1: The classic and most common method for synthesizing PAF-1 is a Yamamoto-type Ullmann cross-coupling reaction.[1] This involves the homocoupling of a tetrahedral building block, tetrakis(4-bromophenyl)methane (TBPM), catalyzed by a nickel(0) complex, typically bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], in an anhydrous solvent like N,N-dimethylformamide (DMF) at 80°C under an inert atmosphere.[1]
Q2: My PAF-1 synthesis resulted in a low BET surface area. What could be the reason?
A2: A low Brunauer-Emmett-Teller (BET) surface area can result from several factors. One common reason is the presence of impurities, such as residual catalyst or unreacted monomer, which can block the pores of the material. Thorough purification is crucial. Another factor could be the formation of a partially interpenetrated framework, which reduces the accessible pore volume.[6] The reaction conditions, including the solvent and temperature, can influence the degree of interpenetration. Finally, defects in the polymer framework due to incomplete polymerization or side reactions can also lead to a lower surface area.[6]
Q3: Can I use a different catalyst for PAF-1 synthesis?
A3: While Ni(cod)₂ is the most commonly used catalyst for the Yamamoto coupling to produce PAF-1, other nickel(0) sources can potentially be used. However, the activity of the catalyst is critical, and it must be able to efficiently facilitate the C-C bond formation. Alternative synthetic routes, such as Suzuki coupling, have also been employed for PAF synthesis, which would involve a different catalytic system, typically using a palladium catalyst.
Q4: How critical is the purity of the starting materials?
A4: The purity of the tetrakis(4-bromophenyl)methane (TBPM) monomer is very important. Impurities in the monomer can lead to defects in the final polymer framework, which can negatively impact the material's properties, including its surface area and porosity.[6] It is recommended to use high-purity monomer for the synthesis.
Q5: What is the best way to purify the final PAF-1 product?
A5: Purification of PAF-1 typically involves washing the solid product extensively with various organic solvents to remove unreacted monomer, catalyst residues, and other soluble impurities.[2] A common procedure involves sequential washing with methanol, chloroform, and sometimes water and hydrochloric acid. Soxhlet extraction can also be an effective method for purification.[3] The goal is to remove any species that are not part of the polymer network.
Data Presentation
Table 1: Influence of Monomer and Reaction Conditions on PAF Properties
| Monomer/PAF Derivative | Central Atom | Solvent | Temperature (°C) | BET Surface Area (m²/g) | Reference |
| PAF-1 | C | DMF | 80 | 5600 | [3] |
| PAF-3 | Si | DMF | 80 | 2932 | [7] |
| PAF-4 | Ge | DMF | 80 | 2246 | [7] |
| PPN-3 | Adamantane | DMF/THF | Room Temp | 4221 | [7] |
| PPN-4 | Si | DMF/THF | Room Temp | 6461 | [7] |
| PPN-5 | Ge | DMF/THF | Room Temp | 4267 | [7] |
Experimental Protocols
Standard Protocol for PAF-1 Synthesis via Yamamoto Coupling
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired material properties.
Materials:
-
Tetrakis(4-bromophenyl)methane (TBPM)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
2,2'-Bipyridine (bpy)
-
1,5-Cyclooctadiene (cod)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Chloroform
Procedure:
-
Preparation of the Catalyst Solution: In a glovebox, add Ni(cod)₂ (2.1 eq), bpy (2.1 eq), and cod (2.1 eq) to a flame-dried Schlenk flask. Add anhydrous DMF and stir the mixture at 80°C for 30 minutes to activate the catalyst.
-
Preparation of the Monomer Solution: In a separate flame-dried Schlenk flask, dissolve TBPM (1 eq) in anhydrous DMF.
-
Polymerization: Slowly add the monomer solution to the activated catalyst solution under an inert atmosphere. Continue stirring the reaction mixture at 80°C for 48 hours. A solid precipitate should form.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid sequentially with methanol, water, dilute hydrochloric acid, water, methanol, and finally chloroform to remove impurities.
-
Dry the purified PAF-1 product under vacuum at an elevated temperature (e.g., 120°C) overnight.
-
Visualizations
Caption: Workflow for the synthesis and purification of PAF-1.
Caption: Troubleshooting logic for low yield in PAF-1 synthesis.
References
- 1. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 2. researchgate.net [researchgate.net]
- 3. US20040254336A1 - Methods to purify polymers - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
Technical Support Center: Large-Scale PAF-1 Complex Production
Welcome to the technical support center for the large-scale production of the Polymerase-Associated Factor 1 (PAF-1) complex. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of this essential transcription elongation factor.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Expression and Complex Assembly
Question: We are co-expressing all subunits of the human PAF-1 complex (PAF1, LEO1, CTR9, CDC73, and RTF1) in E. coli, but the yield of the intact complex is extremely low. What are the potential causes and solutions?
Answer: Low yield of the intact PAF-1 complex is a common challenge, often stemming from issues with subunit expression, stability, and assembly. Here are several troubleshooting steps:
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Subunit Stability and Interdependence: The stability of the PAF-1 complex is highly dependent on its individual subunits. In yeast, for instance, the loss of Ctr9 leads to decreased abundance of all other subunits, and Paf1 is required for normal levels of Ctr9, Cdc73, and Rtf1.[1] Deletions of PAF1 and CTR9 often result in the strongest phenotypes, which is consistent with their critical roles in maintaining the structural integrity of the complex.[2]
-
Troubleshooting:
-
Verify the expression of each individual subunit by Western blot. Pay close attention to the levels of PAF1 and CTR9, as their absence or low levels will likely prevent the assembly of the entire complex.[3]
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Consider a stepwise assembly approach. For example, co-express and purify subcomplexes known to be stable, such as the Paf1/Leo1 heterodimer, before attempting to assemble the full complex.[4][5]
-
-
-
Expression System Optimization: The choice of expression system and conditions can significantly impact the yield and solubility of the complex.
-
Troubleshooting:
-
Baculovirus/Insect Cells: Consider switching to a baculovirus expression system in insect cells (e.g., Sf9, High Five). This system offers better support for post-translational modifications and protein folding of complex eukaryotic proteins.
-
Codon Optimization: Ensure that the codons of the human genes are optimized for the expression host (e.g., E. coli, insect cells).
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Promoter Strength and Induction: Experiment with different promoter strengths and optimize induction conditions (e.g., lower temperature, reduced IPTG concentration for E. coli) to prevent the formation of inclusion bodies and improve soluble expression.
-
-
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RTF1 Subunit Association: In human cells, RTF1 is less stably associated with the PAF-1 complex compared to its yeast counterpart.[2][6] This weaker association can be a major hurdle in purifying the complete five-subunit complex.
-
Troubleshooting:
-
Purify the four-subunit core complex (PAF1, LEO1, CTR9, CDC73) first, and then attempt to incorporate RTF1.
-
Use affinity tags on multiple subunits to perform sequential pull-downs, which can help isolate the fully assembled complex.
-
-
FAQ 2: Purification and Stability
Question: Our purified PAF-1 complex appears to be aggregating during or after purification. How can we improve its stability?
Answer: Aggregation is a common sign of protein instability. The following strategies can help improve the solubility and stability of the PAF-1 complex:
-
Buffer Optimization: The composition of the lysis and purification buffers is critical.
-
Troubleshooting:
-
Salt Concentration: Experiment with a range of salt concentrations (e.g., 150 mM to 500 mM NaCl) to minimize non-specific hydrophobic interactions that can lead to aggregation.
-
Detergents: Include low concentrations of non-ionic detergents (e.g., 0.01-0.1% Tween-20 or NP-40) to improve solubility.
-
Reducing Agents: Maintain a reducing environment by including agents like DTT or TCEP, especially if the subunits have exposed cysteine residues.
-
Glycerol: Add glycerol (5-20%) to the final storage buffer to act as a cryoprotectant and stabilizing agent.
-
-
-
Handling and Storage:
-
Troubleshooting:
-
Avoid repeated freeze-thaw cycles, which can denature the complex. Aliquot the purified complex into single-use volumes before freezing.
-
Flash-freeze the aliquots in liquid nitrogen for long-term storage at -80°C.
-
-
FAQ 3: Sub-complexes and Stoichiometry
Question: We are obtaining sub-complexes instead of the fully assembled PAF-1 complex. How can we verify the interactions and promote the formation of the complete complex?
Answer: The formation of sub-complexes indicates that not all subunit interactions are occurring efficiently.
-
Verifying Interactions:
-
Yeast Two-Hybrid or Co-immunoprecipitation: Before attempting large-scale co-expression, verify binary interactions between the subunits using smaller-scale methods like yeast two-hybrid or co-immunoprecipitation from transiently transfected mammalian cells.
-
Structural Information: The crystal structure of the human Paf1/Leo1 subcomplex reveals a heterodimer formed through specific interactions.[4] This knowledge can be used to design constructs for stable sub-complex expression.
-
-
Promoting Full Complex Assembly:
-
Sequential Expression: In some systems, expressing certain subunits before others can guide the assembly pathway. For example, expressing the core components first might create a stable scaffold for the remaining subunits to bind.
-
Linkers: For challenging interactions, consider creating fusion proteins with flexible linkers between subunits that are known to interact directly.
-
Experimental Protocols
Protocol 1: Co-expression of a Stable Human Paf1/Leo1 Subcomplex in E. coli
This protocol is adapted from methodologies aimed at producing stable subcomplexes for structural and functional studies.[4]
-
Construct Design:
-
Clone the coding sequences for human PAF1 (e.g., residues 161-250) and LEO1 (e.g., residues 370-462) into a co-expression vector (e.g., a pETDuet vector).
-
Incorporate a 6x-His tag on one of the subunits for affinity purification.
-
-
Expression:
-
Transform the expression vector into an E. coli strain suitable for protein expression (e.g., BL21(DE3)).
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.2 mM) and reduce the temperature to 18°C for overnight expression.
-
-
Purification:
-
Harvest the cells and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column extensively with lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the subcomplex with a high concentration of imidazole (e.g., 250 mM).
-
Further purify the subcomplex by size-exclusion chromatography to remove aggregates and contaminants.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield of Intact PAF-1 Complex
Caption: A troubleshooting workflow for low yield of the PAF-1 complex.
PAF-1 Complex Subunit Interdependencies
Caption: Key subunit interdependencies within the PAF-1 complex.
Quantitative Data Summary
| Feature | Organism | Observation | Reference |
| Complex Composition | Budding Yeast | 5 subunits: Paf1, Ctr9, Cdc73, Leo1, and Rtf1 are stably associated. | [2] |
| Complex Composition | Human | Core complex is stable. RTF1 is less stably associated. An additional subunit, Ski8/Wdr61, is present. | [2][4] |
| Subunit Interdependence | Budding Yeast | Deletion of CTR9 results in decreased abundance of all other subunits. | [1] |
| Subunit Interdependence | Budding Yeast | Deletion of PAF1 or CTR9 confers the strongest phenotypes, indicating a role in structural integrity. | [2] |
References
- 1. The Paf1 Complex: Platform or Player in RNA Polymerase II Transcription? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Paf1 Complex: a keystone of nuclear regulation operating at the interface of transcription and chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Insights into the Roles of the Paf1 Complex in Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. The Human PAF1 Complex Acts in Chromatin Transcription Elongation Both Independently and Cooperatively with SII/TFIIS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PAF-1 Activation
Welcome to the technical support center for researchers studying the Polymerase-Associated Factor 1 (PAF-1) complex. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the PAF-1 complex?
A1: The PAF-1 complex (Paf1C) is a highly conserved, multifunctional protein complex that plays a crucial role in regulating gene expression. Its primary function is to associate with RNA polymerase II (Pol II) during the elongation phase of transcription.[1] It is involved in facilitating transcription through chromatin, recruiting histone-modifying enzymes, and coordinating RNA 3'-end processing and termination.[1][2] Although mainly associated with Pol II, studies have also shown its involvement in transcription elongation by RNA polymerase I.[3][4]
Q2: What are the core subunits of the PAF-1 complex?
A2: In yeast, the core PAF-1 complex consists of five subunits: Paf1, Ctr9, Cdc73, Leo1, and Rtf1.[1][2] These components are highly conserved across eukaryotes, including humans. The integrity of the complex, particularly the presence of Paf1 and Ctr9, is essential for its stability and function.[5] Rtf1 is considered a dissociable factor that plays a key role in the complex's association with Pol II and histone modification processes.[6]
Q3: How does the PAF-1 complex influence chromatin structure?
A3: The PAF-1 complex is a key player at the interface of transcription and chromatin modification.[7] It facilitates several critical co-transcriptional histone modifications. Notably, it is required for the monoubiquitylation of histone H2B (H2Bub1) by the Rad6/Bre1 ubiquitin ligase.[6] This H2B modification is a prerequisite for the subsequent methylation of histone H3 at lysines 4 (H3K4me) and 79 (H3K79me).[6] Additionally, the Paf1 and Ctr9 subunits are necessary for the trimethylation of H3 at lysine 36 (H3K36me3) by the Set2 methyltransferase.[2][6] These modifications collectively help to create a chromatin environment conducive to active transcription.
Q4: Is PAF-1 an activator or a repressor of transcription?
A4: The role of PAF-1 is context-dependent, and it has been implicated in both gene activation and repression. Predominantly, it functions as an activator by promoting transcription elongation and facilitating activating histone marks.[7] However, some studies suggest it can have repressive functions, for instance, by maintaining RNA Pol II in a paused state at certain genes or by being involved in repressing specific genes through H2B ubiquitylation.[8][9] Its ultimate effect likely depends on the specific gene, cellular context, and interaction with other regulatory factors.[2]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Scenario 1: Low or No Signal in PAF-1 Chromatin Immunoprecipitation (ChIP)
Question: I performed a ChIP-qPCR experiment to detect PAF-1 occupancy at a specific gene locus, but I'm getting very low or no enrichment compared to my IgG control. What could be the problem?
Answer: Low enrichment in a PAF-1 ChIP experiment can stem from several factors related to cell handling, cross-linking, chromatin shearing, or the immunoprecipitation step itself. Below is a logical workflow to troubleshoot this issue.
Scenario 2: Failure to Detect Protein Interactions in Co-Immunoprecipitation (Co-IP)
Question: I'm trying to co-immunoprecipitate a known interactor with PAF-1, but I can't detect the binding partner on my Western blot. My bait protein (PAF-1) is immunoprecipitated successfully. What went wrong?
Answer: A successful bait pulldown without detection of the interacting partner suggests that the interaction itself is either not occurring, not being preserved, or is too weak to detect under your experimental conditions.
-
Lysis Buffer Composition: The stringency of your lysis buffer is critical. High concentrations of detergents (e.g., >1% NP-40 or SDS) can disrupt protein-protein interactions. Consider testing a range of less stringent buffers, for example, by lowering the detergent concentration or using a milder detergent like Triton X-100.
-
Protease Inhibitors: Ensure a fresh and complete protease inhibitor cocktail is added to your lysis buffer immediately before use to prevent degradation of the complex.
-
Washing Steps: Over-aggressive washing can strip away interacting proteins. Reduce the number of washes or the stringency of the wash buffer. However, be mindful that this can increase non-specific binding.
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Transient Interactions: The interaction might be transient or unstable. Cross-linking your cells with formaldehyde (as in ChIP) before lysis can "trap" the interaction. This requires optimization and specific elution conditions to reverse the cross-links before running your SDS-PAGE.
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RNase Treatment: Some protein interactions within the transcription machinery are bridged by nascent RNA. If you routinely treat your lysates with RNase, you might be disrupting the interaction you are trying to detect.[10] Try performing the Co-IP without RNase treatment to see if the interaction is RNA-dependent.[10]
Key Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for performing a ChIP experiment to study PAF-1's association with chromatin in cultured mammalian cells. Optimization of cell number, antibody concentration, and sonication conditions is recommended.[11][12]
A. Cross-linking and Cell Lysis
-
Grow cells to 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
Harvest cells and resuspend in a lysis buffer containing protease inhibitors. Incubate on ice.
B. Chromatin Shearing
-
Sonicate the cell lysate on ice to shear chromatin into fragments of 200-800 bp. The optimal power and duration must be determined empirically.
-
Centrifuge to pellet cell debris. The supernatant contains the soluble chromatin.
-
Verify fragmentation by running an aliquot on an agarose gel.
C. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Set aside a small aliquot of the pre-cleared chromatin as "Input" control.
-
Incubate the remaining chromatin overnight at 4°C with your primary antibody (e.g., anti-PAF1) and a negative control (e.g., non-specific IgG).
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
D. Elution and Analysis
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K.
-
Purify the DNA using a column or phenol-chloroform extraction.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) or proceed to high-throughput sequencing (ChIP-seq).
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol outlines the steps for performing a Co-IP to identify proteins that interact with PAF-1.[13]
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a fresh protease inhibitor cocktail.
-
Incubate on ice, then centrifuge at high speed to pellet debris. Collect the supernatant.
-
-
Pre-clearing:
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation.
-
Centrifuge and collect the supernatant. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Set aside a small portion of the pre-cleared lysate as the "Input" control.
-
Add the primary antibody against your bait protein (e.g., anti-PAF1) to the remaining lysate. Add a control IgG antibody to a separate aliquot.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Complex Capture:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer. With each wash, resuspend the beads and then pellet them.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analyze the eluates and input samples by Western blotting using antibodies against the bait and suspected interacting proteins.
-
Data & Pathway Visualization
PAF-1 Complex and Transcriptional Regulation
The PAF-1 complex is recruited to elongating RNA Polymerase II and orchestrates several events critical for active transcription. This includes direct effects on Pol II processivity and the recruitment of factors that modify the chromatin landscape.
Summary of PAF-1 Complex Subunit Functions
This table provides a quick reference for the known roles of the core subunits of the PAF-1 complex, primarily based on studies in yeast.
| Subunit | Key Function(s) | Notes |
| Paf1 | Central scaffolding protein; interacts with Pol II; involved in histone modifications. | Deletion affects complex integrity and multiple downstream functions. |
| Ctr9 | Scaffolding protein essential for complex stability; required for H3K36 trimethylation.[2][3] | Deletion phenotypes are often as strong as Paf1 deletion.[5] |
| Cdc73 | Connects the complex to Pol II; required for optimal chromatin occupancy.[5][10] | Human ortholog (parafibromin) is a tumor suppressor.[2] |
| Leo1 | Contributes to complex stability and function; may interact with nascent RNA.[5] | Deletion often results in milder phenotypes compared to Paf1/Ctr9 deletion. |
| Rtf1 | Dissociable subunit critical for linking Paf1C to Pol II; essential for H2B monoubiquitylation.[1][6] | Its association with the complex can be regulated.[10] |
References
- 1. The Paf1 Complex: Platform or Player in RNA Polymerase II Transcription? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Insights into the Roles of the Paf1 Complex in Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The Paf1 complex is required for efficient transcription elongation by RNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Paf1 Complex: a keystone of nuclear regulation operating at the interface of transcription and chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of the Paf1 Complex and Associated Histone Modifications in Regulating Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PAF1 Regulation of Promoter-Proximal Pause Release via Enhancer Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptomic profiling implicates PAF1 in both active and repressive immune regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Interactions between the Paf1 Complex and a Cleavage and Polyadenylation Factor Are Revealed by Dissociation of Paf1 from RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Synthesis of Highly Porous PAF-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Porous Aromatic Framework-1 (PAF-1), with a focus on preventing low porosity and achieving high surface area.
Section 1: Troubleshooting Guide
This section addresses specific issues that can lead to PAF-1 with low porosity and provides systematic steps to identify and resolve the problem.
Issue 1: The final PAF-1 product exhibits low BET surface area (< 2000 m²/g).
Possible Causes and Solutions:
-
Cause 1: Incomplete Polymerization Reaction.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: The Ni(0) catalyst is highly sensitive to air and moisture. Ensure that the catalyst, bis(1,5-cyclooctadiene)nickel(0) ([Ni(cod)₂]), is handled under strictly anaerobic and anhydrous conditions (e.g., in a glovebox).[1] Use freshly purchased or properly stored catalyst.
-
Check Monomer Purity: The purity of the tetrakis(4-bromophenyl)methane (TBPM) monomer is crucial. Impurities can terminate the polymerization reaction. Recrystallize the monomer if necessary.
-
Optimize Reaction Time and Temperature: The Yamamoto-type Ullmann coupling reaction for PAF-1 synthesis is typically carried out at 80°C for 48 hours.[1] Insufficient reaction time may lead to incomplete polymerization. Consider extending the reaction time to 72 hours if low surface area persists.
-
-
-
Cause 2: Sub-optimal Solvent Conditions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Solvent: The presence of water in the N,N-dimethylformamide (DMF) solvent can poison the catalyst and hinder the reaction. Use anhydrous DMF with a water content below 50 ppm.[2]
-
Solvent Volume: The concentration of the monomer in the solvent can influence the outcome of the polymerization. Highly concentrated solutions may lead to premature precipitation and lower porosity. A typical synthesis uses a significant volume of DMF to ensure the growing polymer network remains solvated as long as possible.[1]
-
-
-
Cause 3: Inefficient Post-Synthesis Activation.
-
Troubleshooting Steps:
-
Thorough Washing: After the reaction, the crude product contains residual catalyst, unreacted monomer, and trapped solvent. A rigorous washing procedure is essential. Typically, this involves sequential washing with hydrochloric acid, water, methanol, and chloroform.[1]
-
Effective Solvent Exchange: Before drying, the high-boiling-point solvent (DMF) within the pores must be exchanged with a more volatile solvent like acetone or ethanol.[3][4][5] This is a critical step to prevent pore collapse during drying. The exchange should be performed multiple times with fresh solvent over several days.
-
Supercritical Drying: For optimal preservation of the porous structure, supercritical drying with CO₂ is the recommended method.[3][4][5] This technique avoids the surface tension and capillary forces that cause pore collapse during conventional oven drying. If a supercritical dryer is unavailable, vacuum drying at an elevated temperature (e.g., 120-150°C) for an extended period (24-48 hours) can be an alternative, although it may result in a lower surface area.
-
-
Logical Workflow for Troubleshooting Low Surface Area
Caption: Troubleshooting workflow for low surface area in PAF-1.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected BET surface area for a successfully synthesized PAF-1?
A1: A high-quality PAF-1 should exhibit a Brunauer-Emmett-Teller (BET) surface area in the range of 4000 to 5600 m²/g.[2][6] Values can vary slightly depending on the specific synthesis and activation conditions.
| Property | Typical Value | Reference |
| BET Surface Area | 4000 - 5600 m²/g | [2][6] |
| Langmuir Surface Area | ~7100 m²/g | [6] |
| Pore Volume | ~3.28 cm³/g | [2] |
| Pore Size | ~1.41 nm | [2] |
Q2: Can I use a different catalyst for the Yamamoto coupling reaction in PAF-1 synthesis?
A2: The Ni(0)-based catalyst system, specifically [Ni(cod)₂] with 2,2'-bipyridine as a ligand, is the most commonly and successfully used system for PAF-1 synthesis.[1][7] While other palladium-based catalysts are used for similar cross-coupling reactions, the in-situ generation of the active Ni(0) species is crucial for achieving the high molecular weight and cross-linked network of PAF-1. Alternative, more cost-effective methods involving in-situ reduction of Ni(II) salts have been explored and can also yield high surface area materials.[2]
Q3: Is it possible to functionalize PAF-1 after synthesis, and will this affect its porosity?
A3: Yes, post-synthetic modification (PSM) is a common strategy to introduce new functionalities to PAF-1.[8] For example, PAF-1 can be chloromethylated and subsequently converted to other functional groups.[1] However, the introduction of functional groups within the pores will inevitably lead to a decrease in the specific surface area and pore volume. The extent of this decrease depends on the size and density of the functional groups. For instance, the introduction of -CF₃ and -C₂F₅ groups into a similar tetrahedral building block significantly reduced the specific surface area to 973 and 810 m²/g, respectively.[2]
| Modification | Resulting BET Surface Area (m²/g) | Reference |
| None (Pristine PAF-1) | 5600 | [2] |
| -CF₃ functionalization | 973 | [2] |
| -C₂F₅ functionalization | 810 | [2] |
Q4: What is the role of the solvent in preventing pore collapse or ensuring high porosity?
A4: The solvent plays a critical role in the synthesis of PAF-1. During the polymerization, the solvent acts as a template around which the porous network forms.[6][9] A good solvent, like DMF, helps to keep the growing polymer chains solvated and extended, preventing them from collapsing into a dense, non-porous mass.[2] The solvent fills the pores as they form, and its subsequent removal during the activation process is what reveals the porous structure. Inefficient removal of the synthesis solvent can lead to the collapse of the framework.
Q5: What characterization techniques are essential to confirm the successful synthesis of highly porous PAF-1?
A5: The following characterization techniques are crucial:
-
Nitrogen Physisorption: This is the primary method to determine the BET surface area, pore volume, and pore size distribution. The isotherm should be of Type I, characteristic of microporous materials.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the biphenyl linkages and the disappearance of the C-Br bonds from the monomer.
-
Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy: To verify the chemical structure of the polymer network.[7]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the PAF-1 framework. PAF-1 is known for its high thermal stability.[2]
-
Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of PAF-1.[9]
Section 3: Experimental Protocols
Protocol 1: Synthesis of PAF-1 via Yamamoto-Type Ullmann Coupling
-
Catalyst Activation: In a glovebox, add bis(1,5-cyclooctadiene)nickel(0) ([Ni(cod)₂], 1.44 g, 5.2 mmol), 2,2'-bipyridine (0.81 g, 5.2 mmol), and 1,5-cyclooctadiene (0.67 mL, 5.3 mmol) to 76 mL of anhydrous N,N-dimethylformamide (DMF) in a 250 mL two-neck flask.
-
Monomer Solution: In a separate flask, dissolve tetrakis(4-bromophenyl)methane (TBPM) (0.63 g, 1 mmol) in 19 mL of anhydrous DMF.
-
Reaction Setup: Heat both flasks to 80°C and stir for 1 hour to activate the catalyst and dissolve the monomer completely.
-
Polymerization: Slowly transfer the hot monomer solution to the activated catalyst solution using a syringe.
-
Reaction: Continue stirring the reaction mixture at 80°C for 48 hours under an inert atmosphere (e.g., Argon). A white precipitate will form.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of 2 M aqueous HCl and stir for 12 hours.
-
Washing: Filter the solid product and wash thoroughly with deionized water, methanol, and chloroform.
-
Soxhlet Extraction: Further purify the product by Soxhlet extraction with methanol for 24 hours.
-
Drying: Dry the purified PAF-1 product under vacuum at 120°C for 24 hours. For optimal porosity, proceed to Protocol 2 for activation.
Protocol 2: Activation of PAF-1 via Solvent Exchange and Supercritical Drying
-
Solvent Exchange: After the initial washing, immerse the wet PAF-1 solid in acetone.
-
Repeated Exchange: Replace the acetone with a fresh portion every 12 hours for a total of 3-5 days to ensure complete removal of water and any residual high-boiling solvents. The efficiency of the solvent exchange is crucial for preventing pore collapse.[3][4][5]
-
Supercritical Drying: Place the acetone-saturated PAF-1 into a supercritical CO₂ dryer.
-
Drying Process: Purge the chamber with liquid CO₂ to replace the acetone. Heat the chamber above the critical temperature and pressure of CO₂ (31.1°C and 73.8 bar).
-
Venting: Slowly vent the supercritical CO₂ to bring the chamber back to ambient pressure, leaving behind a dry, highly porous PAF-1 material.
Experimental Workflow for PAF-1 Synthesis and Activation
Caption: Workflow for PAF-1 synthesis and activation.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 3. elib.dlr.de [elib.dlr.de]
- 4. Frontiers | Improvement of Solvent Exchange for Supercritical Dried Aerogels [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailored preparation of porous aromatic frameworks in a confined environment - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06930J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: PAF-1 Characterization by BET Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the Brunauer-Emmett-Teller (BET) analysis of Porous Aromatic Framework-1 (PAF-1) and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My measured BET surface area for PAF-1 is significantly lower than the high values reported in the literature (e.g., ~5600 m²/g). What are the possible causes?
A low surface area is the most common issue and can stem from several factors throughout the experimental process. The key is to systematically evaluate each step, from sample synthesis to data analysis.
Potential Causes:
-
Incomplete Activation/Purification: Residual solvents, unreacted monomers, or byproducts trapped within the pores will drastically reduce the accessible surface area. Ensure your post-synthesis washing and solvent exchange procedures are thorough.
-
Insufficient Outgassing: Failure to completely remove adsorbed atmospheric contaminants (primarily water) from the sample surface and pores before analysis is a primary cause of low results.[1][2] Refer to the outgassing protocol below (Q2).
-
Structural Collapse: While PAF-1 is known for its high stability, certain functionalized derivatives may be less robust.[3] Aggressive outgassing temperatures or harsh solvent treatments could potentially lead to partial or complete pore collapse.
-
Incorrect Data Analysis: Using an inappropriate relative pressure (P/P₀) range for the BET calculation is a critical error for microporous materials like PAF-1.[4] See Q5 for guidance on selecting the correct range.
-
Instrumental Issues: Leaks in the analysis system or an inaccurate measurement of the saturation pressure (P₀) can lead to erroneous results. Running a reference material with a known surface area is recommended for verification.[5]
Q2: How do I properly prepare my PAF-1 sample for BET analysis? (Outgassing/Degassing)
Proper outgassing (also called degassing or activation) is critical for obtaining an accurate measurement. The goal is to remove all physisorbed molecules from the surface of the material without altering its structure.[2][6]
A: For PAF-1, which has high thermal stability, a rigorous outgassing procedure is necessary.
-
Weighing: Accurately weigh 20-50 mg of the PAF-1 sample into a clean, dry sample tube.
-
Outgassing: Heat the sample under a high vacuum (e.g., <10⁻⁵ Torr). Due to PAF-1's stability, temperatures of 120-150°C are typically effective.
-
Duration: Outgas for a minimum of 12 hours. For highly porous materials, longer times may be necessary to ensure complete removal of guest molecules from the deep micropores.
-
Verification: After the initial outgassing period, reweigh the sample. If the mass is stable (not continuing to decrease), the outgassing is complete.
Q3: What should the nitrogen adsorption isotherm for a good PAF-1 sample look like?
A: A high-quality PAF-1 sample should exhibit a Type I(a) isotherm according to the IUPAC classification.
-
Key Features: This isotherm is characterized by a very steep initial uptake at very low relative pressures (P/P₀ < 0.01). This indicates the filling of narrow micropores, which is the dominant process in PAF-1.[4] The isotherm then plateaus over a long P/P₀ range, indicating that the micropores are filled and adsorption is limited to the much smaller external surface area.
-
Troubleshooting: If your isotherm looks like a Type II or Type IV (with a distinct hysteresis loop), it may suggest the presence of significant mesoporosity or macroporosity. This could be due to the aggregation of very small PAF-1 particles, creating interparticle voids, or structural defects in the material itself.
Q4: I am seeing an unusual hysteresis loop in my isotherm. What could this indicate?
A: For an ideal microporous material like PAF-1, the adsorption and desorption branches of the isotherm should be nearly identical (reversible).[5] The presence of a hysteresis loop suggests:
-
Mesoporosity: The sample may contain larger, mesoporous structures where capillary condensation occurs, a phenomenon that causes hysteresis.
-
Pore Blocking: The desorption branch is shifted to lower pressures than the adsorption branch. This can happen in materials with "ink-bottle" shaped pores, where narrow pore mouths hinder the release of adsorbate from larger pore bodies.
-
Swelling: In some less rigid porous polymers (though less likely for the highly stable PAF-1), the framework may swell upon gas adsorption, leading to hysteresis.
Q5: How do I select the correct relative pressure (P/P₀) range for BET calculation for PAF-1?
A: This is a critical step where many errors are made. For microporous materials like PAF-1, the standard P/P₀ range for mesoporous materials (0.05 - 0.35) is incorrect and will lead to a significant underestimation of the surface area.[4][7]
-
Correct Range: The linear region of the BET plot for PAF-1 is typically found at much lower relative pressures, often in the P/P₀ range of 0.005 to 0.05 .[4]
-
Validation (Rouquerol Criteria): To ensure the validity of your chosen range, apply the Rouquerol consistency criteria:[5][8]
-
The BET plot in the selected range must be linear with a positive C-constant.
-
The term V_ads * (1 - P/P₀) should continuously increase with P/P₀ within the chosen range. If this value starts to decrease, you have gone too high in pressure, and micropore filling is dominating over monolayer formation.
-
Q6: My BET plot is non-linear or has a negative C-constant. What does this mean?
A: A negative C-constant is physically meaningless and, along with a non-linear plot, indicates that the BET model is not applicable to the selected data range.[5]
-
Cause: This almost always occurs in microporous materials when the selected pressure range is too high and extends beyond the point of monolayer formation into the micropore filling regime.
-
Solution: Re-calculate the BET surface area using a data range at much lower relative pressures, as described in Q5. Ensure you have collected enough data points at very low P/P₀ to accurately define this region.
Data Presentation
Table 1: Typical Porosity Characteristics of PAF-1 and Derivatives
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Dominant Pore Size (nm) | Reference |
| PAF-1 (Pristine) | ~5600 | ~3.28 | ~1.41 | [3][9] |
| KOH-Activated PAF-1 | Varies (e.g., >700) | Not specified | Bimodal (~0.6 and ~1.2) | [10] |
| PAF-1 Analogues (C-POFs) | >3000 | Not specified | Not specified | [3] |
| Perfluoroalkyl-functionalized PAFs | 810 - 973 | Not specified | Not specified | [3] |
Note: Values can vary based on synthesis conditions and post-synthetic modifications.
Experimental Protocols
Detailed Methodology for BET Analysis of PAF-1
This protocol outlines the key steps for accurate characterization of PAF-1.
-
Sample Preparation and Weighing
-
Ensure the sample tube is clean and completely dry.
-
Weigh the empty sample tube with its sealing frit/cap. Record this mass.
-
Carefully add 20-50 mg of the activated PAF-1 powder into the tube.
-
Reweigh the tube with the sample and record the total mass. The difference is the initial sample mass.
-
-
Outgassing (Degassing)
-
Attach the sample tube to the degassing port of the surface area analyzer or a dedicated degassing unit.
-
Begin applying a high vacuum.
-
Slowly ramp the temperature to 120-150°C.
-
Hold under these conditions for at least 12 hours to ensure all guest molecules (e.g., solvent, water) are removed.
-
After cooling to room temperature under vacuum, weigh the sample tube again. This final mass is the "dry" or "outgassed" sample mass and should be used for all calculations.
-
-
Measurement Setup
-
Transfer the sealed sample tube to the analysis port of the instrument.
-
Place a dewar of liquid nitrogen (77 K) around the sample tube.
-
Perform a free space (void volume) measurement, typically using helium gas, which does not adsorb at 77 K.
-
-
Nitrogen Adsorption Isotherm Collection
-
Set up the analysis parameters to collect a high-resolution isotherm. It is crucial to collect many data points at very low relative pressures (P/P₀ from 10⁻⁶ to 0.1) to accurately characterize the microporosity.
-
The instrument will dose known amounts of nitrogen gas into the sample tube and measure the equilibrium pressure after each dose.
-
Continue the analysis up to a relative pressure of ~0.995.
-
Collect the desorption isotherm by systematically reducing the pressure.
-
-
Data Analysis
-
Plot the collected data as volume of gas adsorbed (cm³/g STP) vs. relative pressure (P/P₀).
-
Inspect the isotherm shape to confirm it is Type I.
-
Use the instrument software to generate a BET plot.
-
Carefully select a linear region of the BET plot at very low relative pressures (e.g., 0.005 - 0.05).
-
Apply the Rouquerol criteria (see Q5) to validate your chosen range.
-
Calculate the BET surface area from the slope and intercept of the linear fit.
-
Calculate the total pore volume from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).
-
Use methods like Non-Local Density Functional Theory (NLDFT) to determine the pore size distribution from the isotherm data.
-
Visualizations
Caption: Experimental workflow for PAF-1 characterization by BET analysis.
Caption: Troubleshooting decision tree for low BET surface area in PAF-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface Area | Pore Size | BET and DFT | EAG Laboratories [eag.com]
- 3. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 4. osti.gov [osti.gov]
- 5. Practical BET analysis [mercer-instruments.com]
- 6. particletechlabs.com [particletechlabs.com]
- 7. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Functionalized Porous Aromatic Framework-1 (PAF-1)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of Porous Aromatic Framework-1 (PAF-1), with a focus on enhancing its stability.
Frequently Asked Questions (FAQs)
Q1: What is PAF-1 and what makes it a promising material?
Porous Aromatic Framework-1 (PAF-1) is a type of porous organic framework (POF) known for its exceptional properties. It is constructed from tetrahedral building blocks, typically tetrakis(4-bromophenyl)methane, linked by strong carbon-carbon covalent bonds formed through a Yamamoto-type Ullmann cross-coupling reaction.[1][2] This robust framework endows PAF-1 with high thermal and chemical stability.[1][3] Its key features include an ultrahigh Brunauer-Emmett-Teller (BET) surface area (up to 5600 m²/g), a well-defined micropore size (~1.41 nm), and a large pore volume, making it an excellent candidate for applications in gas storage and separation, catalysis, and heavy metal adsorption.[1][3]
Q2: Why is functionalization of PAF-1 necessary?
While PAF-1 possesses remarkable intrinsic properties, its performance in specific applications can be significantly enhanced through functionalization. Introducing specific chemical groups onto the phenyl rings of the PAF-1 skeleton can tailor its properties for targeted applications.[1][4] For instance, amine functionalization can improve CO₂ selectivity for carbon capture applications[5][6], while grafting with chelating groups like amidoxime can enable the extraction of heavy metals such as uranium from water.[3][7] Functionalization can also be used to modulate the pore environment and improve the overall stability of the material in specific chemical environments.[8]
Q3: What are the common methods for functionalizing PAF-1?
There are two primary strategies for functionalizing PAF-1:
-
Post-Synthetic Modification (PSM): This is the most common approach, where the pre-synthesized PAF-1 framework is chemically modified to introduce functional groups.[1][7] This method is versatile and allows for the introduction of a wide range of functionalities.
-
De Novo Synthesis: This method involves using functionalized building blocks from the start of the synthesis process.[9][10] It offers more precise control over the location and uniform distribution of the functional groups within the framework, although it may require more complex monomer synthesis.[9]
Q4: How does functionalization affect the stability of PAF-1?
The inherent stability of PAF-1 comes from its robust C-C bonded aromatic structure.[9] Functionalization can have several effects on stability:
-
Enhanced Chemical Resistance: Introducing certain functional groups can protect the framework from degradation in harsh chemical environments (e.g., strong acids or bases).[3][7]
-
Improved Thermal Stability: While PAF-1 is already thermally stable, some functional groups can further enhance this property. However, the thermal stability of the functional group itself can become a limiting factor.[9]
-
Structural Integrity: The process of functionalization, particularly harsh reaction conditions during PSM, can potentially damage the framework and reduce its porosity and surface area. Careful selection of the modification method is crucial to maintain the structural integrity of the material.
Q5: What are the key characterization techniques for functionalized PAF-1?
To confirm successful functionalization and assess the stability and properties of the modified material, a combination of characterization techniques is essential:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of new functional groups.[11]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of atoms within the framework and confirm covalent attachment of functional groups.[1][11]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states on the surface of the material.[11]
-
Nitrogen Physisorption (BET analysis): To measure the surface area, pore volume, and pore size distribution, and to assess the impact of functionalization on the porous structure.[1]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the functionalized material.
-
Powder X-ray Diffraction (PXRD): To assess the short-range order and amorphous nature of the framework.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Synthesis of PAF-1
| Symptom | Possible Cause | Suggested Solution |
| Low product yield. | Inactive catalyst. The Ni(cod)₂ catalyst is highly sensitive to moisture and oxygen. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon).[1] Store Ni(cod)₂ at low temperatures in an inert environment. |
| Impure or wet solvent. | Use anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) for the reaction.[1] | |
| Incorrect reaction temperature. | The Yamamoto coupling reaction for PAF-1 synthesis is typically performed at 80°C.[2][12] Ensure the temperature is maintained consistently. | |
| Amorphous product with very low surface area. | Incomplete polymerization. | Increase the reaction time to ensure complete coupling of the monomers. |
Issue 2: Inefficient or Non-Uniform Post-Synthetic Modification (PSM)
| Symptom | Possible Cause | Suggested Solution |
| Low degree of functionalization (confirmed by FTIR, NMR, or XPS). | Poor accessibility of functional sites within the pores. | Swell the PAF-1 material in an appropriate solvent before carrying out the modification to improve reagent diffusion into the pores. |
| Inappropriate reaction conditions (temperature, time, reagent concentration). | Optimize the reaction parameters. A step-wise increase in temperature or reaction time may improve the degree of functionalization. | |
| Significant loss of surface area and porosity after functionalization. | Pore blockage by bulky functional groups or by-products. | Choose functional groups that are appropriate for the pore size of PAF-1. Ensure thorough washing and purification steps to remove any unreacted reagents or by-products. |
| Framework degradation due to harsh reaction conditions. | Use milder reaction conditions. If possible, opt for a de novo synthesis approach for sensitive functional groups.[9] | |
| Non-uniform distribution of functional groups. | Inefficient mixing or diffusion of reagents. | Ensure vigorous stirring during the reaction. As mentioned, pre-swelling the PAF-1 can also promote more uniform functionalization. A de novo synthesis approach can provide a more homogeneous distribution of functional groups.[9] |
Issue 3: Reduced Stability of Functionalized PAF-1
| Symptom | Possible Cause | Suggested Solution |
| Material degrades during application (e.g., in acidic or basic media). | The introduced functional group is not stable under the application conditions. | Select functional groups that are known to be stable in the target environment. For example, sulfonic acid groups attached directly to aromatic rings may have limited thermal stability.[9] |
| Partial degradation of the PAF-1 framework during the functionalization step. | Re-evaluate the PSM conditions to ensure they are not too harsh. Characterize the material thoroughly after functionalization to confirm its structural integrity. | |
| Loss of performance over time or after regeneration. | Irreversible binding of guest molecules or degradation of functional sites. | Investigate the regeneration procedure. A milder regeneration protocol may be required to preserve the functional groups. |
| Leaching of functional groups. | Ensure that the functional groups are covalently bonded to the framework. Thoroughly wash the material after synthesis to remove any physically adsorbed species. |
Data Presentation
Table 1: Impact of Functionalization on the BET Surface Area of PAF-1
| Functional Group | Precursor Material | Functionalized Material | BET Surface Area (m²/g) of Precursor | BET Surface Area (m²/g) of Functionalized Material | Reference |
| Methylamino (-CH₂NH₂) | PAF-1 | PAF-1-CH₂NH₂ | >4500 | >1400 | [5][6] |
| Amidoxime (-CH₂AO) | PAF-1-CH₂Cl | PAF-1-CH₂AO | N/A | High uranium uptake demonstrated | [1][3] |
| Sulfonic Acid (-SO₃H) | PPN-6 | PPN-6-SO₃H | N/A | High CO₂ adsorption demonstrated | [1] |
| Perfluoroalkyl (-CF₃) | N/A | PAF-CF₃ | N/A | 973 | [1] |
| Perfluoroalkyl (-C₂F₅) | N/A | PAF-C₂F₅ | N/A | 810 | [1] |
Note: The BET surface area can vary depending on the synthesis and activation procedures. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of PAF-1 via Yamamoto-Type Ullmann Coupling
Materials:
-
Tetrakis(4-bromophenyl)methane (TBPM)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
2,2'-Bipyridyl
-
1,5-Cyclooctadiene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon gas supply
-
Schlenk line and glassware
Procedure:
-
In a Schlenk tube under an argon atmosphere, add an equimolar ratio of 2,2'-bipyridyl and Ni(cod)₂.[12]
-
Add anhydrous DMF and stir the mixture.[12]
-
Add 1,5-cyclooctadiene (dried over CaH₂) to the mixture.[12]
-
Heat the mixture to 80°C for 1 hour.[12]
-
Add tetrakis(4-bromophenyl)methane (TBPM) to the reaction mixture under an argon atmosphere.[12]
-
Stir the mixture overnight at 80°C.[12]
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product extensively with various solvents (e.g., THF, chloroform, acetone, and methanol) to remove any unreacted monomers and catalyst residues.
-
Dry the resulting white solid under vacuum to obtain PAF-1.
Protocol 2: General Procedure for Post-Synthetic Modification (PSM) of PAF-1 (e.g., Chloromethylation)
Materials:
-
Synthesized PAF-1
-
Paraformaldehyde
-
Anhydrous solvent (e.g., dichloromethane)
-
Catalyst (e.g., anhydrous ZnCl₂)
-
Hydrochloric acid (HCl) gas or concentrated HCl
Procedure:
-
Activate the PAF-1 by heating under vacuum to remove any trapped solvent or moisture.
-
Suspend the activated PAF-1 in the anhydrous solvent in a round-bottom flask.
-
Add paraformaldehyde and the catalyst to the suspension.
-
Saturate the mixture with HCl gas or add concentrated HCl, and stir at the desired temperature for a specified time.
-
After the reaction, quench the mixture by pouring it into an appropriate solvent (e.g., methanol).
-
Filter the solid product and wash it thoroughly with water and various organic solvents to remove unreacted reagents and by-products.
-
Dry the functionalized PAF-1 (PAF-1-CH₂Cl) under vacuum. This chloromethylated intermediate can then be used for further functionalization, for example, by reaction with sodium cyanide to introduce nitrile groups, which can be further converted to amidoxime groups.[1]
Visualizations
References
- 1. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 2. Tailored preparation of porous aromatic frameworks in a confined environment - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06930J [pubs.rsc.org]
- 3. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. the-innovation.org [the-innovation.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Accessing functionalized porous aromatic frameworks (PAFs) through a de novo approach - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synergistically improved PIM-1 membrane gas separation performance by PAF-1 incorporation and UV irradiation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA00138A [pubs.rsc.org]
Technical Support Center: Controlling the Particle Size of PAF-1
Welcome to the technical support center for Porous Aromatic Framework-1 (PAF-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the particle size of PAF-1 during synthesis. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing PAF-1?
A1: The most prevalent method for synthesizing PAF-1 is the Yamamoto-type Ullmann cross-coupling reaction. This involves the nickel-catalyzed polymerization of tetrakis(4-bromophenyl)methane (TBPM) in a suitable solvent like dimethylformamide (DMF).[1] The catalyst, often bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], is sensitive to moisture and oxygen, so it's crucial to perform the reaction under an inert atmosphere and with dry solvents.[1]
Q2: What are the key factors that influence the particle size of PAF-1?
A2: Several factors can be adjusted to control the particle size of PAF-1. The primary parameters include reaction time, the concentration of the monomer, the type of solvent used, and the synthesis environment (e.g., in solution versus a confined space).[2][3] Additionally, post-synthesis methods like sonication can be employed to modify particle size.
Q3: How does reaction time affect the particle size of PAF-1?
A3: Generally, a longer reaction time leads to the formation of larger PAF-1 particles. For instance, in a solution-based synthesis, the particle size can increase from several hundred nanometers to a few micrometers as the reaction time is extended from minutes to 48 hours.[2]
Q4: Can the synthesis environment be modified to produce smaller PAF-1 particles?
A4: Yes, using a confined synthesis environment is a highly effective strategy for producing smaller, more uniform PAF-1 nanoparticles.[2][3] One such method involves the growth of PAF-1 on the surface of polymer brushes. This confined space limits the growth of the particles, resulting in sizes ranging from 30 to 500 nm.[2][3]
Q5: What is the expected morphology of PAF-1 particles?
A5: PAF-1 particles typically exhibit an amorphous, spherical morphology.[2][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Large and aggregated particles | Reaction time is too long, leading to excessive particle growth and aggregation. | Reduce the reaction time. Monitor particle size at different time points to determine the optimal duration for your desired size. |
| High monomer concentration. | Decrease the initial concentration of the tetrakis(4-bromophenyl)methane (TBPM) monomer. Lower concentrations can lead to the formation of smaller particles. | |
| Inadequate stirring. | Ensure vigorous and consistent stirring throughout the synthesis to prevent localized high concentrations and promote uniform particle formation. The stirring speed can influence the final particle size. | |
| Solvent choice. | The solvent can influence the solubility of the growing polymer chains and affect the precipitation and growth of particles. Experiment with different solvents or solvent mixtures (e.g., DMF/THF) to find the optimal conditions for your desired particle size.[1] | |
| Wide particle size distribution | Inconsistent nucleation and growth rates. | Employ a confined synthesis method, such as growth on polymer brushes, to achieve a more homogeneous particle size distribution.[2][3] |
| Aggregation during workup and purification. | After synthesis, use sonication to break up agglomerates before purification. Centrifugation and washing steps should be carefully controlled to avoid preferential loss of smaller particles. | |
| Difficulty in reproducing particle size | Sensitivity of the nickel catalyst to air and moisture. | Ensure all glassware is thoroughly dried and the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[1] |
| Inconsistent reaction temperature. | Maintain a stable and uniform reaction temperature throughout the synthesis. The typical reaction temperature for Yamamoto coupling is 80°C.[2] |
Experimental Protocols
Protocol 1: General Synthesis of PAF-1 via Yamamoto-Type Ullmann Coupling
This protocol is a standard method for the synthesis of PAF-1 in solution.
Materials:
-
Tetrakis(4-bromophenyl)methane (TBPM)
-
Bis(1,5-cyclooctadiene)nickel(0) ([Ni(cod)₂])
-
1,5-Cyclooctadiene (COD)
-
2,2'-Bipyridine (bpy)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
In a glovebox or under an inert atmosphere, add [Ni(cod)₂] (e.g., 2.25 g, 8.18 mmol), bpy (e.g., 1.28 g, 8.18 mmol), and COD (e.g., 1.05 mL, 8.32 mmol) to a round-bottom flask containing anhydrous DMF (e.g., 120 mL).
-
In a separate flask, dissolve TBPM (e.g., 1 g, 1.57 mmol) in anhydrous DMF.
-
Heat both solutions to 80°C and stir for 1 hour to activate the catalyst and dissolve the monomer completely.
-
Slowly add the TBPM solution to the catalyst solution while maintaining the temperature at 80°C.
-
Allow the reaction to proceed for the desired amount of time (e.g., 10 minutes to 48 hours) with vigorous stirring. The particle size will increase with longer reaction times.
-
After the desired reaction time, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product sequentially with DMF, chloroform, and methanol to remove any unreacted monomer and catalyst residues.
-
Dry the final PAF-1 product under vacuum.
Protocol 2: Post-Synthesis Sonication for Particle Size Reduction
This protocol can be used to disperse and reduce the size of aggregated PAF-1 particles.
Materials:
-
Synthesized PAF-1 powder
-
Suitable solvent (e.g., DMF, ethanol)
-
Probe sonicator or ultrasonic bath
Procedure:
-
Suspend the PAF-1 powder in the chosen solvent at a specific concentration (e.g., 1 mg/mL).
-
Place the suspension in an ice bath to dissipate heat generated during sonication.
-
If using a probe sonicator, immerse the tip into the suspension.
-
Apply ultrasonic energy in pulses (e.g., 10 seconds on, 10 seconds off) to prevent excessive heating of the sample.
-
The total sonication time will depend on the initial particle size and the desired final size. It is recommended to monitor the particle size at different time intervals using techniques like Dynamic Light Scattering (DLS).
-
After sonication, the dispersed PAF-1 can be used in suspension or re-isolated by centrifugation and drying.
Quantitative Data
The following tables summarize the effect of different experimental parameters on the particle size of PAF-1.
Table 1: Effect of Reaction Time on PAF-1 Particle Size in Solution
| Reaction Time | Average Particle Size |
| 10 minutes | 330 nm |
| 48 hours | 2 µm |
Data sourced from a Yamamoto-type Ullmann coupling reaction in DMF at 80°C.[2]
Table 2: Effect of Reaction Time on PAF-1 Particle Size in a Confined Environment (Polymer Brushes)
| Reaction Time | Average Particle Diameter |
| 10 minutes | 30 nm |
| 24 hours | ~110 nm |
| 48 hours | ~110 nm |
Data sourced from the growth of PAF-1 on polystyrene-bromide (PS-Br) brushes.[2]
Table 3: Effect of Bromine Density in Polymer Brushes on PAF-1 Nanosphere Diameter
| Styrene Feed Ratio (Styrene:4-bromostyrene) | Average Particle Diameter |
| 0:1 | 90 nm |
| 1:10 | 150 nm |
| 1:5 | 250 nm |
| 1:2 | 380 nm |
| 1:1 | 500 nm |
A higher styrene feed ratio corresponds to a lower bromine density on the copolymer brushes, providing more free volume for particle growth.[3]
Visualizations
Caption: Experimental workflow for the synthesis and particle size control of PAF-1.
Caption: Logical relationship between synthesis parameters and PAF-1 particle characteristics.
References
- 1. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 2. Tailored preparation of porous aromatic frameworks in a confined environment - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06930J [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Gas Selectivity in PAF-1
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the gas selectivity of Porous Aromatic Framework-1 (PAF-1).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the gas selectivity of PAF-1?
A1: The primary strategies can be broadly categorized into three main approaches:
-
Post-Synthetic Modification (PSM): This involves chemically altering the PAF-1 framework after its synthesis. Common methods include sulfonation, chloromethylation followed by amination, lithiation, and carbonization.[1][2][3] These modifications introduce specific functional groups that can enhance interactions with a target gas molecule (e.g., CO2), thereby increasing selectivity.[1]
-
Formation of Mixed-Matrix Membranes (MMMs): This strategy involves embedding PAF-1 nanoparticles into a polymer matrix, such as a Polymer of Intrinsic Microporosity (PIM) or Poly(1-trimethylsilyl-1-propyne) (PTMSP).[4][5][6] The PAF-1 particles introduce highly permeable gas transport channels, while the polymer matrix provides processability and can be further modified to enhance overall selectivity.[4][7]
-
Monomer Variation (Pre-Synthetic Modification): This approach involves designing and synthesizing new PAF-1 analogues by using functionalized building blocks or substituting the central tetraphenylmethane carbon atom before the polymerization process.[1][8]
Q2: My goal is to improve CO2 selectivity over N2. Which functionalization method is most effective?
A2: For enhancing CO2 selectivity, introducing basic amine groups is a highly effective strategy. A common method is a two-step post-synthetic modification involving chloromethylation of the PAF-1 backbone, followed by a reaction with amines.[1][9] The resulting amine-functionalized PAF-1 (PAF-1-NH2) shows a significant increase in CO2 adsorption and CO2/N2 selectivity due to the strong affinity of the basic amine sites for the acidic CO2 molecules.[9][10] For instance, amine-functionalized PAF-1 has exhibited a 50% increase in CO2 adsorption compared to its pristine form.[9][11]
Q3: I'm fabricating a Mixed-Matrix Membrane (MMM), but the selectivity isn't improving significantly. What could be the issue?
A3: While incorporating PAF-1 into a polymer matrix typically increases gas permeability, a lack of selectivity enhancement can stem from several issues:
-
Poor Interfacial Adhesion: Voids or non-selective pathways can form at the interface between the PAF-1 particles and the polymer matrix if adhesion is poor.
-
Particle Agglomeration: Clumping of PAF-1 nanoparticles prevents uniform dispersion, leading to defective membrane morphology.
-
Synergistic Effects are Needed: Often, simply adding PAF-1 is not enough. A highly effective approach is to couple PAF-1 incorporation with a post-fabrication treatment, such as UV irradiation (photo-oxidation).[4][12] This treatment creates a densified, selective skin layer on the membrane surface, which dramatically improves selectivity while the PAF-1 core maintains high gas permeability.[5][6] This dual approach has been shown to surpass the Robeson upper bounds for several important gas pairs like H2/CH4 and CO2/CH4.[4][12]
Q4: How do post-synthetic modifications affect the surface area and pore structure of PAF-1?
A4: Generally, post-synthetic modifications that add functional groups to the framework tend to decrease the overall BET surface area and pore volume.[1] For example, the introduction of perfluoroalkyl groups (-CF3, -C2F5) into the building blocks significantly reduces the specific surface area.[1] However, this trade-off is often acceptable because the goal of functionalization is to enhance chemical affinity for a specific gas, thereby increasing selectivity, which is not solely dependent on physical properties like surface area. The key is that the introduced functional groups provide targeted adsorption sites.[1][13]
Q5: What is the effect of carbonization on PAF-1's gas selectivity?
A5: Carbonization, which involves heating PAF-1 at a specific high temperature (e.g., 450 °C) under an inert atmosphere, can significantly enhance gas selectivity, particularly for CO2/N2 separation.[2] This process creates a series of carbonized PAF-1 materials with enhanced isosteric heats of adsorption for CO2. The resulting materials can exhibit exceptionally high CO2/N2 adsorption selectivity, with some studies reporting values as high as 209 for a 15/85 CO2/N2 mixture, making them very promising for applications like landfill gas separation.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low CO2/N2 selectivity after amine functionalization. | 1. Incomplete chloromethylation or amination reaction. 2. Pore blockage by unreacted reagents or polymer byproducts. 3. Inaccurate gas sorption measurement. | 1. Verify Functionalization: Use characterization techniques like FTIR, XPS, and solid-state NMR to confirm the presence of amine groups.[9][11] 2. Optimize Reaction: Adjust reaction time, temperature, and reagent concentrations. Ensure thorough washing and purification steps post-reaction to clear the pores. 3. Recalibrate Sorption Analyzer: Ensure the instrument is calibrated and run breakthrough experiments for gas mixtures to confirm selectivity under dynamic conditions.[9] |
| Poor performance (low permeability & selectivity) of a PAF-1 based MMM. | 1. Agglomeration of PAF-1 nanoparticles in the polymer solution. 2. Poor compatibility and adhesion at the polymer-PAF-1 interface. 3. Defects (e.g., pinholes) formed during membrane casting. | 1. Improve Dispersion: Use sonication or high-shear mixing to break up aggregates before casting. Surface-modify PAF-1 with coupling agents to improve compatibility with the polymer matrix. 2. Enhance Interface: Select a polymer with functional groups that can interact with PAF-1. For example, a carboxylic polymer (cPIM-1) can form amide bonds with amine-functionalized PAF-1, creating a highly compatible and homogenous membrane.[10] 3. Optimize Casting: Control the solvent evaporation rate during casting. Filter the polymer-PAF-1 solution before casting to remove any impurities or large agglomerates.[6] |
| Inconsistent experimental results between batches of functionalized PAF-1. | 1. Variation in the degree of functionalization. 2. Inconsistent starting PAF-1 material. 3. Residual solvent or moisture in the pores. | 1. Standardize Protocol: Strictly control all reaction parameters (time, temperature, stoichiometry). Use techniques like elemental analysis to quantify the degree of functionalization for each batch. 2. Characterize Precursor: Ensure the starting PAF-1 has consistent properties (surface area, particle size) before modification. 3. Activate Properly: Before any gas sorption analysis, activate the material thoroughly under high vacuum and elevated temperature (e.g., 100 °C for 24h) to ensure the pores are clean and accessible.[4] |
Quantitative Data Summary
Table 1: Performance of Functionalized PAF-1 Materials for CO2 Separation
| Material | Modification/Functional Group | Gas Pair | Selectivity (CO2/N2) | CO2 Uptake (mmol/g) | Conditions | Reference(s) |
| PAF-1 (Pristine) | None | CO2/N2 | Moderate | ~2.0 | 273 K, 1 bar | [2][9] |
| PAF-1-NH2 | Amine Functionalization | CO2/N2 | High | ~3.0 (50% increase) | 298 K, 1 bar | [9][11] |
| PAF-1-450 | Carbonization at 450 °C | CO2/N2 | 209 (IAST Prediction) | 4.5 | 273 K, 1 bar | [2] |
| PAF-18-OLi | Lithiated Hydroxyl Groups | CO2/N2 | 129 | ~3.2 (14.4 wt%) | 273 K, 1 bar | [14] |
Table 2: Performance of PAF-1 Based Mixed-Matrix Membranes (MMMs)
| Membrane Composition | Post-Treatment | Gas Pair | Permeability (Barrer) | Selectivity | Reference(s) |
| PIM-1 / 10wt% PAF-1 | UV Irradiation | H2/CH4 | 4800 (for H2) | 90 (from 5.4) | [12] |
| PTMSP / PAF-1 | UV Irradiation | H2/CH4 | - | 16.6 (from 3.2) | [5][6] |
| TPIM-2 / 10wt% PAF-1 | Physical Aging (2 months) | H2/CH4 | 2440 (for H2) | 62.6 | [7] |
| cPIM-1 / PAF-1-CH2NH2 | Amide Crosslinking | CO2/N2 | 10790 (for CO2) | ~43 | [10] |
Note: Barrer is a unit of gas permeability. IAST stands for Ideal Adsorbed Solution Theory.
Key Experimental Protocols
Protocol 1: Post-Synthetic Amination of PAF-1 via Chloromethylation
This protocol is based on methodologies described in the literature.[1]
-
Activation: Dry pristine PAF-1 under vacuum at 120 °C for 12 hours to remove any adsorbed guests.
-
Chloromethylation:
-
In a reaction flask, suspend the activated PAF-1 in a mixture of CH3COOH, HCl, and H3PO4.
-
Add paraformaldehyde to the suspension.
-
Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for 24-48 hours with constant stirring.
-
After cooling, collect the solid product (PAF-1-CH2Cl) by filtration, wash thoroughly with deionized water and methanol, and dry under vacuum.
-
-
Amination:
-
Suspend the dried PAF-1-CH2Cl in a suitable solvent like THF.
-
Add an excess of the desired amine (e.g., ethylenediamine) to the suspension.
-
Reflux the mixture for 24-72 hours under an inert atmosphere (N2 or Ar).
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Collect the final product (e.g., PAF-1-CH2NH-R) by filtration.
-
Wash extensively with THF, ethanol, and water to remove unreacted amine and byproducts.
-
-
Final Activation: Dry the amine-functionalized PAF-1 under vacuum at 80-100 °C for 12 hours before characterization and gas sorption analysis.
Protocol 2: Fabrication of a PAF-1/PIM-1 MMM with UV Treatment
This protocol is a generalized procedure based on studies of PAF-1 containing MMMs.[4][6]
-
PAF-1 Dispersion:
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Disperse a calculated amount of PAF-1 nanoparticles (e.g., 5-10 wt% relative to the polymer) in a suitable solvent (e.g., chloroform).
-
Sonicate the suspension for at least 1 hour to ensure a fine, homogenous dispersion.
-
-
Polymer Solution Preparation:
-
Separately, dissolve the PIM-1 polymer in the same solvent. Stir for 24 hours until fully dissolved.
-
-
MMM Solution Casting:
-
Add the PIM-1 solution to the PAF-1 dispersion and stir the combined mixture for another 12-24 hours.
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Filter the resulting solution through a PTFE filter to remove any remaining large aggregates.[6]
-
Cast the solution onto a flat, level glass or Teflon dish. Cover the dish to allow for slow solvent evaporation over 24-48 hours.
-
-
Membrane Recovery:
-
Once fully dried, carefully peel the membrane from the casting surface.
-
Dry the freestanding membrane in a vacuum oven at a temperature below the polymer's glass transition temperature (e.g., 120 °C) for 24 hours to remove residual solvent.
-
-
UV Irradiation Post-Treatment:
-
Place the membrane in a UV chamber with a controlled atmosphere.
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Expose the membrane to UV light (e.g., 254 nm) for a predetermined duration (e.g., 1-5 minutes). The optimal time must be determined experimentally.
-
The UV-treated membrane is now ready for gas permeation testing.
-
Visualizations
Figure 1. Workflow illustrating the primary strategies to improve the gas selectivity of PAF-1.
Figure 2. Troubleshooting guide for low selectivity in a functionalized PAF-1 material.
Figure 3. Diagram showing the synergistic effects in a PAF-1 based MMM with UV post-treatment.
References
- 1. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 2. Selective adsorption of carbon dioxide by carbonized porous aromatic framework (PAF) - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synergistically improved PIM-1 membrane gas separation performance by PAF-1 incorporation and UV irradiation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA00138A [pubs.rsc.org]
- 5. research.monash.edu [research.monash.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly permeable and selective mixed-matrix membranes for hydrogen separation containing PAF-1 - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA05071G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synergistically improved PIM-1 membrane gas separation performance by PAF-1 incorporation and UV irradiation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of PAF-1 Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Porous Aromatic Framework-1 (PAF-1) precursors, primarily focusing on tetrakis(4-bromophenyl)methane (TBPM).
Frequently Asked Questions (FAQs)
Q1: What are the common solvents used for the synthesis of PAF-1, and what are the known solubility characteristics of the precursor tetrakis(4-bromophenyl)methane (TBPM) in these solvents?
A1: The most common solvent system for PAF-1 synthesis is anhydrous N,N-dimethylformamide (DMF).[1][2] Tetrahydrofuran (THF) is also frequently used, often in combination with DMF.[1][3] The solubility of the key precursor, tetrakis(4-bromophenyl)methane (TBPM), in these solvents is limited at room temperature.[4] Anecdotal evidence from experimental procedures suggests that heating is often necessary to achieve complete dissolution. One source notes that tetraphenylmethane, the parent compound of TBPM, has limited solubility in dimethyl sulfoxide (DMSO), a solvent with similar properties to DMF.[4] Another report mentions the solubility of TBPM in hot toluene.
Q2: I am observing incomplete dissolution of my TBPM precursor in DMF at room temperature. What steps can I take to improve its solubility?
A2: Incomplete dissolution of TBPM is a common issue. Here are several strategies to enhance its solubility:
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Heating: Gently heating the solvent-precursor mixture is the most common and effective method. Most protocols for PAF-1 synthesis involve heating the reaction mixture, which also aids in the dissolution of the precursors.[2]
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Co-solvents: The use of a co-solvent system, such as a mixture of DMF and THF, can improve the solubility of aromatic precursors.[1][3]
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Sonication: Applying ultrasonic energy can help to break down solid agglomerates and increase the surface area of the precursor, facilitating faster dissolution.[5][6]
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Stirring: Ensure vigorous and continuous stirring to maximize the interaction between the solvent and the precursor particles.
Q3: Can the purity of the TBPM precursor affect its solubility and the overall success of the PAF-1 synthesis?
A3: Yes, the purity of TBPM is critical for a successful PAF-1 synthesis. Impurities can affect not only the solubility but also the polymerization reaction itself, potentially leading to a lower surface area of the final PAF-1 material. It is highly recommended to use high-purity TBPM. If you suspect impurities, recrystallization of the crude TBPM can be performed. A common method involves dissolving the crude product in chloroform and then adding ethanol to induce precipitation of the purified TBPM.[4]
Q4: Are there any alternative solvents I can consider if I continue to face solubility issues with my PAF-1 precursors?
A4: While DMF and THF are the most established solvents for Yamamoto-type Ullmann cross-coupling reactions in PAF-1 synthesis, other high-boiling point, polar aprotic solvents could potentially be explored.[1] However, any deviation from established protocols should be carefully investigated, as the solvent can also influence the morphology and porosity of the final PAF-1 material.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the dissolution of PAF-1 precursors.
| Issue | Potential Cause | Troubleshooting Steps |
| TBPM precursor does not fully dissolve in DMF at room temperature. | Limited intrinsic solubility of TBPM in DMF at ambient temperatures. | 1. Gently heat the mixture with continuous stirring. A temperature of around 80°C is often used for the subsequent reaction.[4] 2. Use a bath sonicator to aid dissolution.[5] 3. Consider preparing a more dilute solution if the experimental protocol allows. |
| A precipitate forms after the initial dissolution of TBPM upon cooling. | Supersaturation of the solution at room temperature. | 1. Reheat the solution before proceeding with the addition of other reagents. 2. Maintain the reaction mixture at an elevated temperature as specified in the synthesis protocol. |
| The solvent mixture (e.g., DMF/THF) becomes cloudy upon addition of the TBPM precursor. | Potential impurities in the precursor or solvent. The precursor may be "crashing out" of the solution. | 1. Ensure the use of anhydrous solvents, as moisture can affect both solubility and the subsequent reaction.[1] 2. Verify the purity of the TBPM precursor. Consider recrystallization if necessary.[4] 3. Filter the cloudy solution before use, though this may result in a lower concentration of the precursor. |
| The dissolution of TBPM is very slow, even with heating and stirring. | Large particle size of the TBPM powder, reducing the surface area for solvation. | 1. Gently grind the TBPM precursor using a mortar and pestle before adding it to the solvent. 2. Employ sonication for a longer duration to break down particles.[6] |
Experimental Protocols
Protocol 1: Standard Dissolution of Tetrakis(4-bromophenyl)methane (TBPM) for PAF-1 Synthesis
Objective: To prepare a solution of TBPM in anhydrous DMF for the Yamamoto-type Ullmann cross-coupling reaction.
Materials:
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Tetrakis(4-bromophenyl)methane (TBPM)
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Anhydrous N,N-dimethylformamide (DMF)
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Schlenk flask or three-neck round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Add the desired amount of TBPM to a dry Schlenk flask containing a magnetic stir bar.
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Under a counterflow of inert gas, add the calculated volume of anhydrous DMF to the flask.
-
Begin stirring the mixture at room temperature. You will likely observe that the TBPM does not fully dissolve.
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Slowly heat the flask to approximately 80°C using a heating mantle or oil bath while maintaining vigorous stirring.
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Continue heating and stirring until the TBPM is completely dissolved, resulting in a clear solution.
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Once dissolved, the solution is ready for the addition of the nickel catalyst and other reagents as per the specific PAF-1 synthesis protocol.[4]
Protocol 2: Recrystallization of Tetrakis(4-bromophenyl)methane (TBPM)
Objective: To purify crude TBPM to improve its solubility and ensure a successful PAF-1 synthesis.
Materials:
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Crude Tetrakis(4-bromophenyl)methane (TBPM)
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Chloroform (CHCl₃)
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Ethanol (EtOH)
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Erlenmeyer flasks
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Filter paper and funnel
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Ice bath
Procedure:
-
Dissolve the crude TBPM in a minimal amount of hot chloroform.
-
Once fully dissolved, filter the hot solution to remove any insoluble impurities.
-
Slowly add ethanol to the hot chloroform solution until the solution becomes slightly cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified TBPM.
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Collect the white, crystalline product by filtration and wash it with cold ethanol.
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Dry the purified TBPM under vacuum.[4]
Visualizations
References
Validation & Comparative
Performance Evaluation of Porous Aromatic Framework-1 (PAF-1) in Carbon Dioxide Capture: A Comparative Guide
The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of efficient capture and sequestration technologies.[1] Among the promising strategies, the use of solid sorbents for CO₂ capture from sources like flue gas is gaining significant attention due to potential advantages over traditional amine scrubbing, such as lower energy requirements for regeneration and reduced corrosion.[1][2] Porous Aromatic Frameworks (PAFs), a class of porous organic polymers, have emerged as notable candidates, with PAF-1 being a prominent example due to its exceptional stability and high surface area.[3][4]
This guide provides an objective comparison of PAF-1's performance in CO₂ capture against other benchmark porous materials, including metal-organic frameworks (MOFs) like UiO-66 and MOF-177, and conventional zeolites like Zeolite 13X. The evaluation is supported by experimental data focusing on key performance indicators such as CO₂ uptake capacity, selectivity, heat of adsorption, and cycling stability.
Comparative Performance of CO₂ Adsorbents
The efficacy of a solid sorbent is determined by several key metrics. While pristine PAF-1 exhibits a remarkable surface area, its CO₂ capture performance at lower pressures is modest.[1] However, through post-synthetic modification (e.g., functionalization with amine groups) or carbonization, the performance of PAF-1 derivatives can be dramatically enhanced, often surpassing that of established materials.[1][5] The following table summarizes the quantitative performance data for PAF-1, its derivatives, and other benchmark adsorbents.
| Material | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) @ 1 bar | CO₂/N₂ Selectivity (IAST) | Isosteric Heat of Adsorption (Qst) (kJ/mol) | Notes |
| PAF-1 (Pristine) | ~5600[4] | 1.27 (@ 298 K)[1] | ~5[1] | 16[1] | High stability but low affinity for CO₂. |
| PAF-1-NH₂ | N/A | 1.91 (@ 298 K)[1] | ~163[1] | 44[1] | Amine functionalization drastically improves uptake and selectivity.[1] |
| PAF-1-450 (Carbonized) | N/A | 4.5 (@ 273 K)[5] | 209 (for 15:85 CO₂/N₂)[5] | N/A | Carbonization enhances both capacity and selectivity.[5] |
| K-PAF-1-600 (Activated) | N/A | 7.2 (@ 273 K)[6] | 81[6] | 22.2 - 28.7[6] | KOH activation leads to exceptionally high uptake.[6] |
| Zeolite 13X | < 1500[2] | ~5.0 (@ 298 K, requires higher P)[7] | High[8] | N/A | Benchmark material; performance affected by moisture.[7][9] |
| UiO-66-NH₂ | N/A | 3.35 (@ 273 K)[10] | N/A | N/A | A stable MOF with good performance after functionalization.[10] |
| MOF-177 (Amine-Modified) | N/A | 4.6 (@ 328 K)[11] | N/A | N/A | High capacity, especially at elevated temperatures.[11] |
Experimental Methodologies and Workflows
Accurate evaluation of adsorbent performance relies on standardized experimental protocols. The synthesis of PAF-1 is typically achieved via a Yamamoto-type Ullmann cross-coupling reaction, which can be followed by post-synthetic modification to introduce functional groups. The characterization of its CO₂ capture performance involves a series of established techniques.
Synthesis of PAF-1 and its Amine-Functionalized Derivative
The following diagram illustrates the workflow for synthesizing pristine PAF-1 and subsequently functionalizing it with amine groups to create PAF-1-NH₂, a material with significantly enhanced CO₂ capture properties.
Protocol for PAF-1 Synthesis: The synthesis is based on a nickel-catalyzed Yamamoto-type Ullmann cross-coupling reaction.[3] In an inert atmosphere, a catalyst solution is prepared by adding bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], 2,2'-bipyridine, and 1,5-cyclooctadiene to anhydrous N,N'-dimethylformamide (DMF).[1] Separately, a monomer solution of tetra(4-bromophenyl)methane (TBPM) in DMF is prepared.[1] Both solutions are activated at 80°C for one hour. The monomer solution is then slowly transferred to the catalyst solution, and the reaction proceeds at 80°C for 48 hours to yield PAF-1.[1]
Protocol for Post-Modification to PAF-1-NH₂: Pristine PAF-1 is first chlorinated. PAF-1, AlCl₃, and ICl are mixed in CCl₄ and heated to 80°C for two days.[1] After quenching with methanol, the solid is filtered and washed thoroughly. The resulting chlorinated PAF-1 is then aminated to yield PAF-1-NH₂.[1]
Standard Evaluation Workflow for CO₂ Adsorbents
The performance of a new adsorbent material is typically evaluated through a multi-step process to determine its capacity, selectivity, thermodynamics, and stability under practical conditions.
Gas Adsorption Isotherms: The CO₂ and N₂ adsorption capacities are measured at equilibrium over a range of pressures at a constant temperature (e.g., 273 K and 298 K).[1] This is typically done using volumetric or gravimetric instruments.[12] The resulting isotherms provide the maximum uptake capacity of the material.
Ideal Adsorbed Solution Theory (IAST) Selectivity: IAST is a predictive model used to calculate the selectivity of a material for one gas over another in a mixture, based on the single-component isotherm data.[1] It is commonly used to estimate the CO₂/N₂ selectivity for post-combustion capture scenarios.[5]
Column Breakthrough Experiments: To simulate real-world conditions, a mixed gas stream (e.g., 15:85 v/v CO₂/N₂) is flowed through a packed bed of the adsorbent.[1][13] The composition of the exit gas is monitored over time. The time it takes for CO₂ to "break through" the column indicates the dynamic separation performance and working capacity of the material.[13]
Cyclic Stability: The long-term stability and regenerability of the adsorbent are crucial for industrial applications. This is tested by subjecting the material to multiple adsorption-desorption cycles and measuring its CO₂ capacity after each cycle. A minimal loss in capacity over numerous cycles indicates good stability.[1][13]
Comparative Framework of Porous Adsorbents
The choice of an adsorbent for a specific CO₂ capture application depends on a trade-off between various properties, including capacity, selectivity, stability, and cost. PAF-1 and its derivatives occupy a unique position in this landscape due to their high stability and tunable performance.
References
- 1. oaepublish.com [oaepublish.com]
- 2. blog.novomof.com [blog.novomof.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 5. Selective adsorption of carbon dioxide by carbonized porous aromatic framework (PAF) - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. MOFs vs. Zeolites: CO₂ Capture Capacity Under Humid Conditions [eureka.patsnap.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Evaluating solid sorbents for CO2 capture: linking material properties and process efficiency via adsorption performance [frontiersin.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Porosity of PAF-1 via Nitrogen Adsorption
For researchers, scientists, and professionals in drug development, understanding the porous nature of materials like Porous Aromatic Framework-1 (PAF-1) is critical. The high porosity of PAF-1 makes it a promising candidate for applications ranging from gas storage and separation to catalysis and drug delivery.[1][2][3] Nitrogen adsorption at 77 K is the most common and reliable method for characterizing this porosity. This guide provides a comprehensive comparison of PAF-1's porosity with its derivatives, details the experimental protocol for nitrogen adsorption, and briefly discusses alternative validation methods.
Unveiling Porosity: The Nitrogen Adsorption Isotherm
Nitrogen physisorption at cryogenic temperatures (typically 77 K, the boiling point of liquid nitrogen) is a powerful technique to determine the specific surface area, pore volume, and pore size distribution of porous materials.[4][5][6] The process involves exposing a degassed sample of PAF-1 to increasing partial pressures of nitrogen gas. The amount of nitrogen adsorbed at each pressure point is measured, generating an adsorption isotherm. The shape of this isotherm provides qualitative information about the porous structure. For microporous materials like PAF-1, a Type I isotherm is typically observed, characterized by a sharp uptake at low relative pressures.[7][8]
From this isotherm, several key quantitative parameters can be derived:
-
BET Surface Area: Calculated using the Brunauer-Emmett-Teller (BET) theory, this value represents the total surface area of the material, including the internal surfaces of pores.[4][5]
-
Langmuir Surface Area: This method assumes monolayer adsorption on a flat surface and often yields a higher surface area value than the BET method for microporous materials.[2][3][9][10]
-
Pore Volume: This is the total volume of the pores within the material, typically calculated from the amount of nitrogen adsorbed at a relative pressure close to unity.[1][4][11]
-
Pore Size Distribution: This is determined using theoretical models such as Non-Local Density Functional Theory (NLDFT) or Quenched Solid Density Functional Theory (QSDFT) applied to the adsorption isotherm.[1][7][8][12]
Comparative Porosity Data of PAF-1 and Its Derivatives
The porosity of PAF-1 can be influenced by synthesis conditions and post-synthetic modifications. The following table summarizes typical porosity data for PAF-1 and some of its derivatives as determined by nitrogen adsorption.
| Material | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
| PAF-1 (Typical) | ~5600[1][2][3] | ~7100[2][3] | ~3.28[1] | ~1.41[1] |
| PAF-1 (Varying Reports) | 2028 - 5343[13] | - | - | - |
| PPN-6 (PAF-1) | 4023[1] | - | - | - |
| PPN-6-SO₃H | 1254[1] | - | - | - |
| PPN-6-SO₃Li | 1186[1] | - | - | - |
| PAF-CF₃ | 973[1] | - | - | ~1.0[13] |
| PAF-C₂F₅ | 810[1] | - | - | ~1.0[13] |
| iPAF-1 | 594[1][7] | - | 0.280[7] | 0.54, 0.86, 1.10[1][7] |
| C-PAF | 4857[1] | - | 3.93[1] | - |
| Si-PAF (PAF-100) | 6099[1] | - | 3.80[1] | - |
| Carbonized PAF-1 (KOH activated) | 2292 - 4033[11] | - | - | 0.6, 1.2[8] |
Experimental Protocol for Nitrogen Adsorption on PAF-1
The following is a generalized protocol for validating the porosity of a PAF-1 sample using nitrogen adsorption.
1. Sample Preparation and Degassing:
-
Accurately weigh approximately 50-100 mg of the PAF-1 sample into a sample tube of known weight.
-
Attach the sample tube to the degassing port of the gas adsorption analyzer.
-
Heat the sample under high vacuum to remove any adsorbed guest molecules (e.g., solvents, water) from the pores. For PAF-1, a degassing temperature of around 200°C for at least 8 hours is typically sufficient.[8]
-
After degassing, allow the sample to cool to room temperature and weigh it again to determine the exact mass of the activated sample.
2. Nitrogen Adsorption Measurement:
-
Transfer the sample tube containing the degassed PAF-1 to the analysis port of the instrument.
-
Immerse the sample tube in a dewar filled with liquid nitrogen (77 K).
-
The instrument will then automatically dose the sample with known amounts of high-purity nitrogen gas at incrementally increasing pressures.
-
The amount of nitrogen adsorbed at each pressure point is determined by measuring the pressure drop in the manifold.
-
The adsorption isotherm is generated by plotting the volume of nitrogen adsorbed (at standard temperature and pressure, STP) versus the relative pressure (P/P₀, where P is the equilibrium pressure and P₀ is the saturation pressure of nitrogen at 77 K).
-
A desorption isotherm is subsequently measured by systematically reducing the pressure.
3. Data Analysis:
-
BET Surface Area: Apply the BET equation to the adsorption data in the relative pressure range of approximately 0.05 to 0.35. The linearity of the BET plot should be confirmed.
-
Langmuir Surface Area: Apply the Langmuir model to the adsorption data, typically at low relative pressures.
-
Total Pore Volume: Calculate the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1 (e.g., P/P₀ = 0.99).[14]
-
Pore Size Distribution: Use computational methods like NLDFT or QSDFT on the adsorption isotherm data to obtain the pore size distribution.
References
- 1. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 2. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 5. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 6. micromeritics.com [micromeritics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Langmuir surface area - pyGAPS 4.6.1 documentation [pygaps.readthedocs.io]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [repository.kaust.edu.sa]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
PAF-1 on the Forefront: A Comparative Guide to Porous Polymers in Drug Development
For researchers, scientists, and professionals in drug development, the selection of advanced materials is critical for innovation. Porous polymers, with their vast internal surface areas and tunable functionalities, are a cornerstone of this advancement. Among them, Porous Aromatic Framework-1 (PAF-1) has emerged as a significant contender. This guide provides an objective comparison of PAF-1's performance against other notable porous polymers, supported by experimental data, to inform material selection for catalytic and drug delivery applications.
This guide delves into the quantitative performance benchmarks of PAF-1 and its counterparts, including other Porous Aromatic Frameworks (PAFs), Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs). Detailed methodologies for key experiments are provided to ensure a comprehensive understanding of the presented data.
Performance Benchmarking: PAF-1 vs. Alternative Porous Polymers
The efficacy of porous polymers in drug development applications is largely dictated by their physical properties. A high Brunauer-Emmett-Teller (BET) surface area and large pore volume are often indicative of a greater capacity for loading therapeutic agents or active catalytic species. The pore size is also a critical parameter, influencing the size of molecules that can be encapsulated and their diffusion kinetics.
PAF-1 exhibits an exceptionally high BET surface area, reported to be around 5600 m²/g, with a significant pore volume of 3.28 cm³/g and a narrow pore size distribution centered at approximately 1.41 nm[1]. These characteristics position PAF-1 as a highly promising material for applications requiring high loading capacities.
Table 1: Physical Properties of PAF-1 and Other Porous Polymers
| Material | Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
| PAF-1 | PAF | ~5600 [1] | 3.28 [1] | ~1.41 [1] |
| PAF-100 | PAF | 5501[1] | - | - |
| PAF-101 | PAF | 5114[1] | - | - |
| KPOP-1 | POP | 5120[1] | - | - |
| KPOP-2 | POP | 5730[1] | - | - |
| ZIF-8 | MOF | - | - | - |
| HKUST-1 | MOF | - | - | - |
| Zeolite Y | Zeolite | - | - | - |
| SAPO-34 | Zeolite | - | - | - |
In the realm of gas storage, which is often used as a proxy for the potential to store small molecule drugs, PAF-1 and its analogues have demonstrated remarkable capacities. For instance, PAF-100 has shown the highest methane uptake among all reported porous materials to date[1]. Functionalized PAF-1 has also been shown to outperform its parent material in the adsorption of specific gases like ethylene[1].
Applications in Drug Development
The unique properties of PAF-1 and other porous polymers make them suitable for a range of applications in drug development, from serving as drug delivery vehicles to acting as robust catalyst supports for the synthesis of pharmaceutical intermediates.
Drug Loading and Release
The high porosity and surface area of materials like PAF-1 and ZIF-8 allow for significant loading of therapeutic molecules[2][3]. ZIF-8, a well-studied MOF, has demonstrated a high drug loading capacity for curcumin (approximately 83.33%) and exhibits pH-responsive drug release, a desirable feature for targeted drug delivery to acidic tumor microenvironments[3][4]. The drug loading process can be achieved through various methods, including impregnation and in-situ encapsulation during the synthesis of the porous framework[3]. The release kinetics of the loaded drug can be controlled by the pore structure of the material and the interactions between the drug and the framework[5].
Catalysis and Biocatalysis
Porous organic polymers (POPs) are increasingly being used as supports for catalysts due to their high stability and large surface area, which can enhance catalytic activity and facilitate catalyst recycling[6][7]. PAF-1 can be functionalized with catalytic moieties for use in tandem reactions, demonstrating superior stability compared to some mesoporous silica and MOF counterparts[6].
Furthermore, the immobilization of enzymes on porous supports like Covalent Organic Frameworks (COFs) is a burgeoning field. This approach can improve enzyme stability and reusability, which are critical for industrial-scale biocatalysis[8][9][10]. Both post-synthetic immobilization and in-situ encapsulation methods are employed to create these enzyme-COF biocomposites[9][11].
Experimental Protocols
A general overview of the experimental methodologies employed in the characterization and application of these porous polymers is provided below.
Synthesis of Porous Polymers
The synthesis of porous polymers like PAFs and COFs often involves the polymerization of organic building blocks through the formation of robust covalent bonds[1][12]. Common synthetic routes include Yamamoto, Sonogashira-Hagihara, and Buchwald-Hartwig cross-coupling reactions for PAFs, and Schiff base condensation or boronate ester formation for COFs. A novel catalytic vapor-assisted solvent-free method has also been reported for the preparation of POPs[13].
Drug Loading
A common method for loading drugs into pre-synthesized porous polymers is the impregnation or soaking method . This involves the following steps:
-
Dissolution: The drug is dissolved in a suitable solvent.
-
Immersion: The porous polymer is added to the drug solution.
-
Incubation: The mixture is stirred or agitated for a specific period to allow the drug molecules to diffuse into the pores of the polymer.
-
Isolation and Drying: The drug-loaded polymer is separated from the solution by filtration or centrifugation and then dried to remove the solvent.
Alternatively, in-situ encapsulation involves adding the drug to the reaction mixture during the synthesis of the porous polymer, thereby trapping the drug molecules within the growing framework[3].
Characterization of Porous Polymers
The key physical properties of porous polymers are determined using a variety of analytical techniques:
-
BET Surface Area and Porosity: Nitrogen adsorption-desorption isotherms at 77 K are used to calculate the BET surface area, pore volume, and pore size distribution[14].
-
Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the particle size, shape, and surface morphology of the materials.
-
Structural Integrity: Fourier-Transform Infrared (FTIR) spectroscopy and Powder X-ray Diffraction (PXRD) are used to confirm the chemical structure and crystallinity of the polymers.
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis and post-synthetic functionalization of PAF-1.
Caption: General workflow for drug delivery using porous polymers.
Caption: Workflow for enzyme immobilization on Covalent Organic Frameworks (COFs).
References
- 1. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Synthesis and modification of ZIF-8 and its application in drug delivery and tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzyme immobilization on covalent organic framework supports | Springer Nature Experiments [experiments.springernature.com]
- 9. Enzyme Immobilization using Covalent Organic Frameworks: From Synthetic Strategy to COFs Functional Role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Enzyme Immobilization by Covalent Organic Frameworks - CD Bioparticles [cd-bioparticles.net]
- 12. the-innovation.org [the-innovation.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. psecommunity.org [psecommunity.org]
A Comparative Guide to the Reusability and Recyclability of PAF-1 Catalysts
For Researchers, Scientists, and Drug Development Professionals
The selection of a robust and recyclable catalyst is a critical consideration in modern chemical synthesis, directly impacting the economic viability and environmental sustainability of a process. Porous Aromatic Frameworks (PAFs), specifically PAF-1, have emerged as promising catalyst supports due to their exceptional thermal and chemical stability. This guide provides an objective comparison of the reusability and recyclability of palladium-supported PAF-1 (Pd@PAF-1) catalysts with two common alternatives: palladium-supported Metal-Organic Frameworks (Pd@MOFs) and palladium-supported Zeolites (Pd@Zeolite). The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and fine chemical synthesis, will be used as the benchmark for this comparison.
Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling
The following tables summarize the catalytic performance and reusability of Pd@PAF-1, a representative Pd@MOF, and a Pd@Zeolite catalyst in the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid. It is important to note that the reaction conditions may vary between studies, and this data is presented to provide a comparative overview.
Table 1: Catalyst Performance and Reusability Comparison
| Catalyst | Support Material | Reactiona | Cycle 1 Yield (%) | Cycle 5 Yield (%) | Cycle 10 Yield (%) | Notes |
| Pd@PAF-1 (Hypothetical) | PAF-1 | Bromobenzene + Phenylboronic acid | >99 | >98 | >95 | Data is extrapolated from similar porous organic polymer systems due to a lack of direct head-to-head comparative studies under these specific conditions. High stability of PAF-1 suggests excellent potential for sustained performance. |
| Pd@UIO-66-SB-Im [1] | UIO-66 (MOF) | Halogenated benzene + Phenylboronic acid | >99 | >99 | >99 (after 6 cycles) | Demonstrates exceptional stability and sustained high yields over multiple cycles. The functionalized support enhances catalyst stability. |
| Pd/H-MOR [2] | Mordenite (Zeolite) | 4-Iodoanisole + Phenylboronic acid | 95 | 92 | 90 | Shows good reusability with a slight decrease in yield over ten cycles. |
a) While substrates may vary slightly, they represent common pairings in Suzuki-Miyaura reactions.
Table 2: Physical and Chemical Properties of Catalyst Supports
| Property | PAF-1 | MOFs (e.g., UIO-66) | Zeolites (e.g., Mordenite) |
| Structure | Amorphous, 3D porous network | Crystalline, highly ordered | Crystalline, microporous |
| Surface Area (BET) | Very High (up to 5600 m²/g)[3] | High (typically 1000-3000 m²/g) | Moderate (typically 400-700 m²/g) |
| Pore Size | Tunable, typically mesoporous | Tunable, micro- to mesoporous | Uniform, microporous |
| Thermal Stability | Excellent | Good to Excellent | Excellent |
| Chemical Stability | Excellent (stable in strong acids/bases)[3] | Variable (can be sensitive to water/acids/bases) | Excellent |
Experimental Protocols
I. Synthesis of Pd@PAF-1 Catalyst
A representative synthesis of a palladium-supported PAF-1 catalyst involves a post-synthetic modification approach.
Materials:
-
PAF-1
-
Palladium(II) acetate [Pd(OAc)₂]
-
Toluene, anhydrous
-
Nitrogen or Argon gas
Procedure:
-
Activation of PAF-1: Dry the PAF-1 support under vacuum at 150 °C for 12 hours to remove any adsorbed guest molecules.
-
Palladium Impregnation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), suspend the activated PAF-1 in anhydrous toluene.
-
Add a solution of Pd(OAc)₂ in toluene dropwise to the PAF-1 suspension with vigorous stirring.
-
Continue stirring the mixture at 80 °C for 24 hours to ensure uniform deposition of the palladium precursor.
-
Reduction: After cooling to room temperature, add a reducing agent such as sodium borohydride (NaBH₄) and stir for another 4 hours to reduce Pd(II) to Pd(0) nanoparticles.
-
Isolation and Washing: Filter the resulting Pd@PAF-1 solid, wash extensively with toluene, ethanol, and acetone to remove any unreacted precursors and byproducts.
-
Drying: Dry the final Pd@PAF-1 catalyst under vacuum at 80 °C overnight.
II. General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (e.g., bromobenzene) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Pd@PAF-1 catalyst (or alternative catalyst) (1 mol% Pd)
-
Solvent (e.g., Toluene/Ethanol/Water mixture) (5 mL)
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, base, and the catalyst.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling with N₂ or Ar for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
III. Catalyst Recycling and Reusability Test
Procedure:
-
Catalyst Recovery: After the reaction, separate the heterogeneous catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the recovered catalyst sequentially with the reaction solvent, water, and then a low-boiling point organic solvent like acetone or diethyl ether to remove any adsorbed organic residues and inorganic salts.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Reuse: Add the dried, recycled catalyst to a new batch of reactants and solvent to perform the next catalytic cycle under the same reaction conditions.
-
Analysis: Analyze the product yield and purity for each cycle to assess the catalyst's performance and stability over time.
IV. Characterization of Fresh and Recycled Catalysts
To understand the changes in the catalyst during the reaction and recycling process, the following characterization techniques are recommended:
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To determine the palladium loading of the fresh and recycled catalyst and to detect any palladium leaching into the reaction mixture.
-
X-ray Diffraction (XRD): To analyze the crystallinity of the support and the palladium nanoparticles. Changes in the XRD pattern of the recycled catalyst can indicate structural degradation or agglomeration of metal particles.
-
Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersion of the palladium nanoparticles on the support before and after recycling.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups on the support and to check for any changes in the chemical structure of the catalyst after use.[4][5]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the fresh and recycled catalyst.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for catalyst synthesis, use, and recycling.
Conclusion
PAF-1-supported palladium catalysts hold significant promise for applications requiring high stability and recyclability. Their robust covalent framework offers a distinct advantage over some MOFs, which can exhibit limited stability in the presence of certain reagents and solvents. While zeolites also offer excellent stability, the high surface area and tunable porosity of PAF-1 can lead to higher catalytic activity by providing greater access to active sites.
The choice of catalyst support will ultimately depend on the specific requirements of the chemical transformation, including reaction conditions, cost considerations, and the desired level of catalyst performance and longevity. For processes demanding exceptional stability under harsh conditions, PAF-1-based catalysts present a compelling and highly reusable alternative. Further head-to-head comparative studies under identical conditions are warranted to fully elucidate the performance advantages of PAF-1 in a broader range of catalytic applications.
References
A Comparative Guide to Spectroscopic Validation of PAF-1 Functionalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic techniques for the validation of Porous Aromatic Framework-1 (PAF-1) functionalization. Successful modification of PAF-1, a material known for its exceptional porosity and stability, is critical for tailoring its properties for applications in gas storage, separation, catalysis, and drug delivery.[1][2] Spectroscopic analysis is indispensable for confirming the covalent attachment of functional groups to the PAF-1 scaffold.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a primary and highly accessible technique for identifying the successful incorporation of functional groups. It works by measuring the absorption of infrared radiation by the material, which excites molecular vibrations. The appearance of new absorption bands corresponding to the characteristic vibrational modes of the introduced functional groups provides direct evidence of successful functionalization.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Mix approximately 1-2 mg of the dried PAF-1 sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to ensure a homogenous sample.
-
Pellet Formation: Transfer the powdered mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Collection: Record a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Collect the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify new peaks in the spectrum of the functionalized PAF-1 that are absent in the pristine PAF-1 spectrum and assign them to the specific vibrational modes of the new functional groups.
Data Presentation: Characteristic FTIR Peaks for Functionalized PAF-1
| Functional Group | Moiety | Characteristic Peak(s) (cm⁻¹) | Reference |
| Amine | -NH₂ | 3300-3500 (N-H stretching) | [2][3] |
| Amidoxime | -C(=NOH)NH₂ | ~1650 (C=N stretching), ~3350 (N-H stretching) | [1][4] |
| Cyano | -CN | ~2240 (C≡N stretching) | [2] |
| Carboxylic Acid | -COOH | 2500-3300 (broad O-H), ~1700 (C=O stretching) | [2] |
| Sulfonic Acid | -SO₃H | 1150-1250 (S=O stretching), 1000-1080 (S-O stretching) | [1] |
| Thioether | -S-CH₃ | ~690 (C-S stretching) | [4] |
| Nitro | -NO₂ | ~1530 (asymmetric), ~1350 (symmetric N-O stretching) | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful tool for providing detailed structural information about the functionalized framework. It detects the local chemical environment of atomic nuclei (like ¹³C and ¹H), allowing for the unambiguous confirmation of new covalent bonds and the overall integrity of the PAF-1 structure.
Experimental Protocol: Solid-State ¹³C NMR
-
Sample Preparation: Pack the dry, powdered functionalized PAF-1 sample into a zirconia rotor (typically 4 mm or 7 mm diameter).
-
Instrument Setup: Place the rotor in the NMR probe. Set the magic angle spinning (MAS) rate, typically between 5 and 10 kHz, to average out anisotropic interactions.
-
Data Acquisition: Utilize a cross-polarization (CP) pulse sequence to enhance the signal of the less abundant ¹³C nuclei by transferring magnetization from the more abundant ¹H nuclei.
-
Analysis: Compare the resulting spectrum with that of the unfunctionalized PAF-1. The appearance of new resonance signals (chemical shifts) confirms the presence of carbon atoms in the newly introduced functional groups.[6]
Data Presentation: ¹³C NMR Chemical Shifts for Functionalized PAF-1
| Material | Functional Group | New ¹³C Chemical Shifts (ppm) | Description | Reference |
| Pristine PAF-1 | - | ~140-150 (aromatic C), ~64 (quaternary C) | Framework carbons | [6] |
| PAF-1–CH₂Cl | Chloromethyl | ~43 | -CH₂Cl carbon | [6] |
| PAF-1–ET | Thioether | 73, 48, 39, 17 | -CH₂OCH₂CH₂SCH₃ carbons | [6] |
Complementary Spectroscopic and Analytical Techniques
While FTIR and NMR are primary methods, a multi-technique approach provides the most robust validation.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique confirms the elemental composition. It is particularly useful for detecting the introduction of heteroatoms (e.g., nitrogen, sulfur, chlorine) from the functional group, thus validating the modification.[2][3]
-
Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations, similar to FTIR. It can be used to characterize the carbon framework of PAF-1 and may be employed to study the adsorption of specific molecules within the functionalized pores.[7][8]
-
UV-Vis Spectroscopy: This technique is typically used to assess the performance of functionalized PAF-1, for example, by monitoring the removal of dye molecules from a solution, rather than for direct validation of the functionalization itself.[9]
-
Fluorescence Spectroscopy: When fluorescent moieties are introduced or when the functionalized PAF-1 is designed as a sensor, fluorescence spectroscopy is used to characterize its optical properties and sensing performance, such as detecting metal ions through fluorescence quenching.[10]
Impact of Functionalization on Physical Properties
A crucial piece of secondary evidence for successful functionalization is the change in the material's physical properties, most notably its surface area. The introduction of functional groups into the pores of PAF-1 invariably leads to a reduction in the Brunauer-Emmett-Teller (BET) surface area.
Data Presentation: Comparison of BET Surface Area
| PAF-1 Derivative | Functional Group | BET Surface Area (m²/g) | Pristine PAF-1 BET (m²/g) | Reference |
| PAF-1-CH₃ | Methyl | 3007 | ~4500-5600 | [1] |
| PAF-1-CH₂OH | Hydroxymethyl | 1727 | ~4500-5600 | [1] |
| PAF-1-CH₂-phthalimide | Phthalimidomethyl | 974 | ~4500-5600 | [1] |
| PAF-CF₃ | Trifluoromethyl | 973 | ~4500-5600 | [1] |
| iPAF-1 | Imidazolium | Reduced from parent | ~4500-5600 | [1] |
| PAF-1-CH₂-N⁺(CH₃)₃OH⁻ | Quaternary Ammonium | 505 | 4715 | [10] |
| PAF-82-NH₂ | Amine | 806 | 5600 | [11] |
| NO₂-PAF-1 | Nitro | 610 | >5000 | [5] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and validation of functionalized PAF-1.
Caption: A common post-synthetic modification pathway for functionalizing PAF-1.
References
- 1. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A well-defined nitro-functionalized aromatic framework (NO2-PAF-1) with high CO2 adsorption: synthesis via the copper-mediated Ullmann homo-coupling polymerization of a nitro-containing monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. the-innovation.org [the-innovation.org]
- 11. oaepublish.com [oaepublish.com]
A Comparative Guide to the Theoretical and Experimental Properties of Porous Aromatic Framework-1 (PAF-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimental properties of Porous Aromatic Framework-1 (PAF-1), a landmark material in the field of porous polymers. We present a detailed analysis of its structural, physical, and chemical characteristics, supported by experimental data and methodologies.
Structural and Porous Properties: A Tale of Prediction and Reality
PAF-1 was designed based on the concept of extending a diamond-like tetrahedral carbon center with phenyl rings, predicting a highly porous and stable three-dimensional network.[1] Subsequent experimental synthesis and characterization have largely validated these theoretical predictions, showcasing PAF-1 as a material with exceptional porosity.
Below is a summary of the key theoretical and experimentally determined properties of PAF-1.
| Property | Theoretical/Predicted Value | Experimental Value |
| Brunauer-Emmett-Teller (BET) Surface Area | 2000 - 6000 m²/g | 4500 - 5600 m²/g |
| Langmuir Surface Area | ~7100 m²/g | ~7100 m²/g |
| Pore Size | ~1.41 nm | Bimodal/Multimodal distribution with peaks around 0.6 nm and 1.2 nm |
| Pore Volume | ~3.28 cm³/g | ~3.28 cm³/g |
Stability Profile: Robust by Design and in Practice
The inherent structure of PAF-1, composed of strong carbon-carbon covalent bonds, theoretically imparts high thermal and chemical stability.[2] Experimental investigations have confirmed this remarkable robustness, making PAF-1 a highly durable material suitable for applications under harsh conditions.
| Stability Type | Theoretical Expectation | Experimental Findings |
| Thermal Stability | High stability due to strong covalent bonds. | Stable up to approximately 500°C in a nitrogen atmosphere, with minimal weight loss below this temperature.[3] |
| Chemical Stability | High resistance to a wide range of chemicals. | Stable in strong acids (e.g., concentrated HCl), strong bases (e.g., NaOH), and various organic solvents.[4] Shows excellent stability in boiling water. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of porous materials like PAF-1. Below are the typical experimental protocols for determining the key properties discussed.
Synthesis of PAF-1 via Yamamoto-Type Ullmann Cross-Coupling
PAF-1 is classically synthesized through a Yamamoto-type Ullmann cross-coupling reaction.[2]
-
Reactants and Catalyst : The primary monomer is tetrakis(4-bromophenyl)methane (TBPM). The reaction is catalyzed by a nickel(0) complex, typically bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], in the presence of ligands such as 1,5-cyclooctadiene (COD) and 2,2'-bipyridine (bpy).[2]
-
Solvent and Atmosphere : The reaction is carried out in a dry, aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[2] A strict inert atmosphere (e.g., argon) is maintained throughout the synthesis due to the sensitivity of the Ni(0) catalyst to moisture and oxygen.[2]
-
Reaction Conditions : The reaction mixture is typically heated to a temperature of around 80-100°C for a period of 24 to 72 hours.
-
Work-up and Purification : The resulting solid product is collected by filtration and washed extensively with various solvents (e.g., chloroform, ethanol, and acetone) to remove any unreacted monomers, catalyst residues, and solvent molecules. The purified PAF-1 is then dried under vacuum at an elevated temperature (e.g., 120°C) to yield a fine white powder.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The specific surface area of PAF-1 is determined by nitrogen physisorption measurements based on the BET theory.
-
Sample Preparation (Degassing) : A known mass of the PAF-1 sample (typically 50-100 mg) is placed in a sample tube and degassed under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 150-200°C) for several hours (typically >12 hours). This step is crucial to remove any adsorbed moisture and guest molecules from the pores.
-
Adsorption Measurement : The degassed sample is then cooled to liquid nitrogen temperature (77 K). Nitrogen gas is incrementally introduced into the sample tube, and the amount of adsorbed gas is measured at various relative pressures (P/P₀).
-
Data Analysis : The BET equation is applied to the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the monolayer capacity, from which the specific surface area is determined.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of PAF-1.
-
Sample Preparation : A small amount of the dried PAF-1 sample (typically 5-10 mg) is placed in a TGA pan (usually alumina or platinum).
-
Analysis Conditions : The sample is heated from room temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere : The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative degradation.[3]
-
Data Analysis : The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which significant weight loss occurs.
Chemical Stability Testing
The chemical stability of PAF-1 is assessed by exposing the material to various chemical environments and observing any changes in its structure and properties.
-
Exposure : A known amount of PAF-1 is immersed in a specific chemical solution (e.g., 1 M HCl, 1 M NaOH, or an organic solvent) for a predetermined period (e.g., 24-72 hours) at a specific temperature (e.g., room temperature or reflux).
-
Recovery and Analysis : After exposure, the PAF-1 sample is recovered by filtration, washed thoroughly with deionized water and/or an appropriate solvent to remove the chemical agent, and then dried under vacuum.
-
Characterization : The treated sample is then re-characterized using techniques such as Powder X-ray Diffraction (PXRD) to check for any changes in crystallinity (or lack thereof), Fourier-Transform Infrared (FTIR) spectroscopy to identify any changes in chemical bonds, and BET analysis to measure any loss in surface area. A minimal change in these properties indicates high chemical stability.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of PAF-1.
References
A Comparative Cost-Benefit Analysis of PAF-1 Versus Traditional Adsorbents for Industrial Applications
In the landscape of industrial adsorbents, the quest for materials with superior performance characteristics is perpetual. Porous Aromatic Frameworks (PAFs), and specifically PAF-1, have emerged as a promising class of materials, challenging the dominance of traditional adsorbents like activated carbon, zeolites, and metal-organic frameworks (MOFs). This guide provides a comprehensive cost-benefit analysis of PAF-1 against these conventional materials, offering researchers, scientists, and drug development professionals a detailed comparison supported by experimental data to inform their material selection process.
Executive Summary
PAF-1 exhibits exceptional porosity and thermal stability, leading to remarkable gas storage capacities. While the initial synthesis cost of PAF-1 can be higher than that of some traditional adsorbents due to the use of expensive reaction mediators, its superior performance in specific applications may offset these costs in the long run. This analysis delves into the performance metrics, cost considerations, and experimental methodologies to provide a clear comparison.
Performance Comparison
The performance of an adsorbent is dictated by several key parameters, including surface area, pore volume, adsorption capacity, and selectivity. The following tables summarize the quantitative data for PAF-1 and traditional adsorbents.
Table 1: Physical Properties of PAF-1 and Traditional Adsorbents
| Adsorbent | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| PAF-1 | ~5600[1] | 3.28[2] |
| Activated Carbon | 950 - 2000[3] | Varies |
| Zeolite 13X | <1000[2] | Varies |
| MOF-177 | High | Varies |
| Mg-MOF-74 | High | Varies |
Table 2: CO₂ Adsorption Capacities
| Adsorbent | CO₂ Uptake (mmol/g) at 273 K, 1 bar | CO₂ Uptake (mmol/g) at 298 K, 1 bar |
| PAF-1 | ~1.3[4] | - |
| PAF-1-NH₂ (modified) | 3.09[5] | 1.91[5] |
| K-PAF-1-600 (modified) | High | - |
| Zeolite 13X | High | - |
| Mg-MOF-74 | High | - |
Table 3: Methane and Hydrogen Adsorption Capacities
| Adsorbent | Methane Uptake (cm³/g) at 273 K, 1 bar | Hydrogen Uptake (wt%) at 77 K |
| PAF-1 | - | ~7.0 (at 48 bar)[4] |
| K-PAF-1-600 (modified) | 53.5[4] | - |
| K-PAF-1-750 (modified) | - | 6.68 (at 48 bar)[4] |
Cost-Benefit Analysis
A direct cost comparison is challenging due to the variability in manufacturing processes and scales. However, a qualitative and, where possible, quantitative analysis is presented below.
PAF-1:
-
Cost: The synthesis of PAF-1 often involves an Ullmann coupling reaction, which can be limited by the air sensitivity and cost of the reaction mediators.[1] Alternative, more cost-effective polymerization processes are being explored to reduce production costs.[2][6]
-
Benefits: PAF-1 exhibits an exceptionally high surface area and pore volume, leading to superior gas storage capacities compared to many traditional adsorbents.[1][7] Its high thermal and chemical stability is another significant advantage over some MOFs, which may have lower structural stability.[2] Post-synthetic modifications can further enhance its performance for specific applications, such as CO₂ capture.[5]
Traditional Adsorbents:
-
Activated Carbon:
-
Zeolites:
-
Cost: Commercially available and relatively inexpensive.
-
Benefits: Good thermal stability and well-defined pore structures, making them highly selective for certain molecules.[9] Zeolite 13X is considered a benchmark for post-combustion CO₂ capture.[10]
-
Drawbacks: Lower surface area compared to PAF-1.[2]
-
-
Metal-Organic Frameworks (MOFs):
-
Cost: The cost of raw materials for MOF synthesis can be high, and production costs are a significant consideration.[3][11] However, for some MOFs like MIL-100(Fe), production costs could be reduced to less than $30/kg at an industrial scale.[12] The price of MOFs can range from $2,000 to $12,000 per metric ton depending on the type.[13]
-
Benefits: High surface areas and tunable pore structures allow for tailored applications.[3]
-
Drawbacks: Can have lower thermal and chemical stability compared to PAF-1.[2]
-
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of adsorbent performance.
Synthesis of PAF-1
The synthesis of PAF-1 is typically achieved through a Yamamoto-type Ullmann cross-coupling reaction. A general procedure is as follows:
-
In an inert atmosphere glovebox, add bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], 2,2'-bipyridine, and anhydrous N,N'-dimethylformamide (DMF) to a reaction vessel.
-
Add 1,5-cyclooctadiene (cod) to the mixture.
-
Heat the reaction mixture to activate the catalyst.
-
Add the tetrahedral monomer, such as tetrakis(4-bromophenyl)methane, to the solution.
-
Continue stirring at an elevated temperature for a specified period (e.g., overnight).
-
After cooling, the solid product is collected by filtration and washed sequentially with water, methanol, and acetone to remove any unreacted reagents and solvent.
-
The final product is dried under vacuum.
A visual representation of a general experimental workflow for adsorbent evaluation is provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancement and functionalization of PAF-1 and its derivatives [the-innovation.org]
- 3. matec-conferences.org [matec-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. the-innovation.org [the-innovation.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. blog.novomof.com [blog.novomof.com]
- 9. Competitive Adsorption of Moisture and SO2 for Carbon Dioxide Capture by Zeolites FAU 13X and LTA 5A [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. coherentmarketinsights.com [coherentmarketinsights.com]
Safety Operating Guide
Proper Disposal of PAF-AN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for PAF-AN-1, a platelet-activating factor receptor (PAF-R) antagonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on general best practices for the disposal of heterocyclic organic compounds and small molecule inhibitors used in laboratory settings.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, must adhere to institutional, local, and federal regulations. The fundamental principles of laboratory chemical waste management include:
-
Waste Identification and Characterization: All chemical waste must be correctly identified and characterized to determine its hazards.
-
Segregation: Incompatible chemicals must be stored in separate waste containers to prevent dangerous reactions.[1][2]
-
Proper Containment: Waste must be stored in appropriate, labeled, and sealed containers.[1][2]
-
Waste Minimization: Laboratories should strive to minimize the generation of hazardous waste whenever possible.[3]
-
Use of Personal Protective Equipment (PPE): Appropriate PPE, such as lab coats, gloves, and safety goggles, must be worn when handling chemical waste.[4]
This compound: Chemical and Safety Data Overview
A comprehensive understanding of the chemical properties and potential hazards of this compound is the first step in determining the correct disposal method.
| Property | Information |
| IUPAC Name | 5-(4-(3,4,5-trimethoxyphenethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline |
| Molecular Formula | C28H28N2O3 |
| Physical Form | Solid |
| Known Hazards | Specific hazard information for this compound is not readily available. However, as a bioactive small molecule, it should be handled with care, assuming potential toxicity. Similar compounds can be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life.[4] |
| Storage | Store in a cool, dry place. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Consult the Safety Data Sheet (SDS): Before beginning any work with this compound, it is imperative to obtain and thoroughly review the manufacturer-specific SDS. This document will contain detailed information on hazards, handling, and disposal. If an SDS is not readily available, request one from the supplier (e.g., Targetmol).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Dispose of all materials that have come into direct contact with this compound, such as contaminated gloves, weigh boats, and pipette tips, in a designated hazardous waste container.[4]
-
This container should be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name, "this compound."
-
-
Liquid Waste:
-
Sharps:
-
Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.[4]
-
3. Decontamination:
-
Decontaminate all non-disposable equipment and surfaces that have been in contact with this compound.
-
Use a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough rinse.
-
Collect all decontamination materials, such as wipes and rinsate, as hazardous waste.[4]
4. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[2][3]
-
Ensure containers are kept closed except when adding waste.[3][5]
-
The storage area should be away from incompatible materials.[4]
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[5][6]
-
Ensure all waste containers are properly labeled according to institutional and regulatory guidelines.
Experimental Protocol: Empty Container Decontamination
Empty containers that once held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple Rinse:
-
Rinse the empty container three times with a solvent capable of dissolving this compound (e.g., ethanol, acetone).
-
Each rinse should use a volume of solvent equal to approximately 10% of the container's volume.[5]
-
-
Collect Rinsate:
-
Collect all three rinses as hazardous liquid waste in the designated container.[5]
-
-
Deface Label:
-
After triple rinsing, deface or remove the original label from the container.[5]
-
-
Final Disposal:
-
The decontaminated container can now be disposed of as non-hazardous laboratory glass or plastic waste, according to your institution's policies.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
